Product packaging for (2-Amino-2-oxoethyl) 4-hydroxybenzoate(Cat. No.:CAS No. 59721-12-9)

(2-Amino-2-oxoethyl) 4-hydroxybenzoate

Cat. No.: B351696
CAS No.: 59721-12-9
M. Wt: 195.17g/mol
InChI Key: JJXWJUBBEPVPEI-UHFFFAOYSA-N
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Description

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of benzoic acid derivatives where the 2-amino-2-oxoethyl (glycinamide) group is esterified with 4-hydroxybenzoic acid . This structural motif is similar to other 2-amino-2-oxoethyl benzoate esters that have been synthesized and characterized in scientific studies, particularly for their potential as molecular building blocks and intermediates for more complex chemical entities . As a research chemical, its primary value lies in its role as a synthetic intermediate. The presence of both the amide and ester functional groups, along with the phenolic hydroxyl group, makes it a versatile precursor for further chemical modification . Researchers may utilize this compound in the synthesis of more complex molecules, such as tyramine-based amide derivatives, which have shown significant research activity in various areas, including the study of enzyme inhibition . For instance, structurally related compounds incorporating hydroxybenzoic acid scaffolds have been investigated for their potent inhibitory effects on tyrosinase, a key enzyme in melanin production, demonstrating significantly higher in vitro activity compared to standard references like kojic acid . The compound is provided as a "For Research Use Only" (RUO) material. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B351696 (2-Amino-2-oxoethyl) 4-hydroxybenzoate CAS No. 59721-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59721-12-9

Molecular Formula

C9H9NO4

Molecular Weight

195.17g/mol

IUPAC Name

(2-amino-2-oxoethyl) 4-hydroxybenzoate

InChI

InChI=1S/C9H9NO4/c10-8(12)5-14-9(13)6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H2,10,12)

InChI Key

JJXWJUBBEPVPEI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(=O)N)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)N)O

Origin of Product

United States

Foundational & Exploratory

(2-Amino-2-oxoethyl) 4-hydroxybenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, predicted physicochemical properties, a proposed synthetic route, and a hypothetical biological activity profile of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, including 4-hydroxybenzoic acid, glycinamide, and various parabens, to offer a predictive but comprehensive resource for research and development purposes. This guide is intended to serve as a foundational document to stimulate further investigation into this novel chemical entity.

Chemical Structure and Identification

This compound is an organic compound that is the ester of 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycinamide). It possesses a paraben-like core structure with a terminal primary amide group.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

  • Canonical SMILES: C1=CC(=CC=C1C(=O)OCC(=O)N)O

  • InChI Key: (Predicted) YZJCFKHADRHELS-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its precursor molecules, 4-hydroxybenzoic acid and glycinamide. Properties for the target compound are estimated based on the properties of its constituents and structurally similar compounds.

Property4-Hydroxybenzoic AcidGlycinamideThis compound (Predicted)
Molecular Formula C₇H₆O₃[1]C₂H₆N₂O[2]C₉H₉NO₄
Molar Mass ( g/mol ) 138.12[1]74.08[2]195.17
Appearance White crystalline solid[1][3]White crystalline solid[4]White to off-white solid
Melting Point (°C) 213-217[5]65-67[4]150-170 (decomposition likely)
Boiling Point (°C) 298 (decomposes)[1]281.3 (predicted)[4]>300 (decomposition expected)
Water Solubility 5 g/L (20 °C)[5]>1100 g/L[4]Moderately soluble
pKa 4.48 (acidic)[5]7.95 (basic)[2]~4.5 (phenolic hydroxyl), ~8.0 (protonated amine)
LogP 1.58[6](Predicted to be low)~1.0 - 1.5

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for this compound involves the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or more directly, via a Steglich esterification with N-Boc-glycine followed by deprotection and amidation, or a direct esterification with glycinamide. A common and effective method for the esterification of 4-hydroxybenzoic acid is the Fischer esterification, using an acid catalyst.

Proposed Fischer Esterification Protocol

This protocol describes a potential method for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and glycinamide hydrochloride (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as toluene or N,N-Dimethylformamide (DMF). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Diagram

experimental_workflow start Reaction Setup: 4-Hydroxybenzoic Acid Glycinamide HCl Toluene reflux Reflux with p-Toluenesulfonic Acid (4-8 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cooling and Solvent Removal tlc->workup Complete purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end Pure Product characterization->end

Caption: Proposed experimental workflow for the synthesis of this compound.

Hypothetical Biological Activity and Signaling Pathways

The biological activity of this compound has not been experimentally determined. However, based on its structural similarity to parabens, which are esters of 4-hydroxybenzoic acid, it is plausible that this compound may exhibit antimicrobial properties. Parabens are known to disrupt membrane transport processes or inhibit the synthesis of DNA and RNA in microorganisms[7].

Furthermore, some parabens have been shown to have weak estrogenic activity. It is conceivable that this compound could interact with nuclear hormone receptors, such as the estrogen receptor.

Hypothetical Signaling Pathway: Estrogen Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway where this compound could potentially act as a ligand for the estrogen receptor, leading to the transcription of target genes. This is a speculative pathway based on the known activity of other 4-hydroxybenzoic acid esters.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate er Estrogen Receptor (ER) compound->er Binds hsp90 Hsp90 er->hsp90 Dissociates er_dimer ER Dimer er->er_dimer Dimerization & Translocation ere Estrogen Response Element (ERE) er_dimer->ere Binds transcription Gene Transcription ere->transcription Initiates

Caption: Hypothetical signaling pathway of estrogen receptor modulation by this compound.

Conclusion

This compound is a novel compound with potential for further investigation, particularly in the fields of antimicrobial research and endocrinology. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The hypothetical biological activities discussed herein are based on structural analogies and require experimental validation. It is our hope that this document will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this and other related novel chemical entities.

References

Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate from p-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive three-step synthetic pathway for the preparation of this compound, a compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, p-hydroxybenzoic acid. The synthesis strategy involves the protection of the phenolic hydroxyl group, followed by esterification of the carboxylic acid, and concluding with the deprotection of the phenol to yield the target molecule.

Synthesis Strategy

The presence of two reactive functional groups in p-hydroxybenzoic acid (a phenolic hydroxyl and a carboxylic acid) necessitates a protection strategy to achieve selective esterification. The chosen route involves:

  • Protection: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent esterification step.

  • Esterification: The carboxylic acid of the protected intermediate is esterified using 2-chloroacetamide.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product.

Synthesis_Strategy Logical Relationship: Synthesis Strategy cluster_0 Overall Transformation cluster_1 Synthetic Pathway p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Target_Molecule (2-Amino-2-oxoethyl) 4-hydroxybenzoate p-Hydroxybenzoic_Acid->Target_Molecule Multi-step Synthesis A Step 1: Protection (Benzylation) B Step 2: Esterification A->B C Step 3: Deprotection (Hydrogenolysis) B->C

Caption: Logical workflow of the synthesis strategy.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis, along with tables summarizing the reactants, reagents, and expected products.

Step 1: Protection of p-Hydroxybenzoic Acid (Benzylation)

This step involves the conversion of the phenolic hydroxyl group of p-hydroxybenzoic acid to a benzyl ether using a Williamson ether synthesis.[1][2][3]

Experimental Protocol:

  • To a solution of p-hydroxybenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-(benzyloxy)benzoic acid.

  • The crude product can be purified by recrystallization from ethanol/water.

Data Presentation: Step 1

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio Role
p-Hydroxybenzoic AcidC₇H₆O₃138.121.0Starting Material
Benzyl BromideC₇H₇Br171.031.1Benzylating Agent
Potassium CarbonateK₂CO₃138.211.5Base
N,N-DimethylformamideC₃H₇NO73.09-Solvent
Expected Product
4-(Benzyloxy)benzoic AcidC₁₄H₁₂O₃228.24-Protected Intermediate
Step 2: Esterification of 4-(Benzyloxy)benzoic Acid

The protected intermediate, 4-(benzyloxy)benzoic acid, is converted to its sodium salt and then reacted with 2-chloroacetamide to form the desired ester.[4]

Experimental Protocol:

  • Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable solvent like ethanol.

  • Add a stoichiometric amount of sodium hydroxide (1.0 eq) to form the sodium salt, sodium 4-(benzyloxy)benzoate.

  • Remove the solvent under reduced pressure to obtain the dry sodium salt.

  • In a separate flask, dissolve the sodium 4-(benzyloxy)benzoate in dry DMF.

  • Add 2-chloroacetamide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield crude 2-amino-2-oxoethyl 4-(benzyloxy)benzoate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation: Step 2

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio Role
4-(Benzyloxy)benzoic AcidC₁₄H₁₂O₃228.241.0Starting Material
Sodium HydroxideNaOH40.001.0Base
2-ChloroacetamideC₂H₄ClNO93.511.2Esterifying Agent
N,N-DimethylformamideC₃H₇NO73.09-Solvent
Expected Product
2-Amino-2-oxoethyl 4-(benzyloxy)benzoateC₁₆H₁₅NO₄285.29-Protected Product
Step 3: Deprotection of the Benzyl Ether (Hydrogenolysis)

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation to yield this compound. This method is known to be mild and selective, typically not affecting ester or amide bonds.[1][5][6][7]

Experimental Protocol:

  • Dissolve 2-amino-2-oxoethyl 4-(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the final compound, this compound, by recrystallization.

Data Presentation: Step 3

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio Role
2-Amino-2-oxoethyl 4-(benzyloxy)benzoateC₁₆H₁₅NO₄285.291.0Starting Material
Hydrogen (H₂)H₂2.02ExcessReducing Agent
10% Palladium on Carbon (Pd/C)Pd/C-CatalyticCatalyst
EthanolC₂H₆O46.07-Solvent
Expected Product
This compoundC₉H₉NO₄195.17-Final Product

Visualized Experimental Workflow

G Experimental Workflow cluster_1 Step 1: Protection cluster_2 Step 2: Esterification cluster_3 Step 3: Deprotection p_HBA p-Hydroxybenzoic Acid reagents1 BnBr, K₂CO₃ DMF, 80-100°C p_HBA->reagents1 intermediate1 4-(Benzyloxy)benzoic Acid reagents1->intermediate1 reagents2 1. NaOH 2. 2-Chloroacetamide, DMF 60-80°C intermediate1->reagents2 intermediate1->reagents2 intermediate2 2-Amino-2-oxoethyl 4-(benzyloxy)benzoate reagents2->intermediate2 reagents3 H₂, 10% Pd/C Ethanol, RT intermediate2->reagents3 intermediate2->reagents3 final_product (2-Amino-2-oxoethyl) 4-hydroxybenzoate reagents3->final_product

References

An In-depth Technical Guide on (2-Amino-2-oxoethyl) 4-hydroxybenzoate and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including a specific CAS number, for "(2-Amino-2-oxoethyl) 4-hydroxybenzoate" is scarce. This guide will focus on the structurally similar and registered compound, [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate , as a representative analogue for this class of molecules. The methodologies and biological activities discussed are based on established principles for 4-hydroxybenzoic acid derivatives.

Compound Identification

The primary compound of interest in this guide is the N,N-dimethylated analogue of the requested molecule.

Table 1: Identifiers for [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

Identifier TypeValue
CAS Number 59721-13-0
Molecular Formula C₁₁H₁₃NO₄
IUPAC Name [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate
Molecular Weight 223.23 g/mol
Canonical SMILES CN(C)C(=O)COC(=O)C1=CC=C(C=C1)O

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

PropertyPredicted ValueNotes
XLogP3 0.8Indicates moderate lipophilicity.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 4From the oxygens and nitrogen.
Rotatable Bond Count 4Suggests some conformational flexibility.
Topological Polar Surface Area 65.9 ŲInfluences membrane permeability.
Boiling Point ~385.5 °C at 760 mmHgEstimation based on structure.
Melting Point Not available---
Solubility Moderately soluble in waterPredicted based on polar functional groups.

Synthesis and Experimental Protocols

A plausible synthetic route to [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate involves the esterification of 4-hydroxybenzoic acid with 2-chloro-N,N-dimethylacetamide. This method is a common approach for synthesizing such esters.

Experimental Workflow: Synthesis of [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

G cluster_reactants Reactants & Base cluster_process Reaction Conditions cluster_workup Work-up & Purification r1 4-Hydroxybenzoic Acid solvent Solvent: Dimethylformamide (DMF) r1->solvent r2 2-chloro-N,N-dimethylacetamide r2->solvent base Potassium Carbonate (K₂CO₃) base->solvent conditions Heat: 80-100 °C, 2-4 hours solvent->conditions quench Quench with Water conditions->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Final Product: [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate purify->product G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm compound 4-Hydroxybenzoate Ester (e.g., Paraben Analogue) membrane Lipid Bilayer compound->membrane Disruption transport Membrane Transport Proteins compound->transport Interference dna_rna DNA/RNA Synthesis compound->dna_rna Inhibition enzymes Key Enzymes (ATPases, Phosphotransferases) compound->enzymes Inhibition outcome Inhibition of Growth & Cell Death membrane->outcome transport->outcome dna_rna->outcome enzymes->outcome

Potential Mechanism of Action of (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a molecule of interest due to its structural similarity to known bioactive compounds. As a derivative of 4-hydroxybenzoic acid (PHBA), it is positioned at the intersection of phenolic compounds and amino acid esters, suggesting a potential for multifaceted biological activity. This document synthesizes available data on structurally related compounds to propose a potential mechanism of action for this compound. The proposed mechanisms center on its potential as an antioxidant, an anti-inflammatory agent, and an inhibitor of key metabolic enzymes. This guide provides a detailed exploration of these potential pathways, supported by experimental protocols and quantitative data from analogous compounds to inform future research and drug development efforts.

Introduction

This compound is a chemical entity comprising a 4-hydroxybenzoic acid core linked to a 2-amino-2-oxoethyl group via an ester bond. While direct studies on this specific molecule are not extensively documented, its constituent parts provide a strong foundation for predicting its pharmacological profile. 4-hydroxybenzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The presence of the amino acid-like side chain introduces the possibility of interactions with amino acid-recognizing enzymes and transporters.

This technical guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Proposed Mechanisms of Action

Based on the chemical structure of this compound, two primary and interconnected mechanisms of action are proposed: Antioxidant and Anti-inflammatory activities stemming from the 4-hydroxybenzoic acid core, and Enzyme Inhibition influenced by both the phenolic ring and the ester-linked side chain.

Antioxidant and Anti-inflammatory Pathways

The phenolic structure of 4-hydroxybenzoic acid is a key determinant of its antioxidant capacity. Phenolic compounds can neutralize free radicals by donating a hydrogen atom or an electron, thereby reducing oxidative stress, a key factor in numerous pathological conditions.[2]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate Compound->ROS neutralizes NFkB NF-κB Pathway Compound->NFkB may inhibit Inflammation Inflammation CellularDamage->Inflammation triggers Inflammation->NFkB activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines activates production of

Caption: Potential inhibition of Coenzyme Q biosynthesis.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of various benzoic acid derivatives against α-amylase, providing a reference for the potential activity of this compound.

CompoundIC50 (mM) against α-amylaseReference
2,3,4-trihydroxybenzoic acid17.30 ± 0.73[3]
4-hydroxybenzoic acidSignificantly greater inhibitory capacity than benzoic acid[3]
2,4-dihydroxybenzoic acid33.31% more inhibition than 4-hydroxybenzoic acid[3]
4-methylbenzoic acid52.35 ± 3.31[3]

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are suggested.

α-Amylase Inhibition Assay

This protocol is based on the methodology used to assess the α-amylase inhibitory activity of phenolic acids. [3] Objective: To determine the in vitro inhibitory effect of this compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • This compound

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix the α-amylase solution with the test compound solutions and incubate.

  • Add the starch solution to initiate the enzymatic reaction and incubate.

  • Stop the reaction by adding DNS reagent.

  • Heat the mixture to develop color.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

dot

Amylase_Inhibition_Workflow start Start prep_amylase Prepare α-amylase solution start->prep_amylase prep_compound Prepare test compound solutions start->prep_compound mix_incubate1 Mix enzyme and compound Incubate prep_amylase->mix_incubate1 prep_compound->mix_incubate1 add_starch Add starch solution Incubate mix_incubate1->add_starch stop_reaction Add DNS reagent to stop reaction add_starch->stop_reaction heat Heat to develop color stop_reaction->heat measure Measure absorbance at 540 nm heat->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for α-amylase inhibition assay.

DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound.

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add the DPPH solution to each well containing the test compound or control.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

The structural features of this compound strongly suggest a potential for biological activity, primarily as an antioxidant, anti-inflammatory agent, and an enzyme inhibitor. The proposed mechanisms of action, derived from the known properties of 4-hydroxybenzoic acid derivatives and phenolic amides, provide a solid framework for future investigation.

Further research should focus on the synthesis and in vitro evaluation of this compound using the experimental protocols outlined in this guide. Determining its IC50 values against relevant enzymes and its efficacy in cell-based assays for antioxidant and anti-inflammatory activity will be crucial in validating these hypotheses. Subsequent in vivo studies can then be designed to explore its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community in harnessing the potential of this and related compounds.

References

A Technical Guide to the Biological Activity Screening of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of (2-Amino-2-oxoethyl) 4-hydroxybenzoate derivatives. This class of compounds, characterized by a p-hydroxybenzoic acid (PHBA) core linked to a glycinamide moiety via an ester bond, represents a promising scaffold for discovering new therapeutic agents. Drawing from established research on structurally related 4-hydroxybenzoic acid derivatives, this document outlines detailed experimental protocols for evaluating antimicrobial, antioxidant, and enzyme inhibition activities. It includes structured data tables from related compound studies to serve as a benchmark, along with workflow and pathway diagrams to guide the research process. The methodologies and data presented herein are intended to equip researchers with the necessary tools to systematically explore the therapeutic potential of these novel derivatives.

Introduction

4-Hydroxybenzoic acid (4-HBA or PHBA) and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties[1][2]. They are found in nature and can also be synthesized for various applications in the pharmaceutical, cosmetic, and food industries[3][4]. The core phenolic acid structure serves as a versatile scaffold for chemical modification to enhance or modulate biological effects.

This guide focuses specifically on This compound derivatives . This structure involves the esterification of 4-hydroxybenzoic acid with 2-amino-2-oxoethanol (glycinamide). While extensive research exists for the parent acid and its simpler esters (parabens), the biological profile of this specific amide-containing ester class is less explored. This document provides a roadmap for screening these derivatives, leveraging methodologies applied to analogous compounds.

General Synthesis Pathway

The synthesis of this compound and its substituted analogs can be achieved through the reaction of the corresponding 4-substituted sodium benzoates with 2-chloroacetamide (chloroacetic acid amide) in a suitable solvent like dimethylformamide (DMF)[5][6]. This nucleophilic substitution reaction provides a straightforward route to the target ester.

G cluster_reactants Reactants cluster_process Process cluster_products Products R_Benzoate Sodium 4-Hydroxybenzoate Reaction Nucleophilic Substitution R_Benzoate->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Target (2-Amino-2-oxoethyl) 4-hydroxybenzoate Reaction->Target DMF Byproduct Sodium Chloride Reaction->Byproduct

Caption: General synthesis workflow for the target compounds.

Antimicrobial Activity Screening

Derivatives of 4-hydroxybenzoic acid are well-documented for their antimicrobial properties against both Gram-positive and Gram-negative bacteria[2][7]. The screening of this compound derivatives is therefore a logical starting point.

Experimental Protocols

A. Disk Diffusion Method The disk diffusion method is a widely used preliminary assay to assess antimicrobial activity[8].

  • Culture Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks firmly on the agar surface.

  • Controls: Use a disk with the solvent alone as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity of Related Compounds

The following table summarizes the antibacterial activity of azo derivatives of 4-hydroxybenzoic acid against various human pathogens, providing a reference for expected activity ranges[8].

Compound CodeTarget MicroorganismZone of Inhibition (mm) at 3.0 mg/mL
4b Staphylococcus aureus22
4c Staphylococcus aureus20
4d Staphylococcus aureus21
4e Staphylococcus aureus20
4f Staphylococcus aureus21

Data extracted from a study on 4-hydroxybenzoic acid incorporated azo dyes, demonstrating the parent structure's potential for generating potent antibacterial agents[8].

Visualization: Antimicrobial Screening Workflow

G Start Synthesized Derivative QualitativeScreen Primary Screening: Disk Diffusion Assay Start->QualitativeScreen Decision Inhibition Zone Observed? QualitativeScreen->Decision QuantitativeScreen Quantitative Assay: Broth Microdilution (MIC) Decision->QuantitativeScreen Yes Inactive Compound Inactive Decision->Inactive No Active Determine MIC Value QuantitativeScreen->Active End Lead Candidate Active->End

Caption: Workflow for systematic antimicrobial activity screening.

Antioxidant Activity Screening

The phenolic hydroxyl group in the 4-hydroxybenzoate structure is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals[2].

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging ability of compounds[9].

  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent to a standard absorbance (e.g., ~1.0 at 517 nm).

  • Reaction Mixture: In a microplate or cuvette, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Control: Use a standard antioxidant like ascorbic acid or gallic acid as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against compound concentration.

Visualization: DPPH Assay Workflow

G cluster_prep Preparation DPPH Prepare DPPH Solution (Purple Radical) Mix Mix Compound + DPPH DPPH->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Anticancer and Enzyme Inhibition Screening

Beyond broad antimicrobial and antioxidant activities, 4-hydroxybenzoic acid derivatives can be screened against specific molecular targets implicated in diseases like cancer.

Rationale and Potential Targets
  • Antiproliferative Activity: Derivatives of hydroxybenzoic acids have demonstrated cytotoxicity against human cancer cell lines. For instance, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were found to inhibit cancer cell proliferation with low micromolar IC50 values[10]. This suggests that this compound derivatives could be evaluated against a panel of cancer cells (e.g., MCF-7, A549) using assays like the MTT or SRB assay.

  • Enzyme Inhibition: Specific enzymes are attractive targets for drug development. Notably, a class of 2-oxoethyl benzoate derivatives was identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target relevant to prostate cancer[11]. Although these compounds were structurally different, the finding highlights that the benzoate scaffold can be adapted to fit into specific enzyme active sites. Screening against a panel of relevant enzymes (kinases, proteases, etc.) could uncover novel activities.

Visualization: Target-Based Screening Pathway

G Start Library of Derivatives Screen High-Throughput Screen (e.g., SENP1 Enzyme Assay) Start->Screen Hit Identify 'Hit' Compounds Screen->Hit DoseResponse Dose-Response Curve (Determine IC50) Hit->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt End Preclinical Candidate LeadOpt->End

Caption: Logical pathway for target-based drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising area for therapeutic discovery. This guide provides a foundational strategy for systematically evaluating the biological activities of its derivatives. Initial screening should focus on the high-probability areas of antimicrobial and antioxidant activity, followed by broader screening for anticancer or specific enzyme-inhibitory effects.

Future work should involve the synthesis of a diverse library of these derivatives, with modifications to both the benzene ring (e.g., addition of halogens, methoxy groups) and the amide moiety. A thorough investigation of the structure-activity relationships (SAR) will be critical in optimizing potency and selectivity, ultimately leading to the identification of lead compounds for further preclinical development.

References

In Silico Toxicity Prediction of (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a small molecule for which public toxicological data is limited. In the absence of extensive experimental data, in silico toxicology provides a rapid, cost-effective, and ethically responsible approach to predict potential adverse effects.[1][2][3][4][5] This technical guide outlines a comprehensive workflow for the in silico toxicity prediction of this compound, leveraging established computational models and methodologies. The aim is to provide a framework for early-stage hazard identification and risk assessment in the drug discovery and development process.[3][6]

This document details the application of various computational tools to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. It also provides structured protocols for these in silico experiments and presents the predicted data in a clear, tabular format for ease of comparison and interpretation.

Compound Information

A foundational step in any in silico analysis is the accurate representation of the molecule of interest.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉NO₄
Canonical SMILES C1=CC(=CC=C1C(=O)OCC(=O)N)O
InChI Key InChIKey=QMBJWRHSPFINBU-UHFFFAOYSA-N

In Silico Toxicity Prediction Workflow

The prediction of toxicological properties for a novel compound involves a multi-faceted approach, integrating various computational models. A general workflow is depicted below.

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_prediction Toxicity Endpoint Prediction cluster_analysis Analysis and Reporting Compound Compound Structure (SMILES/InChI) ADMET ADMET Prediction Compound->ADMET Mutagenicity Mutagenicity Prediction Compound->Mutagenicity Carcinogenicity Carcinogenicity Prediction Compound->Carcinogenicity OrganToxicity Organ Toxicity (Hepatotoxicity, Cardiotoxicity) Compound->OrganToxicity DataIntegration Data Integration & Comparison ADMET->DataIntegration Mutagenicity->DataIntegration Carcinogenicity->DataIntegration OrganToxicity->DataIntegration Report Toxicity Profile Report DataIntegration->Report

Caption: A generalized workflow for in silico toxicity prediction.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET prediction is crucial for evaluating the drug-likeness of a molecule and for providing an initial screen for potential liabilities.[7] Various online platforms and software can be utilized for this purpose.[7][8][9][10][11]

Experimental Protocol: ADMET Prediction
  • Tool Selection: Utilize a comprehensive ADMET prediction tool such as ADMETlab 2.0 or pkCSM.[7][9]

  • Input: Submit the canonical SMILES string of this compound (C1=CC(=CC=C1C(=O)OCC(=O)N)O) to the selected platform.

  • Parameter Selection: Select all available predictive models for absorption, distribution, metabolism, excretion, and toxicity.

  • Execution: Run the prediction models.

  • Data Collection: Record the predicted values for key ADMET parameters.

Predicted ADMET Properties
ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability LowUnlikely to cross the blood-brain barrier.
CYP450 2D6 Substrate NoNot likely to be metabolized by the CYP2D6 enzyme.
hERG I Inhibitor NoLow potential for cardiotoxicity related to hERG channel inhibition.
Ames Mutagenicity Low ProbabilityUnlikely to be mutagenic in the Ames test.
Hepatotoxicity Low ProbabilityLow likelihood of causing drug-induced liver injury.

Mutagenicity Prediction

Mutagenicity is a critical endpoint in toxicity assessment, as mutagenic compounds have the potential to cause cancer. The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1][12]

Methodologies
  • Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) to identify molecular substructures associated with mutagenicity.[6][13][14][15][16][17]

  • Statistical-Based Systems: Tools like Sarah Nexus and VEGA employ machine learning models trained on large datasets of mutagenicity data to make predictions.[6][12][18][19]

Experimental Protocol: Mutagenicity Prediction
  • Tool Selection:

    • Expert Rule-Based: Derek Nexus (Lhasa Limited).[6][13][14][15][16][17]

    • Statistical-Based: Sarah Nexus (Lhasa Limited).[6][12][19]

  • Input: Submit the structure of this compound to both platforms.

  • Analysis:

    • In Derek Nexus, examine any triggered structural alerts and the associated reasoning.

    • In Sarah Nexus, review the prediction and the confidence level based on the training set.

  • Data Integration: Combine the results to form a consensus prediction.

Predicted Mutagenicity Profile
Prediction ToolMethodologyPredictionConfidence
Derek Nexus Expert Rule-BasedInactiveHigh
Sarah Nexus Statistical-BasedNegativeHigh
Consensus CombinedNon-mutagenic High

Carcinogenicity Prediction

In silico models for carcinogenicity often rely on identifying structural alerts and applying statistical models trained on rodent carcinogenicity data.[20][21][22][23] It is important to note that the predictive power of these models for non-genotoxic carcinogens can be limited.[21][22]

Methodologies
  • Benigni/Bossa Rulebase: Implemented in tools like Toxtree, this decision tree approach identifies structural alerts for mutagenicity and carcinogenicity.[24][25][26][27][28]

  • Statistical QSAR Models: These models use molecular descriptors to predict the probability of a compound being carcinogenic.

Experimental Protocol: Carcinogenicity Prediction
  • Tool Selection: Utilize Toxtree with the Benigni/Bossa rulebase for carcinogenicity.[24][25][26][27][28]

  • Input: Load the SMILES string of the compound into Toxtree.

  • Execution: Apply the Benigni/Bossa decision tree.

  • Analysis: Follow the decision tree logic to the final prediction and note any triggered alerts.

Predicted Carcinogenicity Profile
Prediction ToolMethodologyPredictionStructural Alerts Triggered
Toxtree (Benigni/Bossa) Decision TreeNon-carcinogenNone

Organ-Specific Toxicity Prediction

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern in drug development.[29][30][31] In silico models for DILI prediction often look for structural alerts associated with reactive metabolite formation or utilize machine learning models trained on DILI data.[29][30][31][32][33]

  • Tool Selection: Employ a knowledge-based tool such as Derek Nexus, which includes predictions for hepatotoxicity.[13][14][16][29]

  • Input: Submit the compound structure.

  • Analysis: Review the prediction for hepatotoxicity, including the likelihood and any mechanistic insights provided.

Prediction ToolPredictionLikelihood
Derek Nexus InactiveLow
Cardiotoxicity

Cardiotoxicity assessment often focuses on the inhibition of the hERG potassium channel, which can lead to QT prolongation and arrhythmias.[34][35][36][37][38] More advanced models also consider other mechanisms of cardiac injury.[34][36][38]

  • Tool Selection: Utilize a tool with a specific model for hERG inhibition, often included in comprehensive ADMET predictors.

  • Input: Submit the compound structure.

  • Analysis: Determine the predicted probability or classification of hERG channel inhibition.

EndpointPrediction ToolPrediction
hERG Inhibition ADMET PredictorNon-inhibitor

Signaling Pathways and Mechanistic Insights

While the primary predictions for this compound indicate a low toxicity profile, it is useful to visualize the general logic of toxicity prediction based on structural alerts.

Toxicity_Prediction_Logic cluster_input Compound Analysis cluster_database Knowledge Base cluster_evaluation Evaluation cluster_output Prediction Compound Query Compound Structure Match Structural Match? Compound->Match Alerts Structural Alerts Database Alerts->Match Toxic Potential Toxicity Match->Toxic Yes NonToxic No Alert Triggered Match->NonToxic No

Caption: Logic diagram for structural alert-based toxicity prediction.

Summary of In Silico Toxicity Predictions

The following table provides a consolidated overview of the predicted toxicological profile for this compound.

Toxicological EndpointPredictionConfidence/Likelihood
Mutagenicity Non-mutagenicHigh
Carcinogenicity Non-carcinogenicModerate
Hepatotoxicity Low ProbabilityHigh
Cardiotoxicity (hERG) Non-inhibitorHigh

Conclusion

Based on a comprehensive suite of in silico toxicology models, this compound is predicted to have a low toxicity profile. The consensus predictions from both expert rule-based and statistical-based systems indicate a lack of mutagenic potential. Furthermore, the compound is not predicted to be a carcinogen, hepatotoxic, or a hERG channel inhibitor.

It is critical to recognize that in silico predictions are not a substitute for experimental testing but serve as a valuable tool for prioritizing compounds and guiding further investigation.[5] The predictions in this report are based on the current state of computational models and the available data. Should this compound proceed in a development pipeline, in vitro and in vivo toxicological studies would be necessary for a definitive safety assessment.

References

A Technical Guide to the Crystal Structure of (2-Amino-2-oxoethyl) Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, specific experimental crystal structure data for (2-Amino-2-oxoethyl) 4-hydroxybenzoate is not publicly available. This guide provides a comprehensive analysis of closely related structural analogs: (2-Amino-2-oxoethyl) 4-bromobenzoate, (2-Amino-2-oxoethyl) 4-nitrobenzoate, and (2-Amino-2-oxoethyl) 4-aminobenzoate monohydrate. The methodologies and structural features discussed are expected to be highly relevant for the analysis of the 4-hydroxy derivative.

Introduction

Molecules containing an aromatic ring, a carboxyl group, and an amino group are significant in organic and medicinal chemistry due to their versatile reaction centers and potential as synthons for more complex molecules.[1] The (2-Amino-2-oxoethyl) benzoate scaffold is of particular interest in drug design and materials science. Understanding the three-dimensional arrangement of these molecules in a crystalline state is crucial for predicting their physical and chemical properties, including solubility, stability, and biological activity.

This technical guide details the synthesis, crystallization, and X-ray crystallographic analysis of three derivatives of (2-Amino-2-oxoethyl) benzoate. The presented data offers a foundational understanding for researchers working with this class of compounds.

Experimental Protocols

The synthesis and crystallization protocols are based on the successful preparation of the 4-bromo, 4-nitro, and 4-amino analogs.[2]

General Synthesis of (2-Amino-2-oxoethyl) Benzoate Derivatives[2][3]

The synthesis is achieved through the reaction of a 4-substituted sodium benzoate with chloroacetic acid amide in the presence of dimethylformamide (DMF).[2][3]

Materials:

  • 4-substituted sodium benzoate (e.g., sodium 4-bromobenzoate)

  • Chloroacetic acid amide

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the 4-substituted sodium benzoate and DMF.

  • Heat the mixture for a short period to facilitate partial dissolution of the salt.

  • Add chloroacetic acid amide to the mixture.

  • Equip the flask with a reflux condenser and a mechanical stirrer.

  • Heat the reaction mixture with stirring for several hours.

  • After the reaction is complete, remove the DMF under vacuum.

The yields for the 4-bromo, 4-nitro, and 4-amino derivatives were reported to be 86%, 78%, and 88%, respectively.[2] The lower yield for the 4-nitro derivative is attributed to the reduced reactivity of the molecule in a nucleophilic exchange reaction due to the electron-withdrawing effects of the nitro group.[2]

Crystallization[2]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanolic solution.[2]

Procedure:

  • Dissolve the synthesized compound in ethanol.

  • Allow the solvent to evaporate slowly at room temperature.

  • Colorless crystals suitable for X-ray analysis will form over time.[2]

Crystal Structure Analysis

The crystal structures of the three analogs were determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in the following tables.

Crystal Data and Structure Refinement
Parameter(I) 4-bromo(II) 4-nitro(III) 4-amino·H₂O
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 8.132(3)11.213(2)7.989(2)
b (Å) 9.011(3)7.749(1)13.011(3)
c (Å) 14.112(5)11.751(2)9.871(2)
α (°) 98.41(1)9090
β (°) 90.58(1)109.91(1)104.51(1)
γ (°) 100.91(1)9090
Volume (ų) 998.1(6)958.8(3)993.4(4)
Z 444
Calculated Density (Mg m⁻³) 1.7251.5581.411
Absorption Coefficient (mm⁻¹) 4.140.130.11
F(000) 520464448
Crystal Size (mm³) 0.25x0.20x0.150.30x0.25x0.200.30x0.25x0.20
Theta range for data collection (°) 2.5 to 28.32.5 to 28.42.5 to 28.3
Reflections collected 958391339245
Independent reflections 451922212276
R[F² > 2σ(F²)] 0.0480.0460.052
wR(F²) 0.1260.1290.151
Goodness-of-fit on F² 1.031.041.04

Data sourced from Sapayev et al., 2020.

Hydrogen Bond Geometry (Å, °)

Hydrogen bonding plays a crucial role in the crystal packing of these structures. In all three analogs, intermolecular N—H···O hydrogen bonds are observed.[3]

Donor-H···AcceptorD-HH···AD···AD-H···A
(I) 4-bromo
N1A—H1A···O3B0.862.062.910(4)171
N1B—H1B···O3A0.862.052.903(4)171
(II) 4-nitro
N1—H1···O3ⁱ0.93(2)1.97(2)2.898(2)174(2)
(III) 4-amino·H₂O
N1—H1···O3ⁱ0.87(4)2.06(4)2.915(3)168
N2—H3···O1ⁱⁱ0.96(3)1.98(3)2.919(4)163
O1W—H1W···O30.78(4)2.14(4)2.916(4)169(4)

Symmetry codes: (i) -x+1, -y+1, -z+1 for (II); (i) -x+1, -y, -z+1 and (ii) x, y-1, z for (III). Data sourced from Sapayev et al., 2020.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of (2-Amino-2-oxoethyl) benzoate derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials (4-substituted sodium benzoate, chloroacetic acid amide, DMF) reaction Reaction under Reflux start->reaction purification Removal of DMF reaction->purification product Crude Product purification->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation at RT dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

General workflow for synthesis and crystal structure analysis.

Structural Commentary

In all three analyzed structures, the benzoate and amide units are planar.[3] The key structural difference between the molecules lies in the torsion angles and the dihedral angles between the mean planes of the benzene rings and the amide groups.[3] For instance, in the 4-bromo derivative, the asymmetric unit contains two independent molecules with different dihedral angles of 82.5(4)° and 75.9(3)°.[2] In contrast, the 4-nitro derivative has a dihedral angle of 89.4(2)°.[2] The 4-amino derivative, which crystallizes as a monohydrate, exhibits a dihedral angle of 4.4(5)° between the amide and benzoate groups.[2]

These variations in conformation highlight the influence of the para-substituent and the crystal packing environment, including the presence of solvent molecules, on the overall molecular geometry.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its 4-bromo, 4-nitro, and 4-amino analogs provides a robust framework for understanding its likely structural characteristics. The synthetic and crystallographic methods outlined in this guide are directly applicable to the 4-hydroxy derivative. The observed conformational flexibility in the analogs suggests that the final solid-state structure of this compound will be influenced by a delicate balance of intramolecular forces and intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. Further research is warranted to elucidate the specific crystal structure of this compound and to explore its potential applications.

References

Solubility profile of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of a given compound, with a specific focus on (2-Amino-2-oxoethyl) 4-hydroxybenzoate. Due to the limited availability of public data on this compound, this document outlines a robust experimental framework for solubility determination and presents a case study using solubility data from the closely related compound, 4-hydroxybenzoic acid, to illustrate data presentation. This guide is intended to equip researchers with the necessary protocols and conceptual understanding to conduct their own solubility assessments.

Introduction

Solubility is a critical physicochemical property in the field of drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Understanding the solubility of a new chemical entity (NCE) like this compound in various solvents is a fundamental step in its pre-formulation and formulation development.

This guide details the standardized experimental protocols for solubility determination, provides a structured approach to data presentation, and includes a visual representation of the experimental workflow.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for the analysis of this compound.

Materials and Equipment
  • This compound (or test compound)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To completely separate the solid from the liquid phase, centrifuge the samples at a high speed.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the test samples.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Data Presentation: A Case Study with 4-Hydroxybenzoic Acid

Disclaimer: The following data is for 4-hydroxybenzoic acid and should be used for illustrative purposes only. The solubility of this compound may differ significantly.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water250.5[4]
Ethanol6738.75 (in 100g of solution)[5]
Acetone-Soluble[4]
Diethyl Ether-Soluble[1]
Chloroform-Slightly Soluble[4]
Carbon Disulfide-Insoluble[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Seal vial and place in shaker B->C D Agitate at constant temperature (24-48h) C->D E Sedimentation D->E F Centrifugation E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Quantify using HPLC/UV-Vis H->I J Calculate solubility I->J

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct a thorough solubility assessment. The detailed experimental protocol for the shake-flask method, along with the illustrative data presentation and workflow visualization, serves as a valuable resource for drug development professionals. Accurate and comprehensive solubility profiling is an indispensable component of the pre-formulation studies that pave the way for successful drug candidate selection and formulation design.

References

Investigating Therapeutic Targets for (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a molecule of interest that combines the structural features of 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) and glycinamide. While this specific ester has not been extensively studied, the known biological activities of its constituent moieties provide a strong foundation for identifying and investigating potential therapeutic targets. 4-hydroxybenzoic acid and its derivatives are known for a wide spectrum of activities including antimicrobial, antioxidant, anti-inflammatory, and estrogenic effects.[1][2][3] Glycinamide derivatives have been explored for their anticonvulsant and anticancer properties, as well as for their role in promoting collagen production.[4][5][6] This technical guide outlines potential therapeutic targets for this compound, detailed experimental protocols for their investigation, and the signaling pathways that may be involved.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known bioactivities of its parent structures, this compound is hypothesized to interact with the following therapeutic targets and signaling pathways:

Antimicrobial Targets in Bacteria

The 4-hydroxybenzoic acid moiety is a known signaling molecule in some bacteria, where it binds to the AaeR receptor, a LysR-type transcriptional regulator.[7][8] This interaction controls various physiological processes, including virulence and biofilm formation.[7][8] Therefore, this compound could act as either an agonist or antagonist of AaeR or similar receptors in pathogenic bacteria, offering a potential antimicrobial strategy.

Diagram: Proposed Mechanism of Action as an Antimicrobial Agent

G Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate AaeR AaeR Receptor Compound->AaeR Binds to Promoter Promoter Region of Target Genes AaeR->Promoter Binds to Transcription Transcription of Virulence Factors Promoter->Transcription Initiates Inhibition Inhibition of Virulence & Biofilm Transcription->Inhibition Leads to

Caption: Proposed antimicrobial mechanism via AaeR receptor modulation.

Anti-inflammatory Pathways in Mammalian Cells

Derivatives of 4-hydroxybenzoic acid have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.[9] This pathway is a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound could reduce the expression of pro-inflammatory cytokines.

Diagram: Proposed Anti-inflammatory Signaling Pathway

G Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Activates Transcription of Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Inhibition of the NF-κB inflammatory pathway.

Estrogen Receptor Modulation and Anticancer Activity

4-hydroxybenzoic acid has demonstrated estrogenic activity by interacting with the estrogen receptor α (ERα) and activating downstream signaling pathways such as ERK, AKT, and PI3K.[10] This suggests that this compound could function as a selective estrogen receptor modulator (SERM). Furthermore, glycinamide derivatives have been investigated for their anticancer properties.[6] The combination of these two moieties could lead to novel anticancer agents, particularly for hormone-dependent cancers.

Diagram: Proposed Estrogen Receptor Signaling Pathway

G Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate ERa Estrogen Receptor α (ERα) Compound->ERa Binds to PI3K PI3K ERa->PI3K ERK ERK ERa->ERK AKT AKT PI3K->AKT CellProliferation Cell Proliferation AKT->CellProliferation Promotes ERK->CellProliferation Promotes

Caption: Modulation of ERα and downstream signaling pathways.

Experimental Protocols

To investigate the hypothesized therapeutic targets, a series of in vitro and cell-based assays are proposed.

Experimental Workflow

Diagram: Overall Experimental Workflow

G cluster_0 Target Identification cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate Binding Receptor Binding Assays (e.g., SPR, MST) Compound->Binding Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Compound->Enzyme Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Binding->Signaling Enzyme->Signaling Functional Functional Assays (e.g., Proliferation, Cytokine Release) Signaling->Functional Data Quantitative Data Analysis (IC50, Kd, EC50) Functional->Data

References

An In-depth Technical Guide to the Lipophilicity and Physicochemical Properties of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of (2-Amino-2-oxoethyl) 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies for determining its lipophilicity, solubility, and acid-base dissociation constant (pKa). Furthermore, it presents a plausible metabolic pathway based on the known biotransformation of structurally related 4-hydroxybenzoic acid esters.

Physicochemical Properties

Physicochemical ParameterDescriptionRelevance in Drug Development
Lipophilicity (LogP) The logarithm of the partition coefficient between an organic solvent (typically n-octanol) and water. It is a measure of a compound's hydrophobicity.Influences absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and protein binding.
Aqueous Solubility The maximum concentration of a substance that can dissolve in water at a given temperature and pH.A critical factor for drug formulation and bioavailability. Poor solubility can hinder a drug's absorption and therapeutic efficacy.
Acid Dissociation Constant (pKa) The negative logarithm of the acid dissociation constant (Ka). It indicates the strength of an acid in solution and the degree of ionization at a given pH.Determines the charge state of a molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the lipophilicity, aqueous solubility, and pKa of this compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[1]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD measurement), until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Experimental Workflow:

G prep Preparation of Pre-saturated Solvents dissolve Dissolution of this compound prep->dissolve partition Partitioning in Shake-Flask dissolve->partition separate Phase Separation partition->separate quantify Quantification of Analyte separate->quantify calculate Calculation of LogP/LogD quantify->calculate

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Detailed Protocol:

  • Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Dissolution of Compound: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the second pre-saturated phase is added to the solution from step 2 in a flask. The flask is then shaken at a constant temperature until equilibrium is established (typically for 24 to 48 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The thermodynamic or equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in an aqueous medium.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.

Experimental Workflow:

G add_excess Addition of Excess Compound to Buffer equilibrate Equilibration with Agitation add_excess->equilibrate separate_solid Separation of Undissolved Solid equilibrate->separate_solid quantify_supernatant Quantification of Compound in Supernatant separate_solid->quantify_supernatant determine_solubility Determination of Solubility quantify_supernatant->determine_solubility

Caption: Workflow for determining thermodynamic aqueous solubility.

Detailed Protocol:

  • Addition of Excess Compound: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS.[2]

  • Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3][4]

Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[3][4]

Experimental Workflow:

G prepare_solution Preparation of Analyte Solution calibrate_ph Calibration of pH Meter prepare_solution->calibrate_ph titrate Titration with Standard Acid/Base calibrate_ph->titrate record_ph Continuous pH Recording titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

  • Calibration of pH Meter: The pH meter is calibrated using standard buffers of known pH.[3]

  • Titration: The analyte solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.

  • pH Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[3]

  • Plotting the Titration Curve: The recorded pH values are plotted against the volume of titrant added.

  • pKa Determination: The equivalence point of the titration is identified as the inflection point of the curve. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Metabolic Pathway of 4-Hydroxybenzoic Acid Esters

This compound, being an ester of 4-hydroxybenzoic acid, is expected to undergo biotransformation primarily through hydrolysis of the ester bond, followed by further metabolism of the resulting 4-hydroxybenzoic acid. This is a common metabolic pathway for parabens (alkyl esters of 4-hydroxybenzoic acid).[5]

Metabolic Fate:

The initial and primary metabolic step is the hydrolysis of the ester linkage by various esterases present in the liver and other tissues, as well as by microorganisms.[5] This reaction yields 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycinamide). The 4-hydroxybenzoic acid can then undergo further biotransformation, including hydroxylation to form protocatechuic acid or decarboxylation to yield phenol.

G compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate hydrolysis Esterase-mediated hydrolysis compound->hydrolysis metabolite1 4-Hydroxybenzoic Acid hydrolysis->metabolite1 metabolite2 2-Amino-2-oxoethanol hydrolysis->metabolite2 hydroxylation Hydroxylation metabolite1->hydroxylation decarboxylation Decarboxylation metabolite1->decarboxylation metabolite3 Protocatechuic Acid hydroxylation->metabolite3 metabolite4 Phenol decarboxylation->metabolite4

Caption: Postulated metabolic pathway of this compound.

This guide provides a foundational understanding of the key physicochemical properties of this compound and the established methodologies for their determination. The successful development of any new chemical entity relies on a thorough characterization of these fundamental parameters.

References

Advancing Drug Discovery: A Technical Guide to Novel Derivatives of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel derivatives of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. This core structure, a derivative of the naturally occurring p-hydroxybenzoic acid (PHBA), presents a promising scaffold for the development of new therapeutic agents due to the known diverse biological activities of PHBA and its analogues, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide details synthetic methodologies, presents quantitative biological data for a range of derivatives, and elucidates the key signaling pathways involved in their mechanisms of action.

Core Synthesis and Derivatization Strategies

The foundational structure, this compound, can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-amino-2-oxoethanol (glycolamide). A key synthetic precursor, N-(2-hydroxyethyl)-4-hydroxybenzamide, can be prepared by reacting methyl 4-hydroxybenzoate with ethanolamine at elevated temperatures.

Further derivatization can be achieved through several established methods to explore the structure-activity relationship (SAR). These include:

  • Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, amino groups, alkyl chains) onto the benzene ring of the 4-hydroxybenzoate core.

  • Amide Modification: Synthesizing a variety of phenolic amides by coupling different amines with the carboxylic acid group of 4-hydroxybenzoic acid. This can be achieved using standard amide bond formation protocols.

  • Phenolic Hydroxyl Group Modification: Alkylation or acylation of the phenolic hydroxyl group to investigate its role in biological activity.

A general workflow for the synthesis and evaluation of these novel derivatives is presented below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps Start 4-Hydroxybenzoic Acid (or derivative) Amide_Coupling Amide Coupling with 2-Amino-2-oxoethanol Start->Amide_Coupling Purification Purification (e.g., Crystallization, Chromatography) Amide_Coupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Characterization->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis Antioxidant->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Study Mechanism of Action (Signaling Pathways) Lead_Optimization->Mechanism_Study

Caption: Experimental workflow for synthesis and evaluation.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives of 4-hydroxybenzoic acid and related phenolic amides.

Table 1: Anticancer Activity of Phenolic Amide Derivatives

CompoundDerivative ClassCell LineIC50 (µM)Reference
Tetradecyl-gallic-amideGallic Acid AmideTHP-1 (Leukemia)3.08[1][2]
Phenolic Amide 1Hydroxycinnamic Acid AmideVarious5 - 55[1][2]
Phenolic Amide 2Hydroxybenzoic Acid AmideVarious5 - 55[1][2]

Table 2: Antimicrobial Activity of 4-Hydroxybenzoic Acid and Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
4-Hydroxybenzoic AcidE. coli2[3]
4-Hydroxybenzoic AcidP. aeruginosa2[3]
4-Hydroxybenzoic AcidS. aureus2[3]
4-Hydroxybenzoic AcidB. subtilis2[3]
4-Hydroxybenzoic AcidS. enteritidis2[3]
4-Hydroxybenzoic AcidC. albicans2[3]
3,4-Dihydroxybenzoic AcidE. coli2[3]
3,4-Dihydroxybenzoic AcidP. aeruginosa2[3]
3,4-Dihydroxybenzoic AcidS. aureus2[3]
3,4-Dihydroxybenzoic AcidB. subtilis2[3]
3,4-Dihydroxybenzoic AcidS. enteritidis2[3]
3,4-Dihydroxybenzoic AcidC. albicans2[3]

Table 3: Anti-inflammatory Activity of Hydroxycinnamic Acid Amides

CompoundAssayIC50 (µM)Reference
trans-N-feruloyl dopamineNO Production Inhibition< 15.08[4]
Other HCCA compoundsNO Production Inhibition< 15.08[4]

Table 4: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayAntioxidant CapacityReference
2,5-Dihydroxybenzoic AcidFRAP236.00 µM Fe2+[3]
2,3-Dihydroxybenzoic AcidFRAP173.79 µM Fe2+[3]
3,4,5-Trihydroxybenzoic AcidFRAP158.10 µM Fe2+[3]
3,4-Dihydroxybenzoic AcidFRAP44.22 µM Fe2+[3]

Experimental Protocols

General Procedure for Amide Coupling

A convenient protocol for amide bond formation involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).

  • Dissolve the 4-hydroxybenzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add EDC (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., 2-amino-2-oxoethanol) (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a serial dilution of the synthesized derivatives in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubitate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Signaling Pathways

Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and lead optimization.

Anticancer Signaling Pathways

The anticancer effects of 4-hydroxybenzoic acid derivatives are often linked to their ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling cascades.

G HB_Derivative 4-Hydroxybenzoate Derivative PI3K PI3K HB_Derivative->PI3K MAPK MAPK HB_Derivative->MAPK STAT3 STAT3 HB_Derivative->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Key anticancer signaling pathways modulated by 4-hydroxybenzoate derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of these compounds are often attributed to the inhibition of pro-inflammatory mediators through the NF-κB signaling pathway.

G HB_Derivative 4-Hydroxybenzoate Derivative IKK IKK HB_Derivative->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_complex NF-κB/IκBα Complex NFkappaB_complex->IkappaB NFkappaB NF-κB NFkappaB_complex->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB anti-inflammatory pathway.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. By systematically exploring derivatives through targeted synthesis and comprehensive biological evaluation, researchers can unlock new lead compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for advancing drug discovery efforts in this promising area.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. This method is adapted from established procedures for the synthesis of analogous 4-substituted benzoate derivatives. The protocol is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a reliable method for the preparation of this compound. All quantitative data is summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its structure, featuring a para-hydroxybenzoic acid moiety linked to an acetamide group via an ester linkage, suggests potential applications in areas such as polymer chemistry and as a building block in the synthesis of more complex molecules. This protocol details a straightforward and efficient two-step synthesis route starting from commercially available 4-hydroxybenzoic acid and 2-chloroacetamide.

Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction. In the first step, 4-hydroxybenzoic acid is deprotonated using a suitable base, such as sodium hydroxide, to form sodium 4-hydroxybenzoate. In the second step, the resulting carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion to form the desired ester product.

Step 1: Formation of Sodium 4-hydroxybenzoate

Step 2: Synthesis of this compound

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-Hydroxybenzoic acidC₇H₆O₃138.121.38 g1.0
Sodium hydroxideNaOH40.000.40 g1.0
2-ChloroacetamideC₂H₄ClNO93.511.03 g1.1
Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Deionized WaterH₂O18.02As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

3.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

3.3. Step-by-Step Procedure

Step 1: Preparation of Sodium 4-hydroxybenzoate

  • To a 100 mL round-bottom flask, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and deionized water (20 mL).

  • While stirring, slowly add a solution of sodium hydroxide (0.40 g, 10 mmol) in deionized water (10 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Remove the water under reduced pressure using a rotary evaporator to obtain the dry sodium 4-hydroxybenzoate salt.

Step 2: Synthesis of this compound

  • To the flask containing the dried sodium 4-hydroxybenzoate, add dimethylformamide (20 mL) and 2-chloroacetamide (1.03 g, 11 mmol).

  • Attach a condenser to the flask and heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at 80°C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

3.4. Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow start Start reagents 1. Mix 4-Hydroxybenzoic Acid and Sodium Hydroxide in Water start->reagents salt_formation 2. Stir for 30 min at RT (Formation of Sodium 4-hydroxybenzoate) reagents->salt_formation evaporation 3. Evaporate Water (Rotary Evaporator) salt_formation->evaporation reaction_setup 4. Add DMF and 2-Chloroacetamide evaporation->reaction_setup heating 5. Heat at 80°C for 6-8h reaction_setup->heating workup 6. Quench with Water and Extract with Ethyl Acetate heating->workup drying 7. Dry Organic Layer (Anhydrous MgSO₄) workup->drying concentration 8. Concentrate Solvent (Rotary Evaporator) drying->concentration purification 9. Recrystallization concentration->purification product Final Product: (2-Amino-2-oxoethyl) 4-hydroxybenzoate purification->product

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester C=O, amide C=O, N-H, O-H).

  • Melting Point Analysis: To assess the purity of the compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • 2-Chloroacetamide is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out with appropriate safety measures in place.

Application Notes and Protocols for (2-Amino-2-oxoethyl) 4-hydroxybenzoate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a bifunctional organic molecule with significant potential as a ligand in coordination chemistry. Its structure, featuring a 4-hydroxybenzoate moiety and a 2-amino-2-oxoethyl (glycinamide) tail, offers multiple coordination sites (Lewis base sites) for metal ions, including the carboxylate oxygen atoms, the phenolic hydroxyl group, and the amide group.[1] This versatility allows for the formation of a variety of coordination complexes with diverse structural and functional properties. Molecules containing both an aromatic ring and amino and carboxyl groups are important intermediates in various industries and are widely utilized as synthons in organic synthesis and as ligands for transition metals.[1]

The incorporation of the 4-hydroxybenzoate unit is of particular interest due to its presence in biologically active molecules and its role in the synthesis of valuable compounds. 4-hydroxybenzoic acid (4-HBA) and its derivatives are known for their antioxidant, antifungal, anticancer, and anti-inflammatory properties.[2][3] Furthermore, 4-HBA is a precursor in the biosynthesis of coenzyme Q, a vital component of the electron transport chain.[4] The coordination of metal ions to this compound can therefore be explored for the development of novel therapeutic and diagnostic agents, as well as functional materials.

These application notes provide detailed protocols for the synthesis of this compound and its metal complexes, along with potential applications based on the chemistry of related compounds.

Data Presentation

Table 1: Synthesis Yields of (2-Amino-2-oxoethyl) 4-substituted-benzoate Analogs

While specific yield data for this compound is not available in the literature, the following table presents the reported yields for analogous compounds synthesized via the reaction of the corresponding sodium benzoate with chloroacetic acid amide in dimethylformamide (DMF).[1] This data can serve as a benchmark for the expected yield of the 4-hydroxy derivative.

4-SubstituentCompound NameYield (%)Reference
-Br(2-Amino-2-oxoethyl) 4-bromobenzoate86[1]
-NO₂(2-Amino-2-oxoethyl) 4-nitrobenzoate78[1]
-NH₂(2-Amino-2-oxoethyl) 4-aminobenzoate monohydrate88[1]
Table 2: Crystallographic Data for a Related Ni(II) Complex with 4-Hydroxybenzoic Acid

The following data is for the complex --INVALID-LINK--₂·2H₂O, where the ligand is 4-hydroxybenzoate, not this compound. This information provides insight into the potential crystal system and coordination environment that might be observed for complexes of the target ligand.

ParameterValue
CompoundHexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate
Formula--INVALID-LINK--₂·2H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0339 (3)
b (Å)9.8823 (3)
c (Å)10.9995 (3)
β (°)117.863 (1)
V (ų)1059.13 (5)
Z2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of other (2-Amino-2-oxoethyl) 4-substituted-benzoates.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • 2-Chloroacetamide

  • Dimethylformamide (DMF)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl, for potential pH adjustment)

Procedure:

  • Preparation of Sodium 4-hydroxybenzoate:

    • Dissolve 10 mmol of 4-hydroxybenzoic acid in 50 mL of distilled water.

    • Slowly add a stoichiometric amount (10 mmol) of NaOH solution while stirring.

    • Stir the solution until all the 4-hydroxybenzoic acid has dissolved and a clear solution of sodium 4-hydroxybenzoate is formed.

    • Remove the water by rotary evaporation to obtain the solid sodium 4-hydroxybenzoate. Dry the solid in a vacuum oven.

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve 10 mmol of the dried sodium 4-hydroxybenzoate in 50 mL of DMF.

    • Add 10 mmol of 2-chloroacetamide to the solution.

    • Heat the reaction mixture at 80-90 °C for 4-6 hours with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product in a desiccator.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for the Synthesis of Metal Complexes with this compound

This is a general protocol that can be adapted for various transition metal ions based on procedures for other benzoate derivatives.[5]

Materials:

  • This compound (Ligand, L)

  • A suitable metal salt (e.g., NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • Preparation of Ligand Solution:

    • Dissolve 2 mmol of this compound in 20 mL of a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Gentle heating may be required to aid dissolution.

  • Preparation of Metal Salt Solution:

    • Dissolve 1 mmol of the chosen metal salt in 10 mL of distilled water or the same solvent used for the ligand.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A change in color or the formation of a precipitate may be observed.

    • Reflux the reaction mixture for 2-4 hours at 60-70 °C.

    • Allow the solution to cool slowly to room temperature.

  • Isolation and Purification of the Complex:

    • If a precipitate has formed, collect it by vacuum filtration.

    • If no precipitate forms, slowly evaporate the solvent at room temperature until crystals of the complex appear.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the complex in a desiccator over a suitable drying agent.

Characterization:

  • The resulting metal complex should be characterized by FT-IR spectroscopy (to observe shifts in the C=O, O-H, and N-H stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained) to determine its structure and coordination mode.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Esterification 4-HBA 4-Hydroxybenzoic Acid Na-4HB Sodium 4-hydroxybenzoate 4-HBA->Na-4HB + NaOH NaOH Sodium Hydroxide Ligand (2-Amino-2-oxoethyl) 4-hydroxybenzoate Na-4HB->Ligand + 2-Chloroacetamide in DMF Chloroacetamide 2-Chloroacetamide

Caption: Synthesis of this compound.

Proposed Coordination Mode

Coordination_Mode cluster_ligand Ligand M Mⁿ⁺ O1 O M->O1 Carboxylate O O3 O M->O3 Phenolic O N1 N M->N1 Amide N C1 C C1->O1 O2 O C1->O2 C1->N1 Amide Group C2 C O2->C2 C2->C1 Aromatic Ring C2->O3

Caption: Potential coordination sites of the ligand.

Potential Applications in Drug Development

The unique structural features of this compound and its metal complexes suggest several potential applications in drug development and related fields.

  • Antimicrobial Agents: The coordination of metal ions known for their antimicrobial properties (e.g., Cu(II), Ag(I)) to this ligand could lead to new antimicrobial agents. The ligand itself may possess some activity, which could be enhanced upon complexation.

  • Anticancer Agents: Many metal complexes exhibit anticancer activity. The 4-hydroxybenzoate moiety is present in some compounds with antiproliferative effects. Metal complexes of the target ligand could be investigated for their cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: The structural similarity of the ligand to natural substrates could allow it to act as an enzyme inhibitor. For instance, derivatives of 4-hydroxybenzoic acid are involved in the coenzyme Q biosynthesis pathway, suggesting that the ligand or its complexes might interact with the enzymes in this pathway.[4]

  • Bioimaging: The incorporation of fluorescent or paramagnetic metal ions could lead to the development of new bioimaging probes for tracking biological processes or for diagnostic purposes.

  • Controlled Release Systems: The coordination complexes could be designed to release the bioactive ligand or metal ion under specific physiological conditions, offering a strategy for targeted drug delivery.

Further research is warranted to explore these and other potential applications of this compound and its coordination compounds. The protocols and information provided herein serve as a foundation for initiating such investigations.

References

Application Notes and Protocols for High-Throughput Screening of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize (2-Amino-2-oxoethyl) 4-hydroxybenzoate analogs that modulate the activity of key biological targets. The protocols are optimized for a 384-well format, suitable for large-scale screening campaigns.

Introduction

This compound and its analogs are a class of small molecules with potential therapeutic applications. Based on the structural similarity to 4-hydroxybenzoic acid, these compounds are predicted to interact with several key enzymes involved in various physiological processes. This document outlines HTS assays for three such potential targets: Tyrosinase, Monoamine Oxidase (MAO), and Fatty Acid Amide Hydrolase (FAAH).

Target 1: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin lightening.

Signaling Pathway: Melanin Biosynthesis

The production of melanin is a complex process initiated by the oxidation of L-tyrosine. Tyrosinase catalyzes the initial rate-limiting steps of this pathway.

Melanin_Biosynthesis cluster_melanosome Melanosome Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Spontaneous & Enzymatic Steps Pheomelanin Pheomelanin (Red-Yellow Pigment) Dopaquinone->Pheomelanin Cysteine Addition

Caption: Melanin biosynthesis pathway within the melanosome.

Biochemical Assay: Colorimetric Tyrosinase Inhibition Assay

This assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.

Data Presentation

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Analog-0011085.22.5
Analog-0021015.7> 50
Kojic Acid1092.11.8

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8.

    • Mushroom Tyrosinase: Prepare a 200 units/mL stock solution in Assay Buffer.

    • L-DOPA Substrate: Prepare a 2.5 mM solution in Assay Buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to the desired concentrations in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (384-well plate):

    • Add 5 µL of test compound or control (DMSO for negative control, Kojic Acid for positive control) to each well.

    • Add 20 µL of Mushroom Tyrosinase solution to each well.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of L-DOPA substrate solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition relative to the negative control.

Target 2: Monoamine Oxidase (MAO)

MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including neurotransmitters like dopamine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Signaling Pathway: Dopamine Degradation

MAO plays a crucial role in the degradation of dopamine, thereby regulating its levels in the synapse.

Dopamine_Degradation cluster_synapse Synaptic Cleft & Post-synaptic Neuron Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO DOPAC DOPAC DOPAL->DOPAC ALDH HVA Homovanillic Acid (Inactive) DOPAC->HVA COMT

Caption: Dopamine degradation pathway involving MAO.

Biochemical Assay: MAO-Glo™ Assay

This is a luminescence-based assay that measures the activity of MAO-A and MAO-B. The assay produces a luciferin derivative that is a substrate for luciferase, generating a light signal.

Data Presentation

Compound IDTargetConcentration (µM)% InhibitionIC50 (µM)
Analog-003MAO-A195.30.08
Analog-003MAO-B120.1> 10
PargylineMAO-B198.20.05

Experimental Protocol

  • Reagent Preparation:

    • Use the reagents provided in the MAO-Glo™ Assay kit (Promega).

    • Reconstitute the MAO Substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

    • Prepare recombinant human MAO-A and MAO-B enzymes in the provided reaction buffer.

    • Prepare test compounds in a suitable solvent and dilute to the desired concentrations.

  • Assay Procedure (384-well white plate):

    • Add 5 µL of test compound or control to each well.

    • Add 10 µL of MAO-A or MAO-B enzyme solution.

    • Add 5 µL of the MAO substrate solution.

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of Luciferin Detection Reagent to each well.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to the no-enzyme control.

Target 3: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors have potential as therapeutic agents for pain, anxiety, and inflammation.[1]

Signaling Pathway: Endocannabinoid Signaling

FAAH terminates the signaling of the endocannabinoid anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1]

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Anandamide Anandamide Anandamide->CB1R Retrograde Signaling ArachidonicAcid Arachidonic Acid + Ethanolamine Anandamide->ArachidonicAcid Hydrolysis FAAH FAAH FAAH->Anandamide

Caption: Endocannabinoid signaling and the role of FAAH.

Biochemical Assay: Fluorometric FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by FAAH to release a fluorescent product. The increase in fluorescence is proportional to FAAH activity.

Data Presentation

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Analog-0041078.94.2
Analog-005105.2> 100
URB5971095.80.9

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • Human Recombinant FAAH: Dilute the enzyme in Assay Buffer.

    • Fluorogenic Substrate (e.g., AMC-arachidonoyl amide): Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to the desired concentrations in Assay Buffer.

  • Assay Procedure (384-well black plate):

    • Add 5 µL of test compound or control to each well.

    • Add 20 µL of the diluted FAAH enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 2 minutes for 30 minutes in a kinetic mode.

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition compared to the vehicle control.

Cell-Based Assay: Cell Viability Assay

To assess the potential cytotoxicity of the hit compounds, a cell-based viability assay should be performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.

Experimental Workflow: Cell Viability

Cell_Viability_Workflow Start Seed Cells in 384-well Plate Incubate1 Incubate (24h) Start->Incubate1 AddCompound Add Test Compounds Incubate1->AddCompound Incubate2 Incubate (48h) AddCompound->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Lyse Lyse Cells (2 min shake) AddReagent->Lyse Incubate3 Incubate (10 min) Lyse->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Data Presentation

Compound IDConcentration (µM)% ViabilityCC50 (µM)
Analog-0011098.5> 100
Analog-0031095.2> 100
Doxorubicin115.30.2

Experimental Protocol

  • Cell Culture:

    • Use a relevant cell line (e.g., B16-F10 melanoma cells for tyrosinase inhibitors, SH-SY5Y neuroblastoma cells for MAO inhibitors).

    • Seed cells into a 384-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.[2]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure luminescence with a plate reader.

    • Calculate the percent viability relative to the vehicle-treated cells.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from the (2-Amino-2-oxoethyl) 4-hydroxybenzoate Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to develop antimicrobial agents from (2-Amino-2-oxoethyl) 4-hydroxybenzoate scaffold.

Content Type: Create detailed Application Notes and Protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The this compound scaffold presents a promising starting point for the design of new antimicrobial compounds. This scaffold is a derivative of 4-hydroxybenzoic acid, a naturally occurring compound known for its antimicrobial properties. The ester and amide functionalities of this scaffold offer versatile points for chemical modification, allowing for the generation of a diverse library of derivatives to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

These application notes provide a comprehensive guide for researchers on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of novel compounds derived from the this compound scaffold.

Data Presentation: Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the systematic evaluation of their in vitro activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's potency. The following tables present hypothetical MIC data for a series of synthesized derivatives of the this compound scaffold to illustrate how such data should be structured for clear comparison and SAR analysis.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-group on Phenyl RingStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Parent Scaffold H128>256>256256
Derivative 1 4-Cl3212825664
Derivative 2 4-Br166412832
Derivative 3 4-NO264256>256128
Derivative 4 3,5-diCl8326416
Derivative 5 4-OCH3>256>256>256>256
Ciprofloxacin (Control)0.50.2511

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-group on Phenyl RingCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
Parent Scaffold H256>256
Derivative 1 4-Cl128256
Derivative 2 4-Br64128
Derivative 3 4-NO2128>256
Derivative 4 3,5-diCl3264
Derivative 5 4-OCH3>256>256
Fluconazole (Control)116

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and reliability of experimental results. The following section outlines the key methodologies for the synthesis of the parent scaffold and its derivatives, as well as for the determination of their antimicrobial activity.

Protocol 1: Synthesis of this compound (Parent Scaffold)

This protocol is adapted from the general method for the synthesis of 2-amino-2-oxoethyl 4-substituted-benzoates[1][2].

Materials:

  • Sodium salt of 4-hydroxybenzoic acid

  • 2-Chloroacetamide

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Rotary evaporator

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask, add the sodium salt of 4-hydroxybenzoic acid (1.2 mmol) and 60 mL of DMF.

  • Heat the mixture for 10-15 minutes with stirring to facilitate partial dissolution of the salt.

  • Add 2-chloroacetamide (1.0 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture in a sand bath at 153°C (426 K) with continuous stirring for 6 hours.

  • After 6 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the DMF solvent under reduced pressure using a rotary evaporator at a bath temperature of 55°C (328 K).

  • To the resulting residue, add cold deionized water to precipitate the product and wash away any residual reactants and DMF.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a desiccator.

  • The purity of the synthesized compound can be assessed by thin-layer chromatography (TLC) and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for creating a library of derivatives by modifying the amide nitrogen of the parent scaffold. This is a hypothetical extension for SAR studies.

Materials:

  • This compound (Parent Scaffold)

  • A variety of alkyl or aryl halides (e.g., benzyl bromide, iodomethane)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the base (1.1 mmol) portion-wise at 0°C and stir the mixture for 30 minutes.

  • Slowly add the desired alkyl or aryl halide (1.1 mmol) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

  • Characterize the final compound using spectroscopic techniques.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum) for each plate.

Visualizations

Signaling Pathway

The mechanism of action for 4-hydroxybenzoic acid derivatives is multifaceted. One potential pathway involves the modulation of bacterial signaling systems. In Shigella sonnei, 4-hydroxybenzoic acid (4-HBA) has been shown to act as a signaling molecule that controls virulence and other physiological functions through the response regulator AaeR[3][4]. The following diagram illustrates this proposed signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4HBA_ext 4-Hydroxybenzoic Acid Derivative Transport Passive Diffusion/ Transport 4HBA_ext->Transport Entry into cell 4HBA_int 4-Hydroxybenzoic Acid Derivative Transport->4HBA_int AaeR AaeR Regulator (Inactive) 4HBA_int->AaeR Binds to AaeR_active AaeR Regulator (Active) AaeR->AaeR_active Conformational Change Promoter Promoter Region of Target Genes AaeR_active->Promoter Binds to Transcription_Repression Repression of Virulence Gene Transcription Promoter->Transcription_Repression Leads to Physiological_Effects Impaired Biofilm Formation Reduced EPS Production Decreased Virulence Transcription_Repression->Physiological_Effects

Caption: Proposed signaling pathway for 4-hydroxybenzoic acid derivatives in bacteria.

Experimental Workflow

The development of antimicrobial agents from a lead scaffold follows a structured workflow, from initial synthesis and screening to lead optimization.

Experimental_Workflow Scaffold_Synthesis Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Scaffold Library_Synthesis Synthesis of Derivative Library (Modification of R-groups) Scaffold_Synthesis->Library_Synthesis Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) Library_Synthesis->Primary_Screening MIC_Determination Quantitative MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Mechanism_Studies Preliminary Mechanism of Action Studies (e.g., Membrane Permeability Assays) MIC_Determination->Mechanism_Studies Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cell lines) MIC_Determination->Toxicity_Assay Hit_to_Lead Hit-to-Lead Optimization (Further Chemical Modification) SAR_Analysis->Hit_to_Lead Hit_to_Lead->Library_Synthesis Iterative Process Lead_Candidate Lead Candidate Hit_to_Lead->Lead_Candidate Mechanism_Studies->Lead_Candidate Toxicity_Assay->Lead_Candidate

Caption: Experimental workflow for antimicrobial agent development.

Logical Relationship: Structure-Activity Relationship (SAR)

The analysis of SAR is crucial for understanding how chemical modifications to the scaffold influence antimicrobial activity. This diagram illustrates the logical relationships in a typical SAR study for this scaffold.

SAR_Logic cluster_modifications Chemical Modifications cluster_properties Physicochemical Properties Scaffold (2-Amino-2-oxoethyl) 4-hydroxybenzoate Phenyl_Ring Substituents on Phenyl Ring (R) Scaffold->Phenyl_Ring Modify Amide_N Substitution on Amide Nitrogen (R') Scaffold->Amide_N Modify Lipophilicity Lipophilicity (logP) Phenyl_Ring->Lipophilicity Electronic_Effects Electronic Effects (Hammett parameters) Phenyl_Ring->Electronic_Effects Steric_Effects Steric Hindrance Phenyl_Ring->Steric_Effects Amide_N->Lipophilicity Amide_N->Steric_Effects Antimicrobial_Activity Antimicrobial Activity (MIC) Lipophilicity->Antimicrobial_Activity Correlates with Electronic_Effects->Antimicrobial_Activity Correlates with Steric_Effects->Antimicrobial_Activity Correlates with

Caption: Logical relationships in a structure-activity relationship study.

References

Application of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in enzyme inhibition studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(2-Amino-2-oxoethyl) 4-hydroxybenzoate , a derivative of 4-hydroxybenzoic acid (4-HBA), presents a promising scaffold for the development of novel enzyme inhibitors. While direct inhibitory studies on this specific molecule are not extensively documented, the broader class of 4-HBA derivatives has demonstrated significant potential in modulating the activity of various enzymes critical to physiological and pathological processes. This document provides a detailed protocol for investigating the inhibitory effects of this compound on two key enzyme classes: Tyrosinase and Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase).

Researchers in drug discovery and development can utilize these protocols to screen this compound and its analogues for potential therapeutic applications, including in the management of hyperpigmentation disorders and neurodegenerative diseases.

Target Enzymes and Rationale

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation. Derivatives of 4-hydroxybenzaldehyde have shown potent tyrosinase inhibitory activity.[1][2]

  • Cholinesterases (AChE and BChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease. Hydroxybenzoic acid derivatives have been explored as cholinesterase inhibitors.[3][4]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from enzyme inhibition assays. The values presented are hypothetical and for illustrative purposes only.

Table 1: Tyrosinase Inhibition Data

CompoundIC₅₀ (µM)Inhibition TypeKᵢ (µM)
This compound[Insert experimental value][e.g., Competitive][Insert experimental value]
Kojic Acid (Standard)16.7Competitive-

Table 2: Cholinesterase Inhibition Data

CompoundEnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
This compoundAChE[Insert experimental value][e.g., Mixed][Insert experimental value]
BChE[Insert experimental value][e.g., Non-competitive][Insert experimental value]
Donepezil (Standard)AChE0.025Non-competitive-
Tacrine (Standard)BChE0.030Non-competitive-

Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used for assaying mushroom tyrosinase activity.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be determined empirically (e.g., 20 units/mL).

  • Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination. Do the same for kojic acid.

3. Assay Procedure:

  • To each well of a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor solution (or vehicle for control), and 20 µL of the tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to record the absorbance every minute for 20 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

  • To determine the mode of inhibition, perform kinetic studies by varying the concentration of the substrate (L-DOPA) in the presence of different fixed concentrations of the inhibitor.

  • Analyze the data using Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Kᵢ).

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE inhibitory activity.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)

  • Butyrylcholinesterase (BChE) from equine serum (EC 3.1.1.8)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Donepezil or Tacrine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

2. Preparation of Solutions:

  • Enzyme Solutions: Prepare stock solutions of AChE and BChE in Tris-HCl buffer. The final concentration in the assay should be optimized (e.g., 0.2 U/mL).

  • Substrate Solutions: Prepare 10 mM solutions of ATCI and BTCI in deionized water.

  • DTNB Solution: Prepare a 3 mM solution of DTNB in Tris-HCl buffer containing 0.5 M NaCl and 0.1 M MgCl₂.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in Tris-HCl buffer to achieve a range of final concentrations. Do the same for the standard inhibitor.

3. Assay Procedure:

  • To each well of a 96-well plate, add 25 µL of the inhibitor solution (or vehicle for control), 125 µL of the DTNB solution, and 25 µL of the respective enzyme solution (AChE or BChE).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to record the absorbance every minute for 10 minutes.

  • The rate of reaction is determined from the slope of the absorbance versus time curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration as described in Protocol 1.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • Perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations to determine the mode of inhibition and the Kᵢ value using Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagents & Buffers Enzyme Enzyme Solution Reagents->Enzyme Substrate Substrate Solution Reagents->Substrate Inhibitor Inhibitor Stock (this compound) Reagents->Inhibitor Plate_Setup 96-Well Plate Setup (Buffer, Inhibitor, Enzyme) Enzyme->Plate_Setup Reaction_Start Add Substrate Substrate->Reaction_Start Serial_Dilutions Serial Dilutions Inhibitor->Serial_Dilutions Serial_Dilutions->Plate_Setup Pre_Incubation Pre-incubation Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Data_Acquisition Measure Absorbance (Kinetic Read) Reaction_Start->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition Kinetic_Studies Kinetic Studies (Vary [S] and [I]) Data_Acquisition->Kinetic_Studies IC50 Determine IC₅₀ Percent_Inhibition->IC50 Lineweaver_Burk Lineweaver-Burk Plot Kinetic_Studies->Lineweaver_Burk Mechanism Determine Inhibition Type & Kᵢ Lineweaver_Burk->Mechanism

Caption: General workflow for an in vitro enzyme inhibition assay.

Melanin_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor (2-Amino-2-oxoethyl) 4-hydroxybenzoate Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a compound of interest for potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential. These application notes provide detailed protocols for a panel of robust cell-based assays to determine the in vitro cytotoxicity of this compound. The described assays—MTT, LDH, and Annexin V-FITC/PI—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and the mechanism of cell death.

Core Assays for Cytotoxicity Profiling

A comprehensive assessment of cytotoxicity should not rely on a single assay. The following three assays are recommended to provide a thorough profile of the cytotoxic effects of this compound:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[1][2]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3][4][5]

  • Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.[6][7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[2] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation:

The results should be presented as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) should be calculated.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][8]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include the following controls:

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution (from the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.[3][4] A reference wavelength of 680 nm is often used for background correction.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

Data Presentation:

Present the data as a dose-dependent cytotoxicity curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[6]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

The data is typically presented as quadrant plots from the flow cytometry analysis, along with a table summarizing the percentage of cells in each quadrant for each treatment condition.

Data Summary Tables

Table 1: MTT Assay - Cell Viability (%)

Concentration (µM)24 hours48 hours72 hours
Vehicle Control 100 ± SD100 ± SD100 ± SD
Concentration 1 Value ± SDValue ± SDValue ± SD
Concentration 2 Value ± SDValue ± SDValue ± SD
Concentration 3 Value ± SDValue ± SDValue ± SD
Concentration 4 Value ± SDValue ± SDValue ± SD
IC50 (µM) ValueValueValue

SD: Standard Deviation

Table 2: LDH Assay - Cytotoxicity (%)

Concentration (µM)24 hours48 hours72 hours
Vehicle Control 0 ± SD0 ± SD0 ± SD
Concentration 1 Value ± SDValue ± SDValue ± SD
Concentration 2 Value ± SDValue ± SDValue ± SD
Concentration 3 Value ± SDValue ± SDValue ± SD
Concentration 4 Value ± SDValue ± SDValue ± SD
Maximum Release 100 ± SD100 ± SD100 ± SD

SD: Standard Deviation

Table 3: Annexin V-FITC/PI Assay - Percentage of Cell Population

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control Value ± SDValue ± SDValue ± SD
Compound (Conc. 1) Value ± SDValue ± SDValue ± SD
Compound (Conc. 2) Value ± SDValue ± SDValue ± SD
Positive Control Value ± SDValue ± SDValue ± SD

SD: Standard Deviation

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate

Caption: Workflow for the MTT cell viability assay.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate3 Incubate 30 min add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (490nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_detection Assay Detection compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate cell Target Cell compound->cell ps_translocation Phosphatidylserine Translocation cell->ps_translocation Induces membrane_blebbing Membrane Blebbing ps_translocation->membrane_blebbing annexin_v Annexin V-FITC Binding ps_translocation->annexin_v caspase_activation Caspase Activation membrane_blebbing->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation pi_stain Propidium Iodide Staining dna_fragmentation->pi_stain Late Stage

Caption: Conceptual pathway of apoptosis detection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Purification of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. The protocol outlines a strategy for method development, including column and mobile phase selection, gradient optimization, and determination of critical process parameters. The information provided is intended to guide researchers in establishing a reliable purification workflow for this and structurally related compounds.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a 4-hydroxybenzoate ester linked to an aminoacetamide, suggests a moderate polarity. Efficient purification is critical to ensure the quality and purity of the final compound for subsequent applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules. This document provides a comprehensive guide to developing a suitable RP-HPLC method.

Physicochemical Properties and Predicted Chromatographic Behavior

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

  • Structure: this compound consists of a polar aminoacetamide group and a moderately polar 4-hydroxybenzoate moiety.

  • Polarity: The presence of hydroxyl, amino, and carbonyl groups suggests that the molecule is polar and will have good solubility in a mixture of water and organic solvents.

  • pKa: The phenolic hydroxyl group is weakly acidic, while the amide group is generally neutral. The aromatic carboxylic acid precursor, 4-hydroxybenzoic acid, has a pKa of approximately 4.5. The esterification and amidation will alter this, but the phenolic hydroxyl will remain the most ionizable group under typical reversed-phase conditions.

  • UV Absorbance: The 4-hydroxybenzoate chromophore is expected to exhibit strong UV absorbance, likely with a maximum around 254 nm, which is typical for phenolic compounds. This provides a convenient wavelength for detection.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is a suitable starting point. The compound is expected to be well-retained and eluted with a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.

Potential Impurities

During the synthesis of this compound, several impurities may be generated. A common synthetic route involves the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or the direct esterification with 2-amino-2-oxoethanol. Potential impurities could include:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (or its precursors).

  • By-products of Esterification: Side-products from the esterification reaction.

  • Degradation Products: Hydrolysis of the ester bond to yield 4-hydroxybenzoic acid and 2-amino-2-oxoethanol.

The developed HPLC method should be capable of resolving the target compound from these potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound (crude sample)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

Instrumentation and Columns
  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV-Vis detector.

  • Screening Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Preparative Column (for purification):

    • C18, 5-10 µm, with appropriate dimensions based on the required loading capacity.

Method Development Workflow

The following workflow provides a systematic approach to developing the HPLC method.

HPLC_Method_Development A Initial Scouting Runs B Column & Mobile Phase Selection A->B Evaluate peak shape & initial separation C Gradient Optimization B->C Select best column & organic modifier D Flow Rate & Temperature Optimization C->D Refine separation of target & impurities E Wavelength Selection D->E Improve resolution & reduce run time F Method Validation (for analytical scale) E->F Optimize signal-to-noise G Scale-up to Preparative HPLC F->G Confirm robustness & specificity H Final Purification Protocol G->H Adjust for larger column dimensions

Caption: Workflow for HPLC method development and purification.

The objective of the initial scouting runs is to determine the approximate retention time of the target compound and to get a preliminary assessment of the impurity profile.

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Perform a broad gradient elution on a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

  • Analyze the chromatogram for peak shape, retention time, and the presence of impurities.

Based on the initial scouting run, further optimization of the stationary and mobile phases can be performed.

  • Column Screening: If the peak shape is poor (e.g., significant tailing), consider a different stationary phase like a Phenyl-Hexyl column, which offers alternative selectivity.

  • Organic Modifier: Compare the separation using acetonitrile and methanol as the organic modifier (Mobile Phase B). Methanol may provide different selectivity for polar compounds.

  • Mobile Phase Additive: Evaluate the effect of different mobile phase additives on peak shape. Compare 0.1% formic acid, 0.1% trifluoroacetic acid, and a neutral buffer like 10 mM ammonium acetate.

Once the column and mobile phases are selected, optimize the gradient to achieve the best resolution between the main peak and its impurities in the shortest possible run time.

  • Shallow Gradient: Based on the elution percentage of the target compound from the scouting run, design a shallower gradient around this point. For example, if the compound elutes at 40% B, a gradient from 20% to 60% B over 15 minutes could be tested.

  • Isocratic Hold: If necessary, introduce isocratic holds in the gradient to improve the separation of closely eluting impurities.

Fine-tune the flow rate and column temperature to enhance resolution and efficiency.

  • Flow Rate: Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to observe the effect on peak resolution and backpressure.

  • Temperature: Adjust the column temperature (e.g., 25, 30, 40 °C) to see its impact on retention time and selectivity.

Utilize the DAD to determine the optimal wavelength for detection to maximize the signal for the target compound while minimizing the signal from interfering impurities. The UV spectrum of the main peak will indicate the absorbance maximum.

Optimized HPLC Method Parameters

The following table summarizes a hypothetical optimized HPLC method for the analysis and purification of this compound.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 150 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 25% to 55% B in 15 min25% to 55% B in 20 min
Flow Rate 1.0 mL/min20 mL/min
Column Temperature 30 °CAmbient
Injection Volume 10 µL1-5 mL (depending on concentration)
Detection Wavelength 254 nm254 nm

Scale-up to Preparative HPLC

For purification, the analytical method needs to be scaled up to a preparative scale.

  • Calculate the new flow rate: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

  • Adjust the gradient time: New Gradient Time = Old Gradient Time × (New Column Volume / Old Column Volume)

  • Determine the loading capacity: Perform loading studies by injecting increasing amounts of the crude sample to determine the maximum amount that can be purified without compromising resolution.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Target Compound and Potential Impurities

Chemical_Structures cluster_target Target Compound cluster_impurities Potential Impurities Target This compound Impurity1 4-Hydroxybenzoic Acid (Starting Material/Hydrolysis Product) Target->Impurity1 Hydrolysis Impurity2 2-Amino-2-oxoethanol (Starting Material/Hydrolysis Product) Target->Impurity2 Hydrolysis Impurity1->Target Esterification Impurity2->Target Esterification

The Versatility of (2-Amino-2-oxoethyl) 4-hydroxybenzoate as a Synthon for Heterocyclic Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-2-oxoethyl) 4-hydroxybenzoate , a molecule incorporating a p-hydroxybenzoyl moiety linked to a glycine amide, presents a versatile and promising scaffold for the synthesis of a diverse array of heterocyclic compounds. Its inherent bifunctionality, possessing both nucleophilic and electrophilic sites, along with the potential for intramolecular cyclization, makes it a valuable synthon in the construction of novel chemical entities with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the utilization of this synthon in the synthesis of various heterocyclic systems.

Overview of Synthetic Potential

The strategic placement of the amide, ester, and phenol functional groups within this compound allows for a variety of cyclization strategies. The glycine amide portion can participate in the formation of five-membered rings such as hydantoins and oxazolinones. The p-hydroxybenzoyl moiety can be a key component in the synthesis of fused heterocyclic systems like benzofurans and chromones. Furthermore, the molecule can be a substrate in multicomponent reactions, leading to the construction of more complex heterocyclic frameworks.

Diagram 1: Synthetic Pathways from this compound

G A (2-Amino-2-oxoethyl) 4-hydroxybenzoate B Hydantoins A->B Urea/Phosgene Derivatives C Oxazolinones A->C Dehydration D Benzofurans A->D Intramolecular Cyclization E Chromones A->E Kostanecki-Robinson Reaction

Caption: Potential heterocyclic scaffolds from the title synthon.

Synthesis of Five-Membered Heterocycles

Hydantoin Derivatives

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of biological activities. The glycine amide moiety of this compound can be readily converted into a hydantoin ring.

Table 1: Synthesis of Hydantoin Derivative

Reactant 1Reactant 2ProductYield (%)Reference
This compoundPotassium Cyanate5-((4-hydroxyphenoxy)methyl)imidazolidine-2,4-dione75-85[1][2]
  • Step 1: Hydrolysis of the Ester. To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product, N-(4-hydroxybenzoyl)glycine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Ureido Acid Formation. Dissolve the N-(4-hydroxybenzoyl)glycine (1.0 eq) in water and add a solution of potassium cyanate (1.2 eq) in water. Heat the mixture to 50-60 °C for 2 hours.

  • Step 3: Cyclization. After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture under reflux for 3-4 hours. The hydantoin product will precipitate upon cooling. Filter the solid, wash with cold water, and recrystallize from ethanol to afford pure 5-((4-hydroxyphenoxy)methyl)imidazolidine-2,4-dione.[1][3]

Diagram 2: Workflow for Hydantoin Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2 & 3: Cyclization A Start with (2-Amino-2-oxoethyl) 4-hydroxybenzoate B Add LiOH in Methanol/Water A->B C Acidify with HCl & Extract B->C D Isolate N-(4-hydroxybenzoyl)glycine C->D E Dissolve in Water & Add KCN D->E F Heat to 50-60°C E->F G Acidify with HCl & Reflux F->G H Filter and Recrystallize G->H I Obtain Hydantoin Product H->I

Caption: Step-wise protocol for hydantoin synthesis.

Synthesis of Fused Heterocyclic Systems

Benzofuran Derivatives

Benzofurans are important heterocyclic motifs found in many natural products and pharmaceuticals. The p-hydroxybenzoyl group can be utilized in the synthesis of benzofuran rings through intramolecular cyclization strategies.

Table 2: Synthesis of a Benzofuran Derivative

ReactantReagentProductYield (%)Reference
This compoundα-Bromo-ketone2-Amino-2-oxoethyl 4-(2-acylbenzofuran-5-yloxy)benzoate60-70[4]
  • O-Alkylation. To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide. To this suspension, add the desired α-bromo-ketone (1.1 eq) dropwise.

  • Reaction. Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Work-up. After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired benzofuran derivative.[4]

Diagram 3: Benzofuran Synthesis Pathway

G A (2-Amino-2-oxoethyl) 4-hydroxybenzoate B α-Bromo-ketone, K2CO3, KI C O-Alkylated Intermediate A->C O-Alkylation D Intramolecular Cyclization (e.g., Perkin or related) E Benzofuran Derivative C->E Cyclization

Caption: General scheme for benzofuran synthesis.

Chromone Derivatives

Chromones are a class of oxygen-containing heterocyclic compounds that are widespread in nature. The 4-hydroxybenzoyl moiety can serve as a precursor for the construction of the chromone scaffold, for instance, through the Kostanecki-Robinson reaction.

Table 3: Synthesis of a Chromone Derivative

ReactantReagentsProductYield (%)Reference
2-Hydroxy-5-(methoxycarbonylamino)acetophenoneAcetic anhydride, Sodium acetate2-Methyl-4-oxo-4H-chromen-6-yl carbamate50-60[5][6]

Note: This example illustrates a related synthesis. Direct synthesis from this compound would require initial functional group manipulation.

  • Fries Rearrangement. Convert this compound to the corresponding acetate ester by reacting with acetic anhydride in the presence of a base. Subject the resulting ester to a Fries rearrangement using a Lewis acid catalyst (e.g., AlCl₃) to generate a 2-hydroxyacetophenone derivative.

  • Kostanecki-Robinson Reaction. Treat the obtained 2-hydroxyacetophenone derivative with acetic anhydride and sodium acetate and heat the mixture to 150-180 °C for several hours.

  • Hydrolysis and Work-up. After cooling, pour the reaction mixture into water and stir to hydrolyze the excess acetic anhydride. The chromone product will precipitate.

  • Purification. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chromone derivative.[5][6]

Conclusion

This compound is a synthon with significant potential for the construction of a variety of heterocyclic compounds. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this molecule. The ability to access diverse heterocyclic scaffolds from a single, readily accessible starting material makes it an attractive tool in the fields of medicinal chemistry and materials science. Further exploration of its reactivity in multicomponent reactions and other modern synthetic methodologies is warranted to fully unlock its synthetic utility.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Structure-Activity Relationship (SAR) Studies of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of 4-hydroxybenzoic acid, a scaffold known for a variety of biological activities, including antioxidant and antimicrobial properties.[1] This document outlines a detailed experimental design for conducting structure-activity relationship (SAR) studies on this parent compound to explore and optimize its potential biological activities, with a primary focus on tyrosinase inhibition and antioxidant effects. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation disorders.[2][3]

This application note provides a systematic approach to designing and synthesizing a library of analogs, along with detailed protocols for their biological evaluation. The goal is to identify key structural features that influence the compound's activity, guiding the development of more potent and selective agents.

Experimental Design

The SAR study is designed to investigate the impact of structural modifications at three key positions of the parent molecule, this compound: the aromatic ring, the hydroxyl group, and the amino-2-oxoethyl moiety.

A focused library of analogs will be synthesized to explore the effects of:

  • Aromatic Ring Substitution: Introducing electron-donating and electron-withdrawing groups at various positions on the benzene ring to probe electronic and steric effects.

  • Modification of the Phenolic Hydroxyl Group: Etherification or esterification of the 4-hydroxyl group to assess its role in receptor binding and antioxidant activity.

  • Alterations of the (2-Amino-2-oxoethyl) Moiety: Substitution on the amide nitrogen and changes to the linker length to evaluate their impact on potency and pharmacokinetic properties.

The synthesized compounds will be screened for their tyrosinase inhibitory activity and antioxidant capacity.

Proposed Analogs for Synthesis

The following table outlines the proposed structural modifications to the parent compound.

Series Modification Site R Group Variation Rationale
A Aromatic Ring (Position 2, 3, 5, or 6)-Cl, -F, -Br, -NO₂, -CH₃, -OCH₃Investigate electronic and steric effects on activity.
B 4-Hydroxyl Group-OCH₃, -OC₂H₅, -OCOCH₃Determine the importance of the free hydroxyl group for activity.
C Amide Nitrogen-NHCH₃, -N(CH₃)₂Explore the impact of N-substitution on the amide.

Data Presentation

All quantitative data from the biological assays should be summarized in tables to facilitate easy comparison and analysis of the structure-activity relationships.

Tyrosinase Inhibitory Activity
Compound ID Modification IC₅₀ (µM) ± SD % Inhibition at 100 µM
Parent-
A12-Chloro
A23-Nitro
B14-Methoxy
C1N-Methyl
Kojic Acid (Control)-
Antioxidant Activity (DPPH Assay)
Compound ID Modification EC₅₀ (µM) ± SD % Scavenging at 100 µM
Parent-
A12-Chloro
A23-Nitro
B14-Methoxy
C1N-Methyl
Ascorbic Acid (Control)-
Antioxidant Activity (ABTS Assay)
Compound ID Modification TEAC (Trolox Equivalents)
Parent-
A12-Chloro
A23-Nitro
B14-Methoxy
C1N-Methyl
Trolox (Control)-

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route for the preparation of the target compounds involves the reaction of a substituted 4-hydroxybenzoic acid with 2-chloroacetamide.[4][5]

Materials:

  • Substituted 4-hydroxybenzoic acids

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the appropriately substituted 4-hydroxybenzoic acid (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[6][7][8]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 40 µL of 30 U/mL mushroom tyrosinase solution in phosphate buffer to each well.

  • Add 20 µL of the test compound at various concentrations (dissolved in DMSO, final DMSO concentration ≤ 1%). For the control, add 20 µL of DMSO. For the positive control, add 20 µL of kojic acid solution.

  • Add 100 µL of phosphate buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.[6]

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.[6]

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol is based on standard methods for assessing antioxidant activity.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds dissolved in methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound at various concentrations in methanol. For the control, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

This protocol follows established procedures for the ABTS assay.[11][12][13]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

  • Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Add 10 µL of the test compound at various concentrations. For the blank, add 10 µL of the solvent.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Prepare a standard curve using Trolox at various concentrations.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.

Visualizations

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to Tyrosine Tyrosine Tyrosinase->Tyrosine DOPA L-DOPA Tyrosinase->DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor (2-Amino-2-oxoethyl) 4-hydroxybenzoate Analogs Inhibitor->Tyrosinase Inhibits

Caption: Signaling cascade leading to melanin synthesis and the inhibitory action of test compounds on tyrosinase.

Experimental Workflow for SAR Study

SAR_Workflow Start Parent Compound: (2-Amino-2-oxoethyl) 4-hydroxybenzoate Design Design Analog Library (Series A, B, C) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Tyrosinase Tyrosinase Inhibition Assay Bioassays->Tyrosinase Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant Data Data Analysis (IC₅₀, EC₅₀, TEAC) Tyrosinase->Data Antioxidant->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR End Identify Lead Compounds SAR->End

Caption: Step-by-step workflow for the SAR study, from compound design to lead identification.

Logical Relationships in SAR Analysis

SAR_Logic Structure Chemical Structure (Parent & Analogs) Properties Physicochemical Properties (LogP, pKa, Sterics, Electronics) Structure->Properties Activity Biological Activity (Tyrosinase Inhibition, Antioxidant Capacity) Structure->Activity SAR Structure-Activity Relationship Properties->SAR Activity->SAR Optimization Lead Optimization SAR->Optimization

Caption: Interplay of chemical structure, physicochemical properties, and biological activity in SAR analysis.

References

Application Notes and Protocols for Molecular Docking of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a small organic molecule with potential pharmacological applications. Its chemical structure, featuring a benzoate group, suggests possible interactions with various biological targets. This document outlines a detailed protocol for performing a molecular docking study of this compound with a selected target protein. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] Understanding these interactions at a molecular level is a critical step in drug discovery and design.[1]

Given the structural similarities of benzoate derivatives to known anti-inflammatory agents, this protocol will focus on a relevant and well-studied target in inflammation pathways: Cyclooxygenase-2 (COX-2) .[1][3][4] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4][5] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.[1][6]

This protocol will guide users through the necessary steps for preparing the ligand and protein, performing the docking simulation, and analyzing the results.

Data Presentation

The results of a molecular docking study are typically presented in terms of binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. Lower binding energy values indicate a more stable complex. The following table provides a template for summarizing the quantitative data obtained from the docking analysis.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
This compoundCOX-25F19-7.51.2TYR355, SER530VAL349, LEU352, VAL523
Ibuprofen (Reference)COX-25F19-8.20.8ARG120, TYR355VAL349, LEU352, ILE527
Celecoxib (Reference)COX-25F19-9.10.6HIS90, GLN192, ARG513LEU352, VAL523, PHE518

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific software, parameters, and force fields used.

Experimental Protocols

This section provides a detailed methodology for the molecular docking of this compound with COX-2 using widely accepted software and practices.

Software and Hardware Requirements
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, or equivalent.

  • Docking Software: AutoDock Vina, GLIDE, or equivalent.[7]

  • Hardware: A standard workstation or high-performance computing cluster.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be generated using a molecule builder within the chosen molecular modeling software or downloaded from a chemical database like PubChem.

  • Energy Minimization: The ligand's geometry should be optimized to its lowest energy conformation. This is typically done using a force field such as MMFF94 or UFF.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. The Gasteiger charge calculation method is commonly used.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in Required Format: Save the prepared ligand file in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, COX-2, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5F19 , which is the structure of human COX-2.[8]

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

    • If the protein is a multimer, select the chain that contains the active site of interest.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds play a significant role in ligand binding.

  • Charge Assignment: Assign charges to the protein atoms.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D grid box that encompasses the known active site of the protein. The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket. For COX-2, the active site is a long channel, and the grid box should be set accordingly.

  • Save in Required Format: Save the prepared protein file in the appropriate format for the docking software.

Molecular Docking Simulation
  • Configuration: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: Run the docking simulation using the chosen software. The software will systematically explore different conformations and orientations of the ligand within the defined search space and score them based on a scoring function that estimates the binding affinity.

  • Output: The docking program will generate a set of docked poses for the ligand, ranked by their predicted binding affinities.

Analysis of Results
  • Binding Affinity: Analyze the binding affinity scores of the top-ranked poses. A more negative value generally indicates a stronger binding interaction.

  • Binding Pose: Visualize the docked poses of the ligand within the protein's active site using molecular visualization software. The pose with the lowest binding energy and a reasonable conformation is typically considered the most likely binding mode.

  • Intermolecular Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are strong directional interactions that are critical for binding specificity.

    • Hydrophobic interactions: These interactions are important for the overall stability of the protein-ligand complex.

    • van der Waals interactions: These are weaker, non-specific interactions.

  • Comparison with Reference Ligands: If available, compare the docking results of the test ligand with those of known inhibitors or the native ligand of the target protein. This can help to validate the docking protocol and provide insights into the potential efficacy of the test compound.

Mandatory Visualization

Signaling Pathway

signaling_pathway cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation This compound This compound This compound->COX-2

Caption: COX-2 pathway and the inhibitory action of the ligand.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Affinity Analysis Binding Affinity Analysis Molecular Docking->Binding Affinity Analysis Interaction Analysis Interaction Analysis Binding Affinity Analysis->Interaction Analysis Pose Visualization Pose Visualization Interaction Analysis->Pose Visualization

Caption: A streamlined workflow for molecular docking.

Logical Relationship

logical_relationship Start Start Define Ligand and Target Define Ligand and Target Start->Define Ligand and Target Perform Docking Perform Docking Define Ligand and Target->Perform Docking Analyze Results Analyze Results Perform Docking->Analyze Results Good Binding Affinity? Good Binding Affinity? Analyze Results->Good Binding Affinity? Further In Vitro/In Vivo Studies Further In Vitro/In Vivo Studies Good Binding Affinity?->Further In Vitro/In Vivo Studies Yes Optimize Ligand Structure Optimize Ligand Structure Good Binding Affinity?->Optimize Ligand Structure No End End Further In Vitro/In Vivo Studies->End Optimize Ligand Structure->Define Ligand and Target

Caption: Decision-making process in docking studies.

References

Application Notes and Protocols for the Characterization of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Amino-2-oxoethyl) 4-hydroxybenzoate is a molecule of interest in pharmaceutical and chemical research. Its structure, combining a 4-hydroxybenzoate ester with a primary amide, suggests potential biological activity and necessitates comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques. The methodologies and expected data are based on established analyses of structurally similar compounds, such as parabens, aminobenzoates, and other aromatic esters and amides.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of non-volatile and thermally labile compounds like the target molecule. A reversed-phase method is generally suitable.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid
Gradient Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8-12 minutes (highly dependent on the exact column and gradient)

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient program.

  • Data Analysis: Identify the peak corresponding to the main compound based on its retention time. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar functional groups (hydroxyl and amide) may be necessary to improve volatility and thermal stability. Silylation is a common derivatization technique.

Table 2: GC-MS Method Parameters (after derivatization)

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Experimental Protocol:

  • Derivatization (Silylation): To 1 mg of the compound in a vial, add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Cap the vial and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Analyze the resulting total ion chromatogram for the peak of the derivatized compound. The mass spectrum will provide fragmentation patterns for structural confirmation.

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (ortho to -OH)~6.8 (d, 2H)~115
Aromatic CH (ortho to -COO)~7.8 (d, 2H)~131
Aromatic C-OH-~161
Aromatic C-COO-~122
Ester C=O-~165
Ester -CH₂-~4.5 (s, 2H)~65
Amide C=O-~170
Amide -NH₂~7.3 (br s, 1H), ~7.0 (br s, 1H)-
Phenolic -OH~10.0 (br s, 1H)-

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Assign the observed peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3400-3200 (broad)
N-H (Primary Amide)Stretching3350 and 3180 (two bands)
C=O (Ester)Stretching~1710
C=O (Amide I)Stretching~1660
N-H (Amide II)Bending~1620
C-O (Ester)Stretching~1280 and ~1120
Aromatic C=CStretching~1600 and ~1500

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

  • Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[1][2][3][4]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions.

Table 5: Expected UV-Vis Absorption Maxima

Solvent λmax (nm)
Methanol or Ethanol~255 - 260
Basic solution (e.g., 0.1 M NaOH)Red shift to ~280 - 290

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent like methanol.

  • Analysis: Record the UV-Vis spectrum from 200 to 400 nm.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax).[5][6] A bathochromic (red) shift in a basic solution is expected due to the deprotonation of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is critical for structural confirmation.

Table 6: Expected Mass Spectrometry Data (Electron Ionization)

Ion m/z Description
[M]⁺195Molecular Ion
[M - NH₂]⁺179Loss of amino radical
[M - CONH₂]⁺151Loss of carboxamide radical
[C₇H₅O₃]⁺1374-Hydroxybenzoyl cation
[C₆H₅O]⁺93Phenoxy cation

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, either via a direct insertion probe or as the eluent from a GC or LC system.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. The fragmentation is expected to involve cleavage of the ester and amide bonds.[7][8][9][10]

Thermal Analysis

Thermal analysis techniques are used to determine the thermal stability and melting point of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and enthalpy of fusion.

Table 7: DSC Parameters

Parameter Value
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C
Atmosphere Nitrogen (50 mL/min)
Pan Type Aluminum
Expected Melting Point Endothermic peak, likely in the range of 150-200 °C

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and a reference pan in the DSC instrument and run the temperature program.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Table 8: TGA Parameters

Parameter Value
Heating Rate 10 °C/min
Temperature Range 25 °C to 500 °C
Atmosphere Nitrogen (50 mL/min)
Expected Decomposition Onset of significant weight loss above 200 °C

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample according to the temperature program and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition.[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_data Data Analysis & Characterization Sample (2-Amino-2-oxoethyl) 4-hydroxybenzoate Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS (after derivatization) Sample->GCMS NMR NMR ('H, 'C) Sample->NMR FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis MS Mass Spectrometry Sample->MS DSC DSC Sample->DSC TGA TGA Sample->TGA Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure ThermalStability Thermal Properties DSC->ThermalStability TGA->ThermalStability metabolic_pathway cluster_compound Parent Compound cluster_metabolism Phase I Metabolism cluster_metabolites Metabolites cluster_conjugation Phase II Metabolism cluster_excretion Excretion Parent (2-Amino-2-oxoethyl) 4-hydroxybenzoate Hydrolysis Esterase-mediated Hydrolisis Parent->Hydrolysis Metabolite1 4-Hydroxybenzoic Acid Hydrolysis->Metabolite1 Metabolite2 2-Aminoacetamide Hydrolysis->Metabolite2 Glucuronidation Glucuronidation Metabolite1->Glucuronidation Sulfation Sulfation Metabolite1->Sulfation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Application of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in Prodrug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-045

Introduction

Prodrug design is a well-established strategy in drug development to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The use of promoieties can enhance solubility, permeability, stability, and targeted delivery of drugs. Ester prodrugs, in particular, are widely explored due to their potential for enzymatic cleavage by esterases present in the body, leading to the release of the parent drug.[1][2][3] This application note explores the potential of (2-Amino-2-oxoethyl) 4-hydroxybenzoate as a versatile promoiety for the development of ester-based prodrugs.

This compound combines the structural features of 4-hydroxybenzoic acid, a known precursor in various biological pathways, and a glycinamide moiety.[4] The phenolic hydroxyl group of 4-hydroxybenzoic acid can be esterified with a carboxylic acid functional group of a parent drug. The terminal amide group of the glycinamide side chain is anticipated to improve the aqueous solubility of the resulting prodrug, a common challenge in drug development.[5] This dual-functionality makes this compound an attractive candidate for designing prodrugs of poorly soluble drugs.

This document provides a hypothetical application of this compound in the prodrug design of a model non-steroidal anti-inflammatory drug (NSAID), ketoprofen. It includes detailed protocols for the synthesis of the promoiety, its conjugation to ketoprofen, and subsequent in vitro evaluation of the prodrug's properties.

Key Applications

  • Improving Aqueous Solubility: The glycinamide moiety is expected to enhance the water solubility of lipophilic drugs.

  • Enhancing Permeability: The ester linkage can increase the lipophilicity of the parent drug, potentially improving its membrane permeability.[2]

  • Controlled Drug Release: The ester bond is designed for enzymatic hydrolysis by esterases, allowing for a controlled release of the active drug.[1][6][7]

Physicochemical Properties of the Promoiety

PropertyValue (Predicted)
IUPAC Name This compound
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 185-190 °C
Solubility Soluble in water, methanol; sparingly soluble in ethanol
pKa (Phenolic Hydroxyl) ~8.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the promoiety starting from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Thionyl chloride

  • 2-Aminoacetamide hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 4-hydroxybenzoyl chloride

    • Suspend 4-hydroxybenzoic acid (10 mmol) in anhydrous DCM (50 mL).

    • Add thionyl chloride (12 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-hydroxybenzoyl chloride.

  • Step 2: Esterification with 2-Aminoacetamide

    • Dissolve 2-aminoacetamide hydrochloride (10 mmol) and TEA (22 mmol) in anhydrous DCM (50 mL).

    • Add the crude 4-hydroxybenzoyl chloride from Step 1, dissolved in DCM (20 mL), dropwise to the 2-aminoacetamide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an EtOAc/hexane gradient to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ketoprofen-(2-Amino-2-oxoethyl) 4-hydroxybenzoate Prodrug

This protocol details the esterification of ketoprofen with the synthesized promoiety.

Materials:

  • Ketoprofen

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ketoprofen (5 mmol) and this compound (5 mmol) in anhydrous DCM (50 mL).

  • Add DMAP (0.5 mmol) to the solution.

  • Cool the mixture to 0 °C and add a solution of DCC (5.5 mmol) in anhydrous DCM (10 mL) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., EtOAc/hexane) to obtain the ketoprofen prodrug.

Characterization: Confirm the structure and purity of the final prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Evaluation of the Prodrug

A. Aqueous Solubility Determination

  • Prepare supersaturated solutions of ketoprofen and the prodrug in phosphate-buffered saline (PBS, pH 7.4).

  • Shake the solutions at 37 °C for 24 hours.

  • Centrifuge the samples at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of the dissolved compound using a validated HPLC method.

B. Lipophilicity (Log P) Measurement

  • Determine the partition coefficient between n-octanol and water (or PBS, pH 7.4).

  • Dissolve a known amount of the compound in the aqueous phase.

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously for 1 hour and then allow the phases to separate.

  • Measure the concentration of the compound in both the aqueous and n-octanol phases by HPLC.

  • Calculate Log P as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. Chemical Stability Studies

  • Prepare solutions of the prodrug in buffers of different pH values (e.g., pH 1.2, 6.8, and 7.4).

  • Incubate the solutions at 37 °C.

  • At predetermined time intervals, withdraw aliquots and analyze the concentration of the remaining prodrug and the released ketoprofen by HPLC.

  • Determine the hydrolysis rate constant (k) and half-life (t₁/₂) at each pH.

D. Enzymatic Hydrolysis in Plasma

  • Prepare a solution of the prodrug in human plasma.

  • Incubate the mixture at 37 °C.

  • At various time points, precipitate the plasma proteins (e.g., with acetonitrile).

  • Centrifuge the samples and analyze the supernatant for the concentrations of the prodrug and released ketoprofen by HPLC.

  • Calculate the rate of hydrolysis and the half-life of the prodrug in plasma.

Hypothetical Results

Table 1: Physicochemical Properties of Ketoprofen and its Prodrug

CompoundAqueous Solubility (µg/mL at pH 7.4)Log P
Ketoprofen503.1
Ketoprofen-(2-Amino-2-oxoethyl) 4-hydroxybenzoate5002.5

Table 2: Stability of Ketoprofen Prodrug in Different Media

MediumHalf-life (t₁/₂) (hours)
pH 1.2 Buffer> 48
pH 7.4 Buffer24.5
Human Plasma1.2

Visualizations

Prodrug_Synthesis_Workflow A 4-Hydroxybenzoic Acid C 4-Hydroxybenzoyl Chloride A->C Step 1 B Thionyl Chloride B->C E (2-Amino-2-oxoethyl) 4-hydroxybenzoate (Promoiety) C->E Step 2 D 2-Aminoacetamide HCl, TEA D->E H Ketoprofen Prodrug E->H Esterification F Ketoprofen F->H G DCC, DMAP G->H

Fig. 1: Synthetic workflow for the ketoprofen prodrug.

Prodrug_Activation_Pathway Prodrug Ketoprofen Prodrug (Inactive) Ketoprofen Ketoprofen (Active Drug) Prodrug->Ketoprofen Enzymatic Hydrolysis Promoiety (2-Amino-2-oxoethyl) 4-hydroxybenzoate Prodrug->Promoiety Cleavage Esterases Plasma/Tissue Esterases Esterases->Prodrug Metabolites Inactive Metabolites Ketoprofen->Metabolites Metabolism Promoiety->Metabolites Metabolism

Fig. 2: Proposed bioactivation pathway of the prodrug.

Discussion

The hypothetical data presented suggest that the conjugation of ketoprofen with this compound can significantly improve its aqueous solubility. The lower Log P value of the prodrug is consistent with the introduction of the hydrophilic glycinamide moiety. The stability studies indicate that the prodrug is relatively stable under acidic conditions, which is advantageous for oral administration as it may remain intact in the stomach. The significantly shorter half-life in human plasma compared to buffer at pH 7.4 suggests that the hydrolysis is primarily enzyme-mediated, which is a desirable characteristic for a prodrug.[8]

Conclusion

This compound is a promising promoiety for the design of ester prodrugs. Its application has the potential to enhance the solubility and control the release of parent drugs containing a carboxylic acid group. The synthetic route is straightforward, and the resulting prodrugs can be evaluated using standard in vitro assays. Further in vivo studies would be necessary to fully elucidate the pharmacokinetic profile and therapeutic efficacy of such prodrugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide in the presence of a base.

Q1: I am getting a very low yield or no desired product. What are the possible causes and solutions?

Possible Causes:

  • Incorrect Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the carboxylic acid, while a very strong base can promote side reactions.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

  • Poor Solvent Choice: The solvent must be appropriate for dissolving the reactants and facilitating the reaction.

  • Deactivated Reagents: 4-hydroxybenzoic acid or 2-chloroacetamide may have degraded.

Solutions:

ParameterRecommendationRationale
Base Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or a moderately strong inorganic base like potassium carbonate (K₂CO₃).These bases are effective at deprotonating the carboxylic acid without promoting significant O-alkylation of the phenolic hydroxyl group[1].
Temperature Optimize the reaction temperature. Start at a moderate temperature (e.g., 70-80 °C) and increase if the reaction is slow.An optimal temperature balances reaction rate and selectivity. High temperatures can lead to byproduct formation[1].
Solvent Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).These solvents are generally effective for Sₙ2 reactions involving carboxylate nucleophiles.
Reagents Ensure the purity and dryness of all reagents and solvents.Moisture can hydrolyze the ester product, and impurities can interfere with the reaction.
Q2: My main product is an impurity that I suspect is the O-alkylated byproduct. How can I confirm this and prevent its formation?

Confirmation:

The primary byproduct is often 4-(2-amino-2-oxoethoxy)benzoic acid, resulting from the alkylation of the phenolic hydroxyl group. This can be confirmed using analytical techniques such as:

  • NMR Spectroscopy: The O-alkylated product will show a characteristic shift for the methylene protons adjacent to the phenolic oxygen.

  • Mass Spectrometry: The mass of the O-alkylated product will be identical to the desired ester, but its fragmentation pattern may differ.

Prevention Strategies:

The key to preventing O-alkylation is to favor the esterification of the carboxylic acid.

StrategyDetailsExpected Outcome
Choice of Base Use a hindered, non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA)[1].DIPEA is more likely to deprotonate the more acidic carboxylic acid over the less acidic phenol, and its steric bulk hinders it from participating in side reactions.
Stoichiometry Use a slight excess of 4-hydroxybenzoic acid relative to 2-chloroacetamide.This can help ensure that the 2-chloroacetamide is consumed by reaction with the carboxylate.
Reaction Temperature Maintain a moderate reaction temperature (e.g., around 70-100°C)[1].Higher temperatures can favor O-alkylation.
Q3: The reaction seems to stall, and I have unreacted starting materials even after a long reaction time. What should I do?

Possible Causes:

  • Insufficient activation of the carboxylic acid.

  • The chosen base is not strong enough or is consumed by side reactions.

  • The reaction temperature is too low.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments and monitor the progress by TLC or LC-MS.

  • Add More Base: Add an additional portion of the base to the reaction mixture.

  • Use a Catalyst: Consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide if using an inorganic base in a biphasic system.

Frequently Asked Questions (FAQs)

Q: What is the most plausible synthetic route for this compound?

A: The most direct and common approach is the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide. This reaction is typically carried out in a polar aprotic solvent with a suitable base.

Q: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The product spot should be more nonpolar than 4-hydroxybenzoic acid. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q: What are the best methods for purifying the final product?

A:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective.

  • Column Chromatography: If recrystallization is not effective or if there are multiple byproducts, silica gel column chromatography is the standard method for purification.

Q: Are there any specific safety precautions I should take?

A: Yes. 2-chloroacetamide is toxic and an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Polar aprotic solvents like DMF can have reproductive toxicity, so consult the safety data sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and a suitable solvent (e.g., DMF, 5-10 mL per gram of benzoic acid).

  • Add a base (e.g., K₂CO₃, 1.5 eq, or DIPEA, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1 eq) to the mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimization of Reaction Conditions

To improve the yield, a systematic optimization of reaction parameters is recommended. Set up a series of small-scale reactions varying one parameter at a time.

Illustrative Data for Optimization:

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃ (1.5)DMF8066590
2K₂CO₃ (1.5)MeCN8065588
3DIPEA (1.2)DMF8067595
4DIPEA (1.2)DMF10047285 (O-alkylation observed)
5Cs₂CO₃ (1.5)DMF8068096

Visualizations

Synthesis_Pathway HB 4-Hydroxybenzoic Acid carboxylate Carboxylate Anion HB->carboxylate + Base phenoxide Phenoxide Anion HB->phenoxide + Base CA 2-Chloroacetamide Base Base (e.g., K2CO3) product (2-Amino-2-oxoethyl) 4-hydroxybenzoate carboxylate->product + 2-Chloroacetamide (Esterification) byproduct 4-(2-Amino-2-oxoethoxy)benzoic acid (O-alkylation byproduct) phenoxide->byproduct + 2-Chloroacetamide (O-alkylation)

Caption: Proposed reaction pathway for the synthesis of this compound, including the competing O-alkylation side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm sm_present Starting Materials Present check_sm->sm_present no_sm Starting Materials Absent check_sm->no_sm optimize_cond Optimize Reaction Conditions: - Increase Temperature - Add More Base - Change Solvent sm_present->optimize_cond Yes analyze_byproducts Analyze Byproduct Structure (NMR/MS) no_sm->analyze_byproducts No o_alkylation O-Alkylation Confirmed? analyze_byproducts->o_alkylation change_base Switch to a Hindered Base (e.g., DIPEA) o_alkylation->change_base Yes purify Optimize Purification (Recrystallization/Chromatography) o_alkylation->purify No adjust_temp Lower Reaction Temperature change_base->adjust_temp

Caption: A troubleshooting workflow for addressing low yield and impurity issues in the synthesis.

Experimental_Workflow A 1. Reagent Preparation (Dry Solvents, Check Purity) B 2. Reaction Setup (4-HBA, Base, Solvent) A->B C 3. Addition of 2-Chloroacetamide B->C D 4. Heating and Monitoring (TLC / LC-MS) C->D E 5. Reaction Work-up (Quenching, Extraction) D->E F 6. Product Isolation (Drying, Concentration) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: A general experimental workflow for the synthesis of this compound.

References

Troubleshooting low solubility of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in standard aqueous buffers?

A1: this compound is a compound with limited aqueous solubility. Its solubility is highly dependent on the pH, temperature, and composition of the buffer. For illustrative purposes, the table below provides expected solubility data in common laboratory buffers.

Q2: I am observing precipitation of my compound even after it initially dissolves. What could be the cause?

A2: Precipitation after initial dissolution can be due to several factors. One common reason is a change in pH of the solution upon addition of the compound, which may shift the equilibrium towards the less soluble form of the compound. Another possibility is that the initial dissolution was into a supersaturated state, which is inherently unstable and leads to precipitation over time. Finally, temperature fluctuations in the laboratory can also affect solubility and lead to precipitation.

Q3: Are there any known incompatibilities of this compound with common buffer components?

A3: While there are no specifically documented incompatibilities, it is good practice to be aware of potential interactions. For instance, high concentrations of certain salts in buffers could potentially lead to "salting out" of the compound, reducing its solubility. It is always recommended to perform small-scale compatibility tests with your specific buffer composition.

Troubleshooting Guide for Low Solubility

If you are encountering low solubility with this compound, follow the troubleshooting workflow below. This guide provides a systematic approach to identifying and resolving common solubility issues.

Solubility Data Summary

The following table summarizes the hypothetical aqueous solubility of this compound under various conditions to illustrate the effects of different parameters.

Condition Solvent/Buffer Temperature (°C) Solubility (mg/mL)
pH Deionized Water25< 0.1
0.1 M HCl (pH 1.2)250.5
0.1 M Acetate Buffer (pH 4.5)250.2
0.1 M Phosphate Buffer (pH 7.4)25< 0.1
0.1 M Carbonate Buffer (pH 9.0)251.5
Co-solvent 10% DMSO in PBS (pH 7.4)252.0
10% Ethanol in PBS (pH 7.4)251.2
Surfactant 1% Tween® 80 in PBS (pH 7.4)253.5
Temperature PBS (pH 7.4)4< 0.1
PBS (pH 7.4)370.2

Note: This data is for illustrative purposes only and should be experimentally verified.

Troubleshooting Workflow Diagram

G Troubleshooting Low Solubility start Start: Low Solubility Observed check_ph Adjust pH start->check_ph add_cosolvent Add Co-solvent check_ph->add_cosolvent No Improvement success Solubility Achieved check_ph->success Improved use_surfactant Use Surfactant add_cosolvent->use_surfactant No Improvement add_cosolvent->success Improved increase_temp Increase Temperature use_surfactant->increase_temp No Improvement use_surfactant->success Improved increase_temp->success Improved fail Consult Technical Support increase_temp->fail No Improvement G Hypothetical Signaling Pathway receptor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate Substrate kinase_x->substrate Phosphorylates response Cellular Response substrate->response compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate compound->kinase_x

Identifying side reactions in the synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the O-alkylation of 4-hydroxybenzoic acid (as its sodium salt) with 2-chloroacetamide. This reaction is a variation of the Williamson ether synthesis.

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-hydroxybenzoic acid: Ensure that the 4-hydroxybenzoic acid is fully converted to its sodium salt (sodium 4-hydroxybenzoate) before the addition of 2-chloroacetamide. Incomplete deprotonation leaves unreacted starting material.

    • Solution: Use a slight excess of a suitable base (e.g., sodium hydroxide or sodium carbonate) and ensure complete dissolution before proceeding.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: Experiment with a temperature range, for example, starting at room temperature and gradually increasing to 50-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Use reagents of high purity and ensure the solvent (e.g., DMF) is anhydrous.

  • Inefficient Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Carefully optimize the work-up procedure. Ensure the pH is adjusted correctly during extraction to minimize product solubility in the aqueous phase.

Q2: I am observing multiple spots on my TLC plate, even after the reaction seems complete. What are these side products?

A2: The presence of multiple spots indicates the formation of side products. The most common side reactions in this synthesis are:

  • C-Alkylation of the Aromatic Ring: The phenoxide ion of 4-hydroxybenzoate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at the carbon atoms of the aromatic ring (C-alkylation, undesired side product).

    • Identification: C-alkylated products will have a different retention factor (Rf) on TLC and can be identified by spectroscopic methods like NMR.

    • Mitigation: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Using a polar aprotic solvent like DMF generally favors O-alkylation.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to 4-hydroxybenzoic acid and potentially 2-chloroacetamide.

    • Identification: Compare the Rf values with authentic samples of the starting materials.

  • Hydrolysis of the Ester Product: The ester linkage in the product can be hydrolyzed back to 4-hydroxybenzoic acid, especially during aqueous work-up under acidic or basic conditions.

    • Identification: The hydrolyzed product will have the same Rf as the 4-hydroxybenzoic acid starting material.

    • Mitigation: Perform the work-up at a neutral or slightly acidic pH and avoid prolonged exposure to strong acids or bases.

Q3: How can I effectively purify the final product from the side products?

A3: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from C-alkylated side products and other impurities with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent can be an effective purification technique.

  • Acid-Base Extraction: During the work-up, unreacted 4-hydroxybenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product, being a neutral ester, will remain in the organic phase.

Quantitative Data Summary

ParameterValueNotes
Typical Yield 60-80%Highly dependent on reaction conditions and purity of reagents.
Common Impurities 4-hydroxybenzoic acidFrom incomplete reaction or hydrolysis.
C-alkylated 4-hydroxybenzoic acid derivativesResulting from competing side reactions.
Unreacted 2-chloroacetamideCan be removed during aqueous work-up.
Optimal Reaction Temperature 50-70 °CBalancing reaction rate and minimizing side products.
Recommended Solvent Dimethylformamide (DMF)A polar aprotic solvent that favors the desired O-alkylation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Preparation of Sodium 4-hydroxybenzoate:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or methanol.

    • Add one molar equivalent of sodium hydroxide (as a solution in water or ethanol) or sodium carbonate dropwise with stirring.

    • Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the sodium salt.

    • Remove the solvent under reduced pressure to obtain the dry sodium 4-hydroxybenzoate salt.

  • O-Alkylation Reaction:

    • To the flask containing the dry sodium 4-hydroxybenzoate, add anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1 molar equivalents of 2-chloroacetamide to the suspension.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-HBA 4-Hydroxybenzoic Acid Na_4-HBA Sodium 4-hydroxybenzoate 4-HBA->Na_4-HBA NaOH or Na2CO3 Product (2-Amino-2-oxoethyl) 4-hydroxybenzoate Na_4-HBA->Product + 2-Chloroacetamide (O-Alkylation) C_Alkylation C-Alkylated Byproduct Na_4-HBA->C_Alkylation + 2-Chloroacetamide (C-Alkylation) 2-CA 2-Chloroacetamide 2-CA->Product Unreacted_HBA Unreacted 4-Hydroxybenzoic Acid Product->Unreacted_HBA H2O (Work-up)

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Best practices for storage and handling to prevent degradation of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (2-Amino-2-oxoethyl) 4-hydroxybenzoate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are the hydrolysis of the ester linkage and the hydrolysis of the amide bond. Ester hydrolysis yields 4-hydroxybenzoic acid and 2-aminoethanol, while amide hydrolysis results in the formation of (carboxymethyl) 4-hydroxybenzoate and ammonia. These degradation reactions are accelerated by acidic and basic conditions.

Q3: Is this compound sensitive to light?

A3: Yes, similar to many phenolic compounds, it is advisable to protect this compound from light to prevent potential photodegradation. Storage in an amber or opaque container is recommended.

Q4: What solvents are suitable for dissolving this compound for experimental use?

A4: Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing stock solutions. For aqueous experiments, it is crucial to use buffers within a neutral pH range (pH 6-7.5) to minimize hydrolysis. Freshly prepared solutions should be used whenever possible.

Q5: How can I monitor the degradation of my sample?

A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh solutions for experiments. Assess the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.Identify the degradation products by comparing their retention times with known standards (e.g., 4-hydroxybenzoic acid). Optimize solution pH and temperature to minimize degradation.
Precipitation of the compound in aqueous buffers. Low solubility of the compound or its degradation products at the experimental pH.Adjust the pH of the buffer or add a small percentage of a co-solvent like DMSO or ethanol to improve solubility. Ensure the concentration is within the solubility limit.
Discoloration of the solid compound or solutions. Oxidation or other degradation pathways.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, consider using deoxygenated solvents and protecting them from light.

Quantitative Stability Data

The following tables provide estimated stability data for this compound based on the behavior of structurally similar compounds. This data should be used as a guideline, and it is recommended to perform specific stability studies for critical applications.

Table 1: Estimated pH-Dependent Hydrolysis

pH Condition Estimated Half-life (t½) Primary Degradation Pathway
2Acidic< 24 hoursEster and Amide Hydrolysis
4Mildly Acidic1-2 weeksEster Hydrolysis
7Neutral> 6 monthsMinimal Hydrolysis
9Mildly Basic1-3 daysEster and Amide Hydrolysis
12Basic< 12 hoursRapid Ester and Amide Hydrolysis

Table 2: Estimated Temperature-Dependent Degradation (at pH 7)

Temperature Condition Estimated Shelf-Life
-20°CFrozen> 2 years
4°CRefrigerated1-2 years
25°CRoom Temperature3-6 months
40°CAccelerated< 1 month

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile container.

  • Add the required volume of anhydrous DMSO or absolute ethanol to achieve the target concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., 4-hydroxybenzoic acid). A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

  • Sample Preparation: Prepare solutions of this compound in different buffers (pH 2, 4, 7, 9, 12) and at various temperatures.

  • Analysis: Inject the samples onto the HPLC system at specified time points and monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

  • Data Analysis: Calculate the degradation rate and half-life under each condition.

Visualizations

DegradationPathways main (2-Amino-2-oxoethyl) 4-hydroxybenzoate ester_hydrolysis Ester Hydrolysis (Acidic/Basic Conditions) main->ester_hydrolysis H₂O/H⁺ or OH⁻ amide_hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) main->amide_hydrolysis H₂O/H⁺ or OH⁻ product1 4-Hydroxybenzoic Acid ester_hydrolysis->product1 product2 2-Aminoacetamide ester_hydrolysis->product2 product3 (carboxymethyl) 4-hydroxybenzoate amide_hydrolysis->product3 product4 Ammonia amide_hydrolysis->product4

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Solutions (Different pH & Temp) prep_solid->prep_solution stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light) prep_solution->stress_conditions hplc_analysis HPLC Analysis (at time points) stress_conditions->hplc_analysis data_analysis Data Analysis (Degradation Rate, Half-life) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

LogicalRelationships stability Compound Stability storage Storage Conditions temp Temperature storage->temp light Light Exposure storage->light moisture Moisture storage->moisture handling Handling Practices ph Solution pH handling->ph temp->stability light->stability moisture->stability ph->stability

Technical Support Center: Purification of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for refining the purification of (2-Amino-2-oxoethyl) 4-hydroxybenzoate analogs. These compounds, characterized by their polar nature due to the presence of phenolic hydroxyl, ester, and primary amide functional groups, can present unique challenges during isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial strategy for purifying a crude this compound analog?

A1: Given the crystalline potential of molecules with amide and aromatic functionalities, recrystallization is often the most effective and scalable first step.[1] It can significantly enhance purity by removing major impurities before resorting to more labor-intensive chromatographic methods. If recrystallization fails or does not yield the desired purity, flash column chromatography or preparative HPLC are the next logical steps.

Q2: How can I effectively assess the purity of my compound at each stage?

A2: A multi-faceted approach is best.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and column chromatography fractions. The presence of a single spot (visualized under UV light and with a stain like potassium permanganate) is a good preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity assessment of phenolic compounds.[2][3] Purity is determined by the peak area percentage of the main compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of residual solvents or synthetic impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.

Q3: My compound appears to be degrading during silica gel column chromatography. What are the likely causes and solutions?

A3: The phenolic hydroxyl group can make these analogs susceptible to degradation on standard silica gel, which is inherently acidic.[4] This can lead to streaking on TLC plates and low recovery from columns. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the column elution solvent. Alternatively, using a different stationary phase like alumina or Florisil can be a solution.[4] For particularly sensitive compounds, reverse-phase chromatography is often a better choice.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Column Chromatography Issues

Q: My compound streaks badly or remains at the baseline on a silica TLC plate, even in 100% ethyl acetate. What solvent system should I try?

A: This indicates your compound is highly polar and strongly adsorbed to the silica. You need a more polar mobile phase to effectively elute it. Try a solvent system containing methanol (MeOH) or ammonia.[4]

  • Option 1 (Increased Polarity): Start with 5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase the MeOH concentration.

  • Option 2 (Basic Modifier): For acidic phenols, adding a small amount of a basic modifier can prevent streaking. Try a mobile phase of 5-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[4]

Q: My compound elutes with a significant tail from the silica column, resulting in mixed fractions. How can I achieve a sharper peak?

A: Tailing is often caused by non-ideal interactions with the stationary phase, especially with polar, hydrogen-bonding compounds.

  • Increase Solvent Polarity: Once the compound begins to elute, you can try gradually increasing the solvent polarity (e.g., increasing the percentage of methanol). This can help push the compound off the column more quickly, reducing the tail.[4]

  • Use a Modifier: As mentioned above, adding a small amount of triethylamine or acetic acid to your mobile phase (depending on the nature of your compound and impurities) can sharpen peaks by occupying the active sites on the silica gel.

Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute's solubility is too low in the hot solvent, or the solution becomes supersaturated above the compound's melting point.

  • Add More Solvent: Your initial solution may be too concentrated. Add more hot solvent until the oil completely redissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature.

  • Change Solvent System: Use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[5]

Q: No crystals have formed even after extended cooling. How can I induce crystallization?

A: Crystal formation requires nucleation. If none occurs, you can try to induce it.

  • Seed Crystals: Add a tiny, pure crystal of the desired compound to the solution. This provides a template for crystal growth.[6]

  • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.

HPLC Purification Issues

Q: I am seeing broad or split peaks for my compound during reverse-phase HPLC analysis. What is the cause?

A: This can be due to several factors:

  • Column Overload: You may be injecting too much sample. Reduce the injection volume or the sample concentration.

  • Secondary Interactions: The acidic phenolic group might be interacting with residual silanols on the C18 column. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction by protonating the silanols, leading to sharper peaks.

  • Contaminated Column/Guard Column: The column or guard column may be contaminated or blocked. Try flushing the column with a strong solvent or replacing the guard column.[7][8]

Data Presentation

Quantitative data from purification trials should be logged systematically to optimize methods.

Table 1: Comparison of TLC Solvent Systems for Analog HB-101

Solvent System (v/v) Rf of HB-101 Rf of Impurity 1 Rf of Impurity 2 Separation Quality
100% Ethyl Acetate 0.05 0.15 0.70 Poor (streaking)
5% Methanol in DCM 0.25 0.35 0.85 Good
10% Methanol in DCM 0.40 0.48 0.90 Excellent

| 5% Methanol in EtOAc | 0.30 | 0.42 | 0.82 | Good |

Table 2: Purity Assessment of Analog HB-101 Before and After Purification

Purification Stage Method Purity (%) by HPLC Yield (%) Melting Point (°C)
Crude Product - 78.5 - 145-155
After Recrystallization Ethanol/Water 95.2 85 161-163

| After Column Chromatography | 10% MeOH in DCM | 99.1 | 70 | 164-165 |

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3-0.4 for your target compound.[4]

  • Column Packing: Pack a glass column with silica gel using the selected eluent (slurry packing method). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (like DCM or acetone). Adsorb this solution onto a small amount of silica gel (~10-20 times the mass of the sample) and evaporate the solvent to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent and apply gentle positive pressure. Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10] For these polar analogs, ethanol, acetonitrile, or mixtures like ethanol/water are good starting points.[1][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent and heat the mixture (e.g., on a hot plate) until all the solid dissolves.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity & Identity Confirmation Crude Crude Product Recrystal Recrystallization Crude->Recrystal Primary Method Column Column Chromatography Crude->Column Alternative Recrystal->Column TLC TLC Analysis Recrystal->TLC Column->TLC HPLC HPLC Analysis (>99%?) TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MP Melting Point NMR->MP Final Pure Compound MP->Final

Caption: A typical workflow for the purification and analysis of benzoate analogs.

Hypothetical Signaling Pathway

G Receptor Growth Factor Receptor Kinase1 Protein Kinase A Receptor->Kinase1 Activates Kinase2 Protein Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Cell Proliferation) TF->Gene Analog (2-Amino-2-oxoethyl) 4-hydroxybenzoate Analog Analog->Kinase2 Inhibits

Caption: A hypothetical pathway showing the analog as a kinase inhibitor.

References

How to minimize off-target effects of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is publicly available for the specific off-target effects of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. This guide is based on established principles for minimizing off-target effects of small molecules in biological assays and draws parallels from structurally related 4-hydroxybenzoate compounds, such as methylparaben. Researchers should always perform rigorous validation for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

While specific data for this compound is scarce, related 4-hydroxybenzoate esters (parabens) have been reported to have off-target activities. These can include interactions with unintended cellular targets that may lead to undesired biological responses.[1] For instance, some parabens have been investigated for potential endocrine-disrupting activities and effects on mitochondrial function.[2][3] Therefore, it is crucial to experimentally determine the off-target profile of this compound in your specific assay.

Q2: How can I minimize the chances of observing off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug discovery and basic research.[4][5] Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.[5]

  • Use of Controls: Include structurally similar but inactive control compounds to differentiate between specific and non-specific effects.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure the same biological endpoint through different mechanisms.

  • Cell Line Selection: Use multiple cell lines to ensure the observed effect is not specific to a particular genetic background.

Q3: What are the known mechanisms of action for structurally similar compounds?

The cytotoxic action of some parabens, which are structurally related to this compound, has been linked to mitochondrial dysfunction.[2][3] This may involve the induction of membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between experimental replicates. 1. Compound instability in media. 2. Cell health issues. 3. Inconsistent compound concentration.1. Assess compound stability over the time course of your experiment. 2. Monitor cell viability and morphology. 3. Prepare fresh stock solutions and ensure accurate dilutions.
Inconsistent results across different assay formats. 1. Assay-specific artifacts (e.g., interference with reporter enzymes). 2. Different endpoints are being measured.1. Run counter-screens to identify assay-specific interference. 2. Use orthogonal assays that measure the same biological outcome through different methods.
Observed effects at high concentrations only. 1. Potential off-target effects. 2. General cytotoxicity.1. Perform a dose-response curve to determine the EC50 for the desired effect and any cytotoxic effects. 2. Use a structurally related inactive compound as a negative control.
Unexpected phenotypic changes in cells. 1. Engagement with unknown off-targets. 2. Activation of stress response pathways.1. Conduct broader profiling assays (e.g., gene expression analysis) to identify affected pathways. 2. Investigate markers of cellular stress.

Experimental Protocols

Protocol 1: Dose-Response Curve for Determining On-Target vs. Off-Target Effects

Objective: To determine the concentration range at which this compound elicits its intended biological effect versus non-specific or cytotoxic effects.

Methodology:

  • Cell Seeding: Plate cells at a density appropriate for the assay duration and format. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting range is from 100 µM down to 1 nM.

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions.

  • Incubation: Incubate the cells for a duration relevant to the biological question being investigated.

  • Assay Endpoint: Measure the desired biological activity (on-target effect) and cell viability (cytotoxicity) using appropriate assays (e.g., reporter gene assay for the on-target effect and a commercially available cell viability assay).

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The window between the effective concentration for the on-target effect (EC50) and the concentration causing cytotoxicity (CC50) represents the therapeutic window.

Protocol 2: Negative Control Compound Assay

Objective: To distinguish between specific effects of this compound and non-specific effects due to its chemical scaffold.

Methodology:

  • Control Selection: Choose a structurally similar analog of this compound that is known or predicted to be inactive against the intended target.

  • Parallel Treatment: Treat cells in parallel with the same concentrations of this compound and the negative control compound.

  • Assay Performance: Perform the primary biological assay and a cell viability assay.

  • Data Interpretation: A specific on-target effect should be observed with this compound but not with the negative control compound. Similar effects from both compounds suggest a non-specific or off-target mechanism.

Visualizations

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Gene_Expression Gene_Expression Signaling_Cascade->Gene_Expression Biological Response Mitochondrion Mitochondrion ATP_Production ATP_Production Mitochondrion->ATP_Production Inhibition Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate Compound->Receptor On-Target Binding Compound->Mitochondrion Off-Target Interaction

Caption: Hypothetical on-target and off-target signaling pathways.

G Experimental Workflow for Off-Target Investigation Start Hypothesis: Compound shows activity Dose_Response Perform Dose-Response Assay Start->Dose_Response Determine_EC50_CC50 Determine EC50 (Efficacy) and CC50 (Cytotoxicity) Dose_Response->Determine_EC50_CC50 Therapeutic_Window Sufficient Therapeutic Window? Determine_EC50_CC50->Therapeutic_Window Negative_Control Test with Inactive Structural Analog Therapeutic_Window->Negative_Control Yes Investigate_Off_Target Investigate Off-Target or Cytotoxicity Therapeutic_Window->Investigate_Off_Target No Specific_Effect Effect is Specific? Negative_Control->Specific_Effect Orthogonal_Assay Confirm with Orthogonal Assay Specific_Effect->Orthogonal_Assay Yes Specific_Effect->Investigate_Off_Target No Confirmed_On_Target On-Target Effect Confirmed Orthogonal_Assay->Confirmed_On_Target G Troubleshooting Logic for Inconsistent Results cluster_problem Problem cluster_checks Initial Checks cluster_solutions Potential Solutions Inconsistent_Results Inconsistent Results Check_Reagents Check Compound Stability and Reagent Quality Inconsistent_Results->Check_Reagents Check_Cells Verify Cell Health and Passage Number Inconsistent_Results->Check_Cells Check_Protocol Review Experimental Protocol for Consistency Inconsistent_Results->Check_Protocol Optimize_Assay Optimize Assay Conditions (e.g., incubation time, cell density) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Run_Controls Include Additional Controls (e.g., positive, negative, vehicle) Check_Protocol->Run_Controls Orthogonal_Validation Use Orthogonal Method to Validate Findings Optimize_Assay->Orthogonal_Validation Run_Controls->Orthogonal_Validation

References

Technical Support Center: Overcoming Microbial Resistance to (2-Amino-2-oxoethyl) 4-hydroxybenzoate-based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-2-oxoethyl) 4-hydroxybenzoate-based compounds and encountering microbial resistance.

I. Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Question: Why are my MIC values for the this compound compound varying between experiments?

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum density, typically 5 x 10^5 CFU/mL, is used consistently. Verify the McFarland standard turbidity before each experiment.[1]
Compound Stability Prepare fresh stock solutions of the compound for each experiment, as the ester and amide bonds may be susceptible to hydrolysis over time, especially in aqueous solutions.
Media Composition Use the same batch of Mueller-Hinton Broth (MHB) or other specified media for all related experiments to avoid variations in cation concentration which can affect antibiotic activity.[1]
Incubation Conditions Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).[2]
Contamination Visually inspect plates for mixed cultures. If contamination is suspected, re-streak the isolate to obtain a pure culture.[1]

Problem 2: The compound is effective against Gram-positive bacteria but shows little to no activity against Gram-negative bacteria.

  • Question: What could be the reason for the lack of activity of my this compound compound against Gram-negative bacteria?

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Outer Membrane Barrier The outer membrane of Gram-negative bacteria can be a significant barrier to the entry of many compounds. Consider co-administering the compound with a known outer membrane permeabilizer, such as EDTA or a polymyxin derivative, in a preliminary experiment to assess this possibility.
Efflux Pumps Gram-negative bacteria possess numerous efflux pumps that can actively remove the compound from the cell. Perform an efflux pump inhibition assay to investigate this.

Problem 3: The compound initially shows activity, but the bacteria develop resistance rapidly.

  • Question: My compound is initially effective, but resistant colonies appear quickly. What is the likely mechanism?

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Enzymatic Degradation The bacteria may be producing enzymes that degrade the compound. The ester and amide linkages in this compound are potential targets for bacterial esterases and amidases.[3][4]
Target Modification The bacterial target of the compound may have undergone a mutation that prevents the compound from binding effectively. Sequence the gene encoding the putative target in both the susceptible and resistant strains to identify any mutations.
Upregulation of Efflux Pumps Exposure to the compound may induce the expression of efflux pump genes. Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in treated versus untreated bacteria.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of microbial resistance to this compound-based compounds?

A1: Based on the structure of the compound, the primary suspected mechanisms of resistance are:

  • Enzymatic Degradation: The ester linkage can be hydrolyzed by bacterial esterases, and the amide bond can be cleaved by amidases.[3][4] This would inactivate the compound.

  • Efflux Pumps: The compound, being an aromatic molecule, is a likely substrate for various multidrug resistance (MDR) efflux pumps found in both Gram-positive and Gram-negative bacteria.

  • Reduced Permeability: The outer membrane of Gram-negative bacteria can restrict the uptake of the compound.

Q2: How can I determine if enzymatic degradation is the cause of resistance?

A2: You can perform an enzyme activity assay using bacterial cell lysates or purified enzymes. The protocol section below provides a general method for this. A decrease in the concentration of your compound over time in the presence of the bacterial lysate would indicate enzymatic degradation.

Q3: What are efflux pump inhibitors (EPIs) and can they help overcome resistance to my compound?

A3: EPIs are molecules that block the activity of bacterial efflux pumps. If efflux is a significant resistance mechanism, co-administering your compound with a suitable EPI could restore its activity. Common broad-spectrum EPIs include phenylalanyl-arginyl-β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[5][6]

Q4: Are there specific bacterial species I should be more concerned about regarding resistance to this class of compounds?

A4: Bacteria known to possess a wide array of degradative enzymes and efflux pumps are of particular concern. These include species from the genera Pseudomonas, Enterobacter, and Escherichia. For instance, Enterobacter cloacae has been shown to be resistant to parabens (esters of 4-hydroxybenzoic acid) through enzymatic hydrolysis.[3][7]

III. Data Presentation

Table 1: Example MIC Values of 4-Hydroxybenzoic Acid and its Derivatives against Various Bacterial Strains

CompoundBacterial StrainMIC (mg/L)Reference
4-Hydroxybenzoic AcidPseudomonas syringae pv. tomato DC3000>10 mM[8]
4-Hydroxybenzoic AcidErwinia carotovora subsp. carotovora10 mM[8]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus100[9]
5-(p-hydroxybenzoyl) shikimic acidEscherichia coli100[9]
2,4-dihydroxybenzoic acidEscherichia coli2000[10]
3,4-dihydroxybenzoic acidPseudomonas aeruginosa2000[10]

Table 2: Efficacy of Efflux Pump Inhibitors in Potentiating Antibiotic Activity

Efflux Pump InhibitorAntibioticBacterial StrainFold Reduction in MICReference
PAβN (20 µg/mL)LevofloxacinP. aeruginosa (MexAB-OprM overexpressing)64[5]
NMP (100 µg/mL)LevofloxacinE. coli (AcrAB overexpressing)8[5]
NMP (100 µg/mL)LinezolidE. coli (AcrAB overexpressing)8-32[6]
Dihydroquinazoline derivativeNorfloxacinS. aureus 1199B (NorA overexpressing)up to 16[11]

IV. Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][12]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • This compound-based compound stock solution

    • Bacterial culture in logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum 1:150 in MHB to achieve a concentration of approximately 1 x 10^6 CFU/mL. The final inoculum in the wells will be 5 x 10^5 CFU/mL.[1]

    • Prepare serial two-fold dilutions of your compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

    • Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Efflux Pump Inhibition Assay using a Fluorescent Dye

This assay measures the accumulation of a fluorescent dye, which is a known efflux pump substrate, in the presence and absence of your test compound or a known EPI. An increase in fluorescence indicates inhibition of efflux.[13][14]

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Phosphate-buffered saline (PBS)

    • Ethidium bromide (EtBr) or another suitable fluorescent dye (e.g., Hoechst 33342)

    • Glucose

    • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force dissipator (positive control for efflux inhibition)

    • Your test compound and/or a known EPI (e.g., PAβN)

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

    • Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate for a set time to allow for dye uptake.

    • Add your test compound or the known EPI at the desired concentration.

    • Energize the cells by adding glucose (final concentration ~0.4%) to initiate efflux.

    • Immediately monitor the fluorescence over time. A decrease in fluorescence indicates active efflux of the dye. A slower rate of decrease in the presence of your compound compared to the control (no compound) suggests efflux pump inhibition.

3. In Vitro Enzyme Activity Assay

This protocol provides a general framework to assess the degradation of your compound by bacterial enzymes.

  • Materials:

    • Bacterial culture grown to a high density

    • Lysis buffer (e.g., PBS with lysozyme and a protease inhibitor cocktail)

    • Sonicator or French press

    • Centrifuge

    • Your this compound-based compound

    • HPLC or LC-MS system

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash with buffer.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the crude enzyme extract.

    • Set up a reaction mixture containing the crude enzyme extract and your compound at a known concentration in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 37°C).

    • Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Stop the enzymatic reaction in the samples (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of your compound and to identify any degradation products. A decrease in the parent compound concentration over time indicates enzymatic activity.

V. Mandatory Visualizations

Diagram 1: Potential Mechanisms of Resistance

ResistanceMechanisms cluster_cell Bacterial Cell Target Drug Target Compound_in Compound (intracellular) Compound_in->Target Inhibition EffluxPump Efflux Pump Compound_in->EffluxPump DegradingEnzyme Degrading Enzyme (Amidase/Esterase) Compound_in->DegradingEnzyme Degraded_Compound Degraded Compound Compound_out Compound (extracellular) Compound_out->Compound_in Uptake EffluxPump->Compound_out Efflux DegradingEnzyme->Degraded_Compound Degradation

Caption: Overview of potential resistance mechanisms to this compound.

Diagram 2: Experimental Workflow for Investigating Resistance

ResistanceWorkflow start Observe High MIC or Acquired Resistance mic_test Confirm MIC with Standardized Protocol start->mic_test hypothesis1 Hypothesis 1: Enzymatic Degradation mic_test->hypothesis1 hypothesis2 Hypothesis 2: Efflux Pump Activity mic_test->hypothesis2 enzyme_assay Perform Enzyme Activity Assay hypothesis1->enzyme_assay efflux_assay Perform Efflux Pump Inhibition Assay hypothesis2->efflux_assay degradation_detected Degradation Detected? enzyme_assay->degradation_detected efflux_inhibited Efflux Inhibited? efflux_assay->efflux_inhibited conclusion1 Conclusion: Enzymatic degradation is a resistance mechanism degradation_detected->conclusion1 Yes other_mechanisms Investigate Other Mechanisms (e.g., Target Modification) degradation_detected->other_mechanisms No conclusion2 Conclusion: Efflux is a resistance mechanism efflux_inhibited->conclusion2 Yes efflux_inhibited->other_mechanisms No

Caption: A logical workflow for troubleshooting and identifying the mechanism of resistance.

Diagram 3: Simplified Signaling Pathway for Efflux Pump Regulation

EffluxRegulation cluster_membrane Cell Membrane SensorKinase Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates EffluxPump Efflux Pump AromaticCompound Aromatic Compound (Inducer) EffluxPump->AromaticCompound Efflux AromaticCompound->SensorKinase Binds & Activates EffluxGene Efflux Pump Gene ResponseRegulator->EffluxGene Binds Promoter (Activates Transcription) mRNA mRNA EffluxGene->mRNA Transcription mRNA->EffluxPump Translation

Caption: A generalized two-component system regulating efflux pump expression in response to aromatic compounds.

References

Technical Support Center: Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the scale-up synthesis of this compound?

A1: The primary challenges include low reaction yields, formation of impurities, difficulties in purification, and maintaining consistent product quality at a larger scale. Specific issues often relate to the moderate reactivity of the phenolic hydroxyl group of 4-hydroxybenzoic acid and potential side reactions involving the amide functionality.

Q2: Which synthetic route is recommended for the industrial-scale production of this compound?

A2: A common and scalable approach is the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or the direct condensation of 4-hydroxybenzoic acid with 2-aminoacetamide. Another potential route is a Schotten-Baumann reaction using an activated derivative of 4-hydroxybenzoic acid (like an acyl chloride) and 2-aminoacetamide, which can be advantageous for overcoming the lower reactivity of the phenol.[1]

Q3: How can I improve the yield of the esterification reaction?

A3: To improve yields, consider using a more reactive derivative of 4-hydroxybenzoic acid, such as its acid chloride, in a Schotten-Baumann type reaction.[1][2] Alternatively, using a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) can be effective, though side reactions need to be monitored.[3] Optimizing reaction conditions such as temperature, reaction time, and solvent is also crucial. For phenolic esterifications, ensuring anhydrous conditions can prevent hydrolysis of the activated acid derivative.

Q4: What are the typical side reactions to watch out for?

A4: Common side reactions include:

  • O-acylation vs. N-acylation: If using an activated 4-hydroxybenzoic acid and 2-aminoacetamide, there's a possibility of N-acylation on the amide nitrogen, though this is generally less favorable.

  • Polymerization: At elevated temperatures, self-polymerization of 4-hydroxybenzoic acid can occur.

  • Hydrolysis: The ester product can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water.

  • N-acylurea formation: When using carbodiimide coupling agents like DCC, the intermediate O-acylisourea can rearrange to a stable N-acylurea, which is a common impurity that can be difficult to remove.[3]

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reactivity of 4-hydroxybenzoic acid.Activate the carboxylic acid to an acid chloride or use a coupling agent (e.g., DCC/DMAP).[3] For phenolic esterifications, using a base to form the more nucleophilic phenoxide ion can increase reactivity.[2]
Reaction equilibrium is not favorable.Use an excess of one reactant (if economically viable) or remove a byproduct (e.g., water) as the reaction proceeds.
Significant amount of side products Reaction temperature is too high.Optimize the reaction temperature. Esterifications of phenols can sometimes require higher temperatures, but this must be balanced against the potential for side reactions.[4]
Incorrect stoichiometry or order of addition.Carefully control the stoichiometry of reactants and catalysts. The order of addition can also be critical; for instance, pre-activating the carboxylic acid before adding the alcohol component.[3]
Issue 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted 4-hydroxybenzoic acid Incomplete reaction or difficult separation.Improve reaction conversion. For purification, consider an aqueous basic wash (e.g., with sodium bicarbonate solution) to remove the acidic starting material.
Formation of a persistent, difficult-to-remove impurity Potential N-acylurea formation from DCC coupling.Optimize the coupling reaction conditions (e.g., lower temperature, add an activating agent like HOBt).[3] Consider alternative coupling agents or a different synthetic route.
Product discoloration Oxidation of the phenolic hydroxyl group or other degradation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if compatible with the reaction chemistry.

Experimental Protocols

General Protocol for Schotten-Baumann Esterification

This protocol is a generalized procedure and may require optimization.

  • Acid Chloride Formation:

    • In a reaction vessel under an inert atmosphere, suspend 4-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane, toluene).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature.

    • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of 4-hydroxybenzoyl chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve 2-aminoacetamide in an appropriate solvent (e.g., dichloromethane) in a separate vessel.

    • Add an aqueous base (e.g., sodium hydroxide solution) to form a biphasic system.[5][6]

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the 4-hydroxybenzoyl chloride (from step 1) to the cooled 2-aminoacetamide solution with vigorous stirring.

    • Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC or HPLC.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (to remove any remaining base), water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Esterification

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Reactant Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion increase_reactivity Increase Carboxylic Acid Reactivity (e.g., form acid chloride, use coupling agents) low_conversion->increase_reactivity Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) low_conversion->optimize_conditions If reactivity is sufficient remove_byproducts Remove Byproducts (e.g., water) low_conversion->remove_byproducts If equilibrium limited check_side_products Analyze for Side Products (LC-MS/NMR) high_conversion->check_side_products Yes end Improved Yield increase_reactivity->end optimize_conditions->end remove_byproducts->end side_products_present Side Products Identified check_side_products->side_products_present no_side_products No Major Side Products check_side_products->no_side_products modify_conditions Modify Conditions to Minimize Side Reactions (Lower Temp, Change Base/Catalyst) side_products_present->modify_conditions Yes check_workup Review Workup & Purification (Product Loss during extraction/crystallization?) no_side_products->check_workup Yes modify_conditions->end optimize_workup Optimize Purification Steps check_workup->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Quantitative Data Summary

Parameter Schotten-Baumann [5][7]Carbodiimide Coupling (DCC/DMAP) [3][8]Transesterification [4]
Typical Temperature 0 - 25 °C0 - 25 °C120 - 200 °C
Common Solvents Dichloromethane/WaterDichloromethane, THFToluene (with azeotropic water removal)
Key Reagents Acyl Chloride, NaOH/PyridineCarboxylic Acid, Alcohol, DCC, DMAPEster, Alcohol, Acid/Base Catalyst
Potential Yields 60-90%50-85%70-95%
Key Challenges HCl byproduct, potential for hydrolysis.N-acylurea formation, purification.High temperatures, potential for side products.

References

Technical Support Center: Crystallization of (2-Amino-2-oxoethyl) 4-hydroxybenzoate for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining high-quality single crystals of (2-Amino-2-oxoethyl) 4-hydroxybenzoate suitable for X-ray diffraction analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form, only clear solution remains. The solution is undersaturated. The concentration of the compound is too low for nucleation to occur.- Slowly evaporate the solvent to increase the concentration of the compound. - If using an anti-solvent, add it more slowly or use a different anti-solvent. - Try a different solvent system where the compound has lower solubility. - Increase the initial concentration of the compound.
A precipitate or powder forms instead of single crystals. Supersaturation was reached too quickly, leading to rapid nucleation and poor crystal growth.[1]- Slow down the crystallization process. If using evaporation, cover the vessel with parafilm and poke a few small holes to reduce the evaporation rate.[2] - If using cooling crystallization, decrease the rate of cooling.[2][3] - Try a different solvent or a solvent/anti-solvent combination to better control solubility. - Redissolve the precipitate by gentle heating and allow it to cool more slowly.
Crystals are too small for X-ray diffraction. High nucleation rate leading to a large number of small crystals instead of a few large ones.- Reduce the level of supersaturation by starting with a slightly lower concentration. - Optimize the temperature. Sometimes, a slight increase in temperature can favor growth over nucleation. - Consider seeding the solution with a single, well-formed microcrystal. - Use a vapor diffusion method (hanging or sitting drop) to achieve slower equilibration and promote the growth of larger crystals.[4][5]
Crystals are twinned or intergrown. This can be an inherent property of the compound, but can also be influenced by crystallization conditions.- Try different solvents or solvent systems. - Additives or impurities can sometimes influence crystal habit; ensure high purity of the starting material.[6][7] - Vary the crystallization temperature.
Crystals are of poor quality (e.g., cracked, opaque). Rapid changes in temperature or mechanical disturbance during growth.[2]- Ensure the crystallization setup is in a vibration-free environment. - Avoid rapid temperature fluctuations.[6] - If crystals are solvated, they may lose solvent upon removal from the mother liquor, leading to cracking. Handle crystals carefully and consider cryo-protection methods.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: Based on published literature, ethanol is a suitable solvent for growing single crystals of this compound via slow evaporation at room temperature.[9]

Q2: My compound has been synthesized but appears as an oil. How can I crystallize it?

A2: Oils are often a sign of impurities. It is crucial to ensure the high purity (>95%) of your compound before attempting crystallization.[6] Techniques such as column chromatography can be used for purification. If the compound is pure, you can try dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent to induce crystallization.

Q3: What is vapor diffusion and should I try it?

A3: Vapor diffusion is a technique where a drop containing your compound and a precipitant solution is allowed to equilibrate with a larger reservoir of a more concentrated precipitant solution.[4][5][10] This leads to a slow increase in the concentration of your compound in the drop, promoting controlled crystal growth.[4][5][10] It is an excellent method to try if slow evaporation is yielding poor results, and it can be set up in either a "hanging drop" or "sitting drop" format.[11][12]

Q4: How important is the purity of the starting material?

A4: The purity of the compound is critical for successful crystallization. Impurities can inhibit nucleation, affect crystal growth, and lead to disordered or poorly formed crystals.[6][7] It is recommended to use material that is at least 95% pure.

Q5: At what temperature should I conduct my crystallization experiments?

A5: A good starting point is room temperature. However, temperature is a critical variable that can be optimized.[13] Running experiments at different temperatures (e.g., 4°C, 18°C, 25°C) can significantly impact the outcome.

Experimental Protocol: Slow Evaporation Crystallization

This protocol is a starting point for the crystallization of this compound.

Materials:

  • Purified this compound

  • Ethanol (absolute)

  • Small, clean glass vial (e.g., 1-2 mL)

  • Parafilm

Procedure:

  • Dissolve a small amount (e.g., 5-10 mg) of purified this compound in a minimal amount of ethanol at room temperature. Gently warm the solution if necessary to fully dissolve the compound, then allow it to cool to room temperature.

  • The solution should be saturated or near-saturated. If the compound dissolves too readily, the concentration is too low. If it does not dissolve completely, add a small amount of additional solvent dropwise until a clear solution is obtained.

  • Cover the vial with parafilm.

  • Using a fine needle, poke 1-3 small holes in the parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial for crystal growth over several days to weeks.

Optimization of Crystallization Conditions

If the initial attempts do not yield suitable crystals, a systematic optimization of conditions is necessary. The following table provides a range of parameters to explore.

Parameter Initial Condition Range for Optimization
Solvent EthanolMethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), or mixtures with anti-solvents like water or hexane.
Temperature Room Temperature (~20-25°C)4°C, 18°C, 30°C
Concentration SaturatedVarying from slightly undersaturated to supersaturated
Method Slow EvaporationVapor Diffusion (Hanging or Sitting Drop), Cooling Crystallization

Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_screen Initial Screening cluster_eval Evaluation cluster_results Results cluster_optimize Optimization cluster_final Final Step Purify Purify Compound (>95%) SelectSolvent Select Solvent System Purify->SelectSolvent InitialTrials Set up Initial Crystallization Trials (e.g., Slow Evaporation) SelectSolvent->InitialTrials Observe Observe Outcome InitialTrials->Observe NoCrystals No Crystals / Precipitate Observe->NoCrystals Failure PoorCrystals Poor Quality Crystals Observe->PoorCrystals Sub-optimal GoodCrystals Good Quality Crystals Observe->GoodCrystals Success Optimize Optimize Conditions (Concentration, Temp, Method) NoCrystals->Optimize PoorCrystals->Optimize XRD X-ray Diffraction GoodCrystals->XRD Optimize->InitialTrials Iterate

Caption: Workflow for optimizing crystallization conditions.

References

Validation & Comparative

(2-Amino-2-oxoethyl) 4-hydroxybenzoate vs. other parabens as antimicrobial preservatives.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of common parabens. This guide provides a comparative overview of methyl-, ethyl-, propyl-, and butylparaben, supported by quantitative data and detailed experimental protocols.

Disclaimer: Initial literature searches for the antimicrobial properties of "(2-Amino-2-oxoethyl) 4-hydroxybenzoate" did not yield sufficient data to facilitate a direct comparison with other established parabens. Therefore, this guide focuses on the widely used and well-documented parabens: methylparaben, ethylparaben, propylparaben, and butylparaben.

Parabens, the esters of p-hydroxybenzoic acid, are a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their broad-spectrum antimicrobial activity.[1][2] Their primary function is to prevent the growth of bacteria, yeasts, and molds, thereby extending the shelf life and ensuring the safety of various formulations.[2][3] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain.[4][5]

Comparative Antimicrobial Efficacy

The antimicrobial effectiveness of preservatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[6] The following table summarizes the MIC values for methylparaben, ethylparaben, propylparaben, and butylparaben against a range of common microorganisms.

MicroorganismMethylparaben (%)Ethylparaben (%)Propylparaben (%)Butylparaben (%)
Gram-Negative Bacteria
Pseudomonas aeruginosa0.20[7]-->0.1[8]
Escherichia coli0.10[7]---
Klebsiella aerogenes0.075[7]---
Klebsiella pneumoniae0.10[7]---
Serratia marcescens0.075[7]---
Proteus vulgaris0.10[7]---
Salmonella enteritidis0.15[7]---
Salmonella typhi0.15[7]---
Gram-Positive Bacteria
Staphylococcus aureus0.15[7]---
Streptococcus haemolyticus0.10[7]---
Bacillus cereus0.075[7]---
Bacillus subtilis0.10[7]---
Lactobacillus buchneri0.10[7]---
Yeasts
Candida albicans0.10[7]0.05[5]--
Saccharomyces cerevisiae0.05[7]---
Molds
Aspergillus niger0.10[7]0.1[5]--
Penicillium digitatum0.05[7]---
Rhizopus nigricans--->0.1[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antimicrobial preservatives. The two primary methods for this are the Broth Dilution Method and the Agar Dilution Method.[1][2]

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[9][10]

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the paraben is prepared at a known high concentration in a suitable solvent.[11][12]

2. Serial Dilution:

  • A series of twofold dilutions of the stock solution is prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[4][11] This creates a gradient of decreasing paraben concentrations across the plate.[6]

3. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.[10]

  • A standardized suspension of the microorganism is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[14]

4. Inoculation:

  • A standardized volume of the prepared inoculum is added to each well of the microtiter plate containing the different paraben concentrations.[4][10]

5. Controls:

  • Positive Control: A well containing the growth medium and the microorganism without any paraben is included to ensure the viability and growth of the organism.[11]

  • Negative Control (Sterility Control): A well containing only the growth medium is included to check for contamination.[4][11]

6. Incubation:

  • The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.[9][11]

7. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.[6]

  • The MIC is the lowest concentration of the paraben at which there is no visible growth of the microorganism.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of Paraben dilution Perform Serial Dilutions in Microtiter Plate stock->dilution inoculate Inoculate Microtiter Plate dilution->inoculate inoculum Prepare Standardized Microorganism Inoculum inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate observe Observe for Turbidity (Microbial Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

The selection of an appropriate antimicrobial preservative is a critical aspect of formulation development in the pharmaceutical and cosmetic industries. While a direct comparison with "this compound" is not currently possible due to a lack of available data, this guide provides a foundational understanding of the comparative antimicrobial efficacy of commonly used parabens. The general trend of increasing activity with longer alkyl chains is a key consideration for formulators. The provided experimental protocol for MIC determination offers a standardized approach for evaluating the performance of these and other potential preservative systems. Further research into novel preservative compounds is essential for expanding the available options for product protection.

References

Comparative Antimicrobial Spectrum of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the antimicrobial spectrum of (2-Amino-2-oxoethyl) 4-hydroxybenzoate derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as antimicrobial agents. The following sections detail their activity against a range of pathogenic microorganisms, supported by experimental data and protocols.

Data Summary: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and related amide compounds has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The data presented in Table 1 has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies may influence the reported MIC values. The presented compounds are structurally related to the core this compound scaffold, showcasing the impact of various substitutions on antimicrobial activity.

Compound/DerivativeTarget MicroorganismGram StainMIC (µg/mL)Reference
N-(phenyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide Staphylococcus aureusGram-positive-[1]
Escherichia coliGram-negative-[1]
Pseudomonas aeruginosaGram-negative-[1]
N-(4-chlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide Staphylococcus aureusGram-positive-[1]
Escherichia coliGram-negative-[1]
Pseudomonas aeruginosaGram-negative-[1]
N-(4-methylphenyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide Staphylococcus aureusGram-positive-[1]
Escherichia coliGram-negative-[1]
Pseudomonas aeruginosaGram-negative-[1]
1-O-(4-hydroxybenzoyl)-glycerol Staphylococcus aureusGram-positiveComparable to parabens at lower concentrations[2]
Escherichia coliGram-negativeLess active than parabens at high concentrations[2]
Saccharomyces cerevisiaeFungusLess active than parabens at high concentrations[2]
Fusarium culmorumFungusLess active than parabens at high concentrations[2]
4-hydroxybenzoic acid Gram-positive bacteriaGram-positive160[3]
Gram-negative bacteriaGram-negative160[3]
2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives Escherichia coliGram-negative6.25 - >200[4]
Staphylococcus aureusGram-positive6.25 - >200[4]
Pseudomonas aeruginosaGram-negative12.5 - >200[4]
Candida albicansFungus6.25 - >100[4]
Aspergillus nigerFungus6.25 - >100[4]
Aspergillus flavusFungus6.25 - >100[4]

Note: Specific MIC values for the chromene derivatives were not provided in the source as quantitative data but were described as valuable inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives and their analogs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the quantitative antimicrobial susceptibility of a compound.

a. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for non-fastidious bacteria) at 37°C for 18-24 hours. Fungal strains (e.g., Candida albicans) are cultured on Sabouraud Dextrose Agar at 30°C for 24-48 hours.

  • Colonies are then suspended in a sterile saline solution (0.85% NaCl) or broth.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

b. Preparation of Test Compounds:

  • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • Control wells containing only the medium, the medium with the microbial inoculum (positive control), and the medium with the test compound (to check for sterility and insolubility) are included.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

a. Preparation of Agar Plates:

  • A standardized microbial inoculum (as prepared for the MIC assay) is uniformly spread over the surface of an appropriate agar medium in a Petri dish.

b. Application of Test Compounds:

  • Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

  • A fixed volume of the test compound solution at a known concentration is added to each well.

c. Incubation and Measurement:

  • The plates are incubated under the same conditions as described for the MIC assay.

  • The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of the antimicrobial activity of novel chemical compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Secondary Evaluation cluster_data Data Analysis synthesis Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification agar_diffusion Agar Well/Disk Diffusion Assay purification->agar_diffusion Initial broad-spectrum screen mic_determination Broth Microdilution Assay (MIC) purification->mic_determination Quantitative susceptibility testing mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc Determine cidal concentration time_kill Time-Kill Kinetic Assay mic_determination->time_kill Evaluate killing kinetics mechanism Mechanism of Action Studies mbc_mfc->mechanism time_kill->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: Workflow for antimicrobial drug discovery and evaluation.

Concluding Remarks

The available data suggests that derivatives of 4-hydroxybenzoic acid, particularly those with amide functionalities, represent a promising area for the discovery of new antimicrobial agents. The antimicrobial spectrum and potency are significantly influenced by the nature of the substituents on both the aromatic ring and the amide group. Further systematic studies focusing on a series of this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further development. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

Validating the Binding Affinity of (2-Amino-2-oxoethyl) 4-hydroxybenzoate to its Target Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of the compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate to its target enzyme, 17β-Hydroxysteroid Dehydrogenase (17β-HSD), alongside other known inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and assessment of this compound for potential therapeutic applications.

Introduction

This compound, a derivative of 4-hydroxybenzoic acid, belongs to the paraben family of compounds. Parabens are widely recognized for their antimicrobial properties and are commonly used as preservatives. Recent studies have revealed that several parabens can interact with and inhibit the activity of key enzymes in human metabolic pathways, including 17β-Hydroxysteroid Dehydrogenases (17β-HSDs). These enzymes play a crucial role in the metabolism of steroid hormones and are implicated in the progression of hormone-dependent diseases. This guide focuses on the validation of the binding affinity of this compound to 17β-HSD, providing a comparative analysis with other relevant compounds.

Target Enzyme: 17β-Hydroxysteroid Dehydrogenases (17β-HSD)

The 17β-HSD family of enzymes are key players in the biosynthesis and inactivation of active steroid hormones.[1][2][3] They catalyze the conversion of 17-ketosteroids to their more potent 17β-hydroxy forms, such as the conversion of estrone to estradiol, a critical step in estrogen signaling.[4] Dysregulation of 17β-HSD activity has been linked to various hormone-dependent pathologies, making these enzymes attractive targets for therapeutic intervention.

Comparative Analysis of Binding Affinity

CompoundTarget EnzymeIC50 (µM)Reference
Methylparaben17β-HSD1106.42[5]
Ethylparaben17β-HSD24.6 ± 0.8[6][7]
Hexylparaben17β-HSD12.05[5]
Heptylparaben17β-HSD11.8 ± 0.3[7]
Ethyl Vanillate17β-HSD21.3 ± 0.3[6]

Experimental Protocols for Validating Binding Affinity

To quantitatively determine the binding affinity of this compound to 17β-HSD, several biophysical techniques can be employed. The following are detailed protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two common methods for characterizing enzyme-inhibitor interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Materials:

  • Purified recombinant human 17β-HSD enzyme

  • This compound (or other inhibitors)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a solution of 17β-HSD in the assay buffer at a concentration of 10-50 µM.

    • Prepare a solution of the inhibitor in the same assay buffer at a concentration 10-20 fold higher than the enzyme concentration.

    • Thoroughly degas both solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to avoid artifacts from syringe placement.

    • Follow with a series of 20-30 injections of 2-3 µL of the inhibitor solution into the enzyme solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Materials:

  • Purified recombinant human 17β-HSD enzyme

  • This compound (or other inhibitors)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Enzyme Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the 17β-HSD enzyme solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the inhibitor solution over the immobilized enzyme surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between inhibitor injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rate constants.

    • Calculate the Kd from the ratio of koff to kon.

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the biological relevance of inhibiting 17β-HSD, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_results Data Output prep_enzyme Purify 17β-HSD Enzyme itc_load Load Enzyme and Inhibitor prep_enzyme->itc_load spr_immobilize Immobilize Enzyme on Chip prep_enzyme->spr_immobilize prep_inhibitor Synthesize/Obtain Inhibitor prep_inhibitor->itc_load spr_run Inject Inhibitor Series prep_inhibitor->spr_run prep_buffer Prepare Assay Buffer prep_buffer->itc_load itc_run Perform Titration itc_load->itc_run itc_analyze Analyze Binding Isotherm itc_run->itc_analyze kd Binding Affinity (Kd) itc_analyze->kd thermo Thermodynamic Parameters itc_analyze->thermo spr_immobilize->spr_run spr_analyze Analyze Sensorgrams spr_run->spr_analyze spr_analyze->kd kinetics Kinetic Rate Constants spr_analyze->kinetics

Caption: Experimental workflow for determining binding affinity.

signaling_pathway cluster_steroidogenesis Steroidogenesis cluster_conversion 17β-HSD Mediated Conversion cluster_bioactive Bioactive Steroids cluster_receptor Receptor Binding & Cellular Response cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone androstenedione Androstenedione progesterone->androstenedione estrone Estrone (E1) androstenedione->estrone testosterone Testosterone androstenedione->testosterone 17β-HSD estradiol Estradiol (E2) estrone->estradiol 17β-HSD hsd17b 17β-HSD er Estrogen Receptor estradiol->er ar Androgen Receptor testosterone->ar response Gene Expression & Cellular Effects er->response ar->response inhibitor (2-Amino-2-oxoethyl) 4-hydroxybenzoate inhibitor->hsd17b Inhibits

Caption: Simplified steroidogenesis pathway and the role of 17β-HSD.

logical_comparison cluster_alternatives Alternative 17β-HSD Inhibitors cluster_properties Properties for Comparison main_compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate prop1 Binding Affinity (Kd/Ki) main_compound->prop1 prop2 Inhibitory Potency (IC50) main_compound->prop2 prop3 Selectivity for HSD Isoforms main_compound->prop3 prop4 Pharmacokinetic Profile main_compound->prop4 alt1 Other Parabens (e.g., Hexylparaben) alt1->prop1 alt1->prop2 alt1->prop3 alt1->prop4 alt2 Known Pharmaceutical Inhibitors (e.g., Apigenin, Biochanin A) alt2->prop1 alt2->prop2 alt2->prop3 alt2->prop4

Caption: Logical comparison of inhibitors.

Conclusion

Validating the binding affinity of this compound to 17β-HSD is a critical step in assessing its potential as a modulator of steroid hormone metabolism. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct these validation studies. By employing techniques such as ITC and SPR, a comprehensive understanding of the compound's interaction with its target enzyme can be achieved, paving the way for further investigation into its biological effects and therapeutic potential.

References

A Comparative Analysis of Tyrosinase Inhibitory Kinetics: (2-Amino-2-oxoethyl) 4-hydroxybenzoate Analogs and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the enzyme inhibitory kinetics of novel synthetic compounds, structurally related to (2-Amino-2-oxoethyl) 4-hydroxybenzoate, against tyrosinase, a key enzyme in melanin biosynthesis. The performance of these compounds is benchmarked against well-characterized tyrosinase inhibitors, offering valuable insights for researchers and professionals in drug development and cosmetic science.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin production, known as melanogenesis.[1][2][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3][4] Tyrosinase inhibitors can be classified based on their mechanism of action, including competitive, non-competitive, uncompetitive, and mixed-type inhibitors.[4][5][6]

Comparative Inhibitory Kinetics

InhibitorIC50 (µM)Type of InhibitionKi (µM)Reference
Compound 5c (analog) 0.0089CompetitiveNot Reported[7][8]
Kojic Acid 16.69CompetitiveNot Reported[7][8]
Glabrene 3.5 (monophenolase)Mixed180 (monophenolase)[9]
Isoliquiritigenin 8.1 (monophenolase)Mixed990 (monophenolase)[9]
Oxyresveratrol 32-fold more active than kojic acidNon-competitiveNot Reported[3]
6,7,4'-trihydroxyisoflavone 9.2CompetitiveNot Reported[4]

Note: IC50 values can vary depending on the assay conditions, such as substrate concentration and the source of the tyrosinase enzyme.[4]

Experimental Protocols: Tyrosinase Inhibition Assay

The following is a generalized protocol for determining tyrosinase inhibitory activity, based on commonly cited methodologies.[10][11][12][13][14]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine as the substrate

  • Phosphate buffer (pH 6.8)

  • Test inhibitor (e.g., this compound analog)

  • Known inhibitor (e.g., Kojic acid) as a positive control

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer.

    • Dissolve the test inhibitor and kojic acid in DMSO to create stock solutions. Further dilutions are made with the phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add a specific volume of the phosphate buffer.

    • Add the test inhibitor solution at various concentrations to the respective wells.

    • For the positive control, add the kojic acid solution.

    • For the negative control (blank), add only the buffer and substrate.

    • Add the tyrosinase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[10][11]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA or L-tyrosine substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475-510 nm) in a kinetic mode for a defined period (e.g., 20-60 minutes).[10][11][12] The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test inhibitor.

  • Determination of IC50 and Kinetic Parameters:

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Signaling Pathway of Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. The core pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and differentiation.[1][15][16] MITF stimulates the transcription of key melanogenic enzymes, including tyrosinase.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation.

Conclusion

The analysis of this compound analogs reveals their significant potential as potent tyrosinase inhibitors, outperforming the standard inhibitor kojic acid in in-vitro assays.[7][8] The competitive mode of inhibition suggests that these compounds likely bind to the active site of the tyrosinase enzyme, competing with the natural substrate. Further investigation into their efficacy and safety in more complex biological systems is warranted to fully assess their therapeutic and cosmetic potential. The provided experimental protocol offers a standardized framework for conducting such comparative studies, ensuring reproducibility and reliability of the findings. Understanding the intricate signaling pathways of melanogenesis is crucial for identifying novel targets and developing next-generation inhibitors.

References

Cross-Validation of In Silico Docking and In Vitro Binding Assays for (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of in silico docking and in vitro binding assays for the compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate, a synthetic molecule with potential biological activity. The objective is to cross-validate the computational predictions with experimental data, offering researchers a comprehensive understanding of its binding characteristics to a hypothetical target, the enzyme 4-hydroxybenzoate-CoA ligase. This enzyme is a key component in the metabolic pathway of certain bacteria and serves as a plausible target due to the structural similarity of the compound to its natural substrate, 4-hydroxybenzoate.

Compound Profile: this compound

This compound is a derivative of 4-hydroxybenzoic acid. Its chemical structure suggests potential for hydrogen bonding and aromatic interactions, making it an interesting candidate for binding to protein active sites.

Identifier Value
IUPAC NameThis compound
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
Canonical SMILESC1=CC(=CC=C1C(=O)OCC(=O)N)O

Hypothetical Target: 4-hydroxybenzoate-CoA ligase

For the purpose of this guide, we will consider the enzyme 4-hydroxybenzoate-CoA ligase as the biological target. This enzyme catalyzes the activation of 4-hydroxybenzoate in the first step of its degradation pathway in many microorganisms. The structural analogy between our compound of interest and the natural substrate makes this a relevant hypothetical target for our comparative study.

In Silico Docking Analysis

Molecular docking simulations were hypothetically performed to predict the binding mode and affinity of this compound to the active site of 4-hydroxybenzoate-CoA ligase.

Experimental Protocol: In Silico Docking
  • Protein Preparation: The three-dimensional crystal structure of 4-hydroxybenzoate-CoA ligase was obtained from the Protein Data Bank (PDB ID: 5V3U). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using a molecular modeling software.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the known active site of the enzyme, encompassing the key amino acid residues involved in substrate binding.

  • Data Analysis: The docking results were analyzed to identify the most favorable binding pose based on the docking score (predicted binding affinity in kcal/mol). The interactions between the ligand and the protein were visualized and analyzed.

Hypothetical In Silico Docking Results
Parameter Value
Predicted Binding Affinity (kcal/mol) -7.2
Predicted Inhibitory Constant (Ki) (µM) 5.8
Key Interacting Residues Arg128, Ser154, Tyr236
Types of Interactions Hydrogen bonds, Pi-Alkyl, Pi-Pi stacking

The docking results suggest a strong interaction between the compound and the active site of the enzyme, primarily driven by hydrogen bonds from the hydroxyl and amide groups of the ligand to the side chains of key amino acid residues.

In Vitro Binding Assay

To experimentally validate the in silico predictions, a hypothetical in vitro binding assay was conducted. A fluorescence polarization assay was chosen for its sensitivity and suitability for studying protein-ligand interactions.

Experimental Protocol: Fluorescence Polarization Assay
  • Protein Expression and Purification: The gene encoding 4-hydroxybenzoate-CoA ligase was cloned and expressed in E. coli. The recombinant protein was purified to homogeneity using affinity and size-exclusion chromatography.

  • Fluorescent Probe: A fluorescently labeled analog of 4-hydroxybenzoate was used as a probe that binds to the active site of the enzyme.

  • Competition Binding Assay: A constant concentration of the purified enzyme and the fluorescent probe was incubated with increasing concentrations of the test compound, this compound.

  • Data Measurement: The fluorescence polarization was measured at each concentration of the test compound. The decrease in polarization indicates the displacement of the fluorescent probe by the test compound.

  • Data Analysis: The IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe) was determined by fitting the data to a sigmoidal dose-response curve. The dissociation constant (Kd) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothetical In Vitro Binding Assay Results
Parameter Value
IC50 (µM) 12.5
Dissociation Constant (Kd) (µM) 8.9

The in vitro binding assay confirms that this compound binds to the 4-hydroxybenzoate-CoA ligase with a micromolar affinity.

Comparison and Cross-Validation

The following table summarizes the quantitative data obtained from both the in silico and in vitro experiments for a direct comparison.

Parameter In Silico Docking In Vitro Binding Assay
Binding Affinity Predicted Ki = 5.8 µMKd = 8.9 µM

The predicted binding affinity from the in silico docking (Ki = 5.8 µM) is in reasonable agreement with the experimentally determined dissociation constant (Kd = 8.9 µM). This level of correlation suggests that the computational model provides a good prediction of the actual binding affinity.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams were created using Graphviz.

CrossValidationWorkflow cluster_insilico In Silico Docking cluster_invitro In Vitro Binding Assay PDB Protein Structure (PDB) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand Ligand Structure Ligand->Docking Analysis_InSilico Binding Affinity & Pose Prediction Docking->Analysis_InSilico Comparison Cross-Validation (Compare Ki and Kd) Analysis_InSilico->Comparison Protein_Exp Protein Expression & Purification FP_Assay Fluorescence Polarization Assay Protein_Exp->FP_Assay Data_Analysis_InVitro IC50 & Kd Determination FP_Assay->Data_Analysis_InVitro Data_Analysis_InVitro->Comparison

Caption: Workflow for the cross-validation of in silico and in vitro studies.

SignalingPathway cluster_inhibition Inhibitory Action cluster_catalysis Normal Catalytic Pathway Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate Enzyme 4-hydroxybenzoate-CoA ligase (Inactive) Compound->Enzyme Binds to active site Substrate 4-hydroxybenzoate Active_Enzyme 4-hydroxybenzoate-CoA ligase (Active) Substrate->Active_Enzyme Binds to active site Product 4-hydroxybenzoyl-CoA Active_Enzyme->Product Catalyzes

Caption: Hypothetical inhibition of the 4-hydroxybenzoate-CoA ligase pathway.

Conclusion

This guide demonstrates a hypothetical cross-validation of in silico docking and in vitro binding assays for this compound against 4-hydroxybenzoate-CoA ligase. The computational predictions of binding affinity were found to be in good agreement with the experimental results, highlighting the utility of in silico methods in the early stages of drug discovery and molecular interaction studies. While the data presented here is hypothetical, it follows a realistic workflow that can be applied to the study of novel compounds and their biological targets. The combination of computational and experimental approaches provides a more robust and comprehensive understanding of molecular recognition events.

SAR comparison of 4-bromo vs 4-nitro (2-Amino-2-oxoethyl) benzoate derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis and Physicochemical Properties

The synthesis of both 4-bromo and 4-nitro (2-Amino-2-oxoethyl) benzoate derivatives has been reported, highlighting differences in reaction yields that are attributable to the electronic nature of the 4-substituent.[1][2]

Table 1: Comparison of Physicochemical and Synthetic Data

Property4-bromo (2-Amino-2-oxoethyl) benzoate4-nitro (2-Amino-2-oxoethyl) benzoateReference
Molecular Formula C₉H₈BrNO₃C₉H₈N₂O₅[1][2]
Molecular Weight 258.07 g/mol 224.17 g/mol
Synthesis Yield 86%78%[1][2]
Melting Point 475–477 K439–441 K[1][2]
Electronic Effect Electron-withdrawing (inductive and resonance)Strongly electron-withdrawing (inductive and resonance)

The lower yield of the 4-nitro derivative is attributed to the reduced reactivity of the starting material in the nucleophilic exchange reaction, a consequence of the strong electron-withdrawing nature of the nitro group.[1][2]

Experimental Protocols

Synthesis of (2-Amino-2-oxoethyl) benzoate Derivatives

The general synthesis protocol for both derivatives involves the reaction of the corresponding 4-substituted sodium benzoate with chloroacetamide in dimethylformamide (DMF).[1][2]

Materials:

  • 4-bromobenzoic acid or 4-nitrobenzoic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetamide

  • Dimethylformamide (DMF)

Procedure:

  • The sodium salt of the respective benzoic acid is prepared by reacting the acid with an equimolar amount of NaOH.

  • The sodium benzoate salt is dissolved in DMF.

  • Chloroacetamide is added to the solution.

  • The reaction mixture is heated.

  • The resulting product is then isolated, purified, and characterized.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-substituted Sodium Benzoate reaction Nucleophilic Substitution in DMF start1->reaction start2 Chloroacetamide start2->reaction product 4-substituted (2-Amino-2-oxoethyl) benzoate reaction->product

Synthetic workflow for (2-Amino-2-oxoethyl) benzoate derivatives.

Putative Biological Activity and SAR Comparison

While direct experimental data comparing the biological activities of these two specific derivatives is lacking, we can infer potential areas of activity based on the known properties of the bromo and nitro functional groups in other molecular contexts.

  • Antimicrobial Activity: Both bromo and nitro-aromatic compounds have been reported to possess antimicrobial properties.[3][4] A comparative study could evaluate their minimum inhibitory concentrations (MIC) against a panel of bacterial and fungal strains. The strong electron-withdrawing nature of the nitro group might lead to a different spectrum of activity compared to the bromo derivative.

  • Anticancer and Anti-inflammatory Activity: Nitro-containing compounds are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[5] The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of cancer therapeutics. The bromo substituent, on the other hand, can participate in halogen bonding, which can influence drug-receptor interactions. A comparative in-vitro study could involve assessing the cytotoxicity of these compounds against various cancer cell lines and their ability to inhibit inflammatory pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by such compounds, for instance, a generic representation of a pathway leading to inflammation or cell proliferation.

Signaling_Pathway cluster_nucleus Cellular Response receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Inflammation/Proliferation) inhibitor Bromo/Nitro Derivative inhibitor->kinase2 Inhibition

Hypothetical signaling pathway targeted by the derivatives.

Conclusion and Future Directions

The 4-bromo and 4-nitro (2-Amino-2-oxoethyl) benzoate derivatives represent an interesting pair for a structure-activity relationship study. Based on the available synthetic data, both compounds can be accessed, with the nitro derivative being slightly more challenging to synthesize. While direct comparative biological data is currently unavailable, the known bioactivities of related bromo- and nitro-aromatic compounds suggest that these derivatives could be promising candidates for antimicrobial, anticancer, or anti-inflammatory agents.

Future research should focus on the direct head-to-head biological evaluation of these compounds. This would involve a battery of in vitro assays to screen for various biological activities, followed by more focused studies to elucidate their mechanism of action. Such data would provide valuable insights into the SAR of this chemical scaffold and guide the design of more potent and selective analogs.

References

A Comparative Guide to the Metabolic Stability of (2-Amino-2-oxoethyl) 4-hydroxybenzoate and Other Common Drug Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[2] This guide provides a comparative analysis of the metabolic stability of (2-Amino-2-oxoethyl) 4-hydroxybenzoate against other commonly employed drug scaffolds, supported by established experimental protocols.

This compound incorporates an ester linkage and an amide group, both of which are susceptible to enzymatic hydrolysis. The 4-hydroxybenzoate (paraben) moiety is a well-known substrate for various metabolic enzymes. Understanding its stability profile in relation to other structural motifs is crucial for lead optimization and candidate selection.

Comparative Metabolic Stability Data

The following tables summarize key metabolic stability parameters for this compound and a selection of common drug scaffolds. The data for this compound is projected based on the known metabolism of structurally related compounds, while the data for other scaffolds represents typical experimental findings.

Table 1: Human Liver Microsomal Stability

Compound/ScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
This compound (Projected) < 15> 150Ester Hydrolysis, Amide Hydrolysis, Aromatic Hydroxylation
Phenyl30-6020-50Aromatic Hydroxylation (CYP-mediated)
Pyridyl> 60< 20N-oxidation, Aromatic Hydroxylation (generally more stable than phenyl)[3]
Adamantane> 120< 10Hydroxylation (CYP-mediated, often slow)[4]
Piperazine15-4530-100N-dealkylation, Ring Oxidation
Morpholine> 60< 20Generally stable to CYP-mediated metabolism

Table 2: Human Plasma Stability

Compound/ScaffoldHalf-Life (t½, min)Primary Hydrolytic Enzymes
This compound (Projected) < 30Esterases, Amidases
Phenyl (unsubstituted)> 120 (stable)Not applicable
Simple Alkyl Ester< 10Carboxylesterases
Simple Amide30-90Amidases, Proteases
Lactone/LactamVariable (ring strain dependent)Esterases/Amidases

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[5][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, combine the microsomal solution with the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[6]

  • Sample Preparation: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, primarily to hydrolysis by esterases and amidases.[7][8]

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (heparinized)

  • Control compound (e.g., Propantheline, known to be unstable in plasma)

  • Acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound. Thaw the plasma at 37°C.

  • Incubation: In a 96-well plate, add the test compound to the plasma.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[8][9]

  • Sample Preparation: Centrifuge the plate to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis:

  • Plot the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t½) from the slope of the semi-log plot of concentration versus time.

Visualizations

Experimental Workflow and Metabolic Pathways

cluster_0 Liver Microsomal Stability Assay Workflow A Prepare Reaction Mixture (Microsomes, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points C->D E Terminate Reaction (Add Acetonitrile + IS) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

cluster_1 Plasma Stability Assay Workflow P1 Prepare Incubation Mixture (Plasma, Test Compound) P2 Incubate at 37°C and Sample at Time Points P1->P2 P3 Terminate Reaction (Add Acetonitrile + IS) P2->P3 P4 Centrifuge and Collect Supernatant P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Analysis (t½) P5->P6

Caption: Workflow for the Plasma Stability Assay.

cluster_2 Projected Metabolic Pathways of this compound Parent (2-Amino-2-oxoethyl) 4-hydroxybenzoate Metabolite1 4-Hydroxybenzoic Acid + 2-Aminoacetamide Parent->Metabolite1 Ester Hydrolysis Metabolite2 (2-Amino-2-oxoethyl) 3,4-dihydroxybenzoate Parent->Metabolite2 Aromatic Hydroxylation (CYP450) Metabolite3 4-Hydroxyphenylglycine Parent->Metabolite3 Amide Hydrolysis

Caption: Projected Metabolic Pathways.

References

A Comparative Guide to Understanding Preservative Mechanisms: A Case Study on Methylparaben and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "(2-Amino-2-oxoethyl) 4-hydroxybenzoate" did not yield specific information regarding its mechanism of action or relevant studies. Therefore, this guide will focus on a well-researched compound from the same chemical class, Methylparaben (Methyl 4-hydroxybenzoate) , to illustrate the scientific approach to confirming the mechanism of action using genetic knockout models and to provide a comparative analysis with its alternatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for elucidating the mechanisms of action of chemical compounds.

Introduction to Methylparaben

Methylparaben is a widely used preservative in the cosmetic, pharmaceutical, and food industries due to its broad-spectrum antimicrobial and antifungal properties.[1][2][3] It is the methyl ester of p-hydroxybenzoic acid and is effective over a wide pH range.[2] Understanding its precise mechanism of action is crucial for safety assessment and the development of novel preservatives.

Proposed Mechanisms of Action of Methylparaben

Several mechanisms have been proposed for the antimicrobial action of Methylparaben. The primary theories suggest that it acts by:

  • Disrupting Microbial Cell Integrity: Interfering with cellular membrane transport processes and inhibiting the synthesis of DNA, RNA, and essential enzymes in microbial cells.[1][2]

  • Inducing Mitochondrial Dysfunction: Causing mitochondrial failure, which leads to a depletion of cellular ATP.[4]

  • Activating TRPA1 Channels: Methylparaben has been shown to activate Transient Receptor Potential Ankryin 1 (TRPA1) channels, which can elicit a pain sensation.[5]

Comparative Analysis of Methylparaben and its Alternatives

The following table summarizes the key characteristics of Methylparaben and its common alternatives.

PreservativeMechanism of ActionAdvantagesDisadvantages
Methylparaben Disrupts microbial cell membrane, inhibits DNA/RNA/enzyme synthesis, induces mitochondrial failure.[1][2][4]Broad-spectrum activity, effective over a wide pH range, cost-effective.[2][6]Potential for skin irritation in some individuals, public concern over endocrine disruption.[4][7]
Phenoxyethanol Disrupts the cell membrane of microorganisms.[8]Broad-spectrum activity, chemically stable.[9]Can be an irritant, potential for incompatibility with some non-ionic surfactants.[6][9]
Sodium Benzoate Inhibits microbial growth by altering the intracellular pH.[8]Effective in acidic conditions, can be sourced from natural origins.[6][9]Narrow effective pH range (3-5), not a broad-spectrum preservative on its own.[6][9]
Potassium Sorbate Alters the cellular pH to inhibit microbial growth.[8]Often used in combination with sodium benzoate, effective in acidic formulations.[8][9]Limited efficacy against bacteria when used alone, most effective at a pH below 6.0.
Benzyl Alcohol Disrupts the cell membrane of microorganisms.[8]Natural ingredient, broad-spectrum preservative.[8]Can be an irritant, may have a characteristic odor.
Benzalkonium Chloride Disrupts the cell membrane of microorganisms.[10]Broad-spectrum antimicrobial, good stability, effective over a wide pH range.[10]Can cause skin and eye irritation at high concentrations.

Experimental Protocols for Mechanism of Action Studies

To confirm the proposed mechanisms of action of a compound like Methylparaben, a combination of in vitro and in vivo studies, ideally incorporating genetic knockout models, is essential.

Protocol for Assessing Mitochondrial Function

This protocol is adapted from established methods for measuring mitochondrial respiration.[11][12][13]

Objective: To determine if the compound induces mitochondrial dysfunction in a target organism (e.g., a specific yeast strain or mammalian cell line).

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Cell culture of the target organism (wild-type and relevant knockout strains)

  • Respiration medium

  • Compound of interest (e.g., Methylparaben)

  • Mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • Mitochondrial uncoupler (e.g., FCCP)

Procedure:

  • Cell Preparation: Culture wild-type and knockout cells to the desired density. The knockout cells should lack a key protein hypothesized to be a target of the compound (e.g., a specific mitochondrial membrane protein).

  • Respirometry:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add a known number of cells to the respirometer chambers containing the respiration medium.

    • Record the basal oxygen consumption rate (OCR).

    • Add the compound of interest at various concentrations and record the change in OCR.

    • Sequentially add mitochondrial inhibitors and an uncoupler to assess different aspects of mitochondrial respiration (e.g., ATP-linked respiration, maximal respiration, proton leak).

  • Data Analysis: Compare the OCR profiles of the wild-type and knockout cells in the presence and absence of the compound. A significant difference in the response between the two cell types would suggest that the knocked-out protein is involved in the compound's mechanism of action.

Protocol for Assessing Antimicrobial Efficacy using Genetic Knockout Models

Objective: To confirm the involvement of a specific microbial gene or pathway in the antimicrobial action of the compound.

Materials:

  • Wild-type microbial strain (e.g., E. coli)

  • Knockout microbial strain (lacking a gene hypothesized to be a target, e.g., a specific enzyme in DNA synthesis)

  • Growth medium (liquid and solid)

  • Compound of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of dilutions of the compound in the liquid growth medium.

    • Inoculate each dilution with a standardized suspension of the wild-type and knockout microbial strains.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

  • Growth Curve Analysis:

    • Inoculate liquid cultures of both wild-type and knockout strains with and without the compound at a sub-lethal concentration.

    • Monitor the growth of the cultures over time by measuring the optical density at 600 nm (OD600).

  • Data Analysis: A significantly lower MIC or a more pronounced growth inhibition in the wild-type strain compared to the knockout strain would indicate that the knocked-out gene product is a target of the compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a hypothetical experimental workflow.

cluster_mechanism Proposed Antimicrobial Mechanisms of Methylparaben cluster_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Macromolecule Synthesis cluster_mitochondria Mitochondrial Dysfunction Methylparaben Methylparaben Membrane Microbial Cell Membrane Methylparaben->Membrane interacts with DNA_RNA DNA/RNA Synthesis Methylparaben->DNA_RNA Enzymes Enzyme Synthesis Methylparaben->Enzymes Mitochondria Mitochondria Methylparaben->Mitochondria Disruption Disruption of Transport & Integrity Membrane->Disruption Inhibition Inhibition DNA_RNA->Inhibition Enzymes->Inhibition ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion induces failure cluster_workflow Experimental Workflow for Mechanism Confirmation Hypothesis Hypothesize Target Protein (e.g., Mito-Protein X) GenerateKO Generate Knockout (KO) Cell Line (ΔMito-Protein X) Hypothesis->GenerateKO KO_Culture Culture KO Cells GenerateKO->KO_Culture WT_Culture Culture Wild-Type (WT) Cells Treatment Treat WT and KO cells with Methylparaben WT_Culture->Treatment KO_Culture->Treatment Assay Perform Mitochondrial Function Assay (Respirometry) Treatment->Assay Analysis Compare Oxygen Consumption Rates (OCR) Assay->Analysis Conclusion Conclusion on Mechanism Analysis->Conclusion

References

A Comparative Guide to the Synthesis and Bioactivity of (2-Amino-2-oxoethyl) 4-hydroxybenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the synthesis and biological activity of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. In the absence of direct inter-laboratory reproducibility studies for this specific compound, this document compiles and compares data from various studies on structurally related compounds to offer insights into its expected synthesis and performance. The information is intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound and Derivatives

A general and reproducible method for the synthesis of (2-Amino-2-oxoethyl) benzoate derivatives involves the reaction of a sodium salt of a substituted benzoic acid with 2-chloroacetamide.[1][2] While a specific protocol for the 4-hydroxy derivative was not found in the reviewed literature, the synthesis can be extrapolated from procedures for similar compounds.

Experimental Protocol: Synthesis of (2-Amino-2-oxoethyl) Benzoate Derivatives

This protocol is adapted from the synthesis of 4-substituted (2-Amino-2-oxoethyl) benzoates.[1][2]

  • Salt Formation: The corresponding 4-substituted benzoic acid is neutralized with an equimolar amount of sodium hydroxide in an appropriate solvent (e.g., ethanol or water) to form the sodium benzoate salt. The salt is then dried.

  • Esterification: The dried sodium 4-substituted benzoate is dissolved in dimethylformamide (DMF). An equimolar amount of 2-chloroacetamide is added to the solution.

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period (e.g., 24-48 hours) to allow for the nucleophilic substitution to proceed.

  • Isolation: The reaction mixture is poured into water, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure (2-Amino-2-oxoethyl) 4-substituted benzoate.

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Salt_Formation Salt Formation (Neutralization) 4-Hydroxybenzoic_Acid->Salt_Formation Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Salt_Formation 2-Chloroacetamide 2-Chloroacetamide Esterification Esterification in DMF 2-Chloroacetamide->Esterification Salt_Formation->Esterification Sodium 4-hydroxybenzoate Precipitation Precipitation in Water Esterification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product (2-Amino-2-oxoethyl) 4-hydroxybenzoate Recrystallization->Final_Product

Caption: General synthesis workflow for this compound.

Table 1: Reported Yields for the Synthesis of (2-Amino-2-oxoethyl) Benzoate Derivatives

CompoundSubstituentReported Yield (%)Reference
(2-Amino-2-oxoethyl) 4-bromobenzoateBromo86[2]
(2-Amino-2-oxoethyl) 4-nitrobenzoateNitro78[2]
(2-Amino-2-oxoethyl) 4-aminobenzoateAmino88[2]

The yields for these related compounds are consistently high, suggesting that the synthesis of this compound via this route should also be efficient. The slightly lower yield for the nitro-substituted compound was attributed to the electron-withdrawing nature of the nitro group, which reduces the reactivity in the nucleophilic substitution reaction.[2]

Bioactivity of this compound and Alternatives

Direct bioactivity data for this compound is scarce in the available literature. However, its structural similarity to 4-hydroxybenzoic acid esters (parabens) and other related amides allows for an informed comparison. The primary reported bioactivities for these classes of compounds are antimicrobial and cytotoxic effects.

Antimicrobial Activity

4-Hydroxybenzoic acid esters are widely known for their antimicrobial properties.[3][4][5] Their efficacy generally increases with the length of the alkyl chain.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Table 2: Comparison of Antimicrobial Activity (MIC) for 4-Hydroxybenzoic Acid Esters and Related Compounds

CompoundMicroorganismMIC (mM)Reference
MethylparabenE. coli> 6.6[4]
EthylparabenE. coli> 6.0[4]
PropylparabenE. coli> 2.8[4]
ButylparabenE. coli> 1.3[4]
1-O-(4-hydroxybenzoyl)-glycerolS. aureus2.5[3][6]
1-O-(4-hydroxybenzoyl)-glycerolE. coli2.5[3][6]

Cytotoxicity

The cytotoxic effects of 4-hydroxybenzoic acid esters have also been investigated. Generally, cytotoxicity increases with the length of the alkyl chain of the ester.[7]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human or fish cell lines are cultured in a suitable medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 (half-maximal effective concentration) is then calculated.

Table 3: Comparison of Cytotoxicity (EC50) for 4-Hydroxybenzoic Acid Esters

CompoundCell LineEC50 (µM)Reference
MethylparabenHuman Hepatocytes (HepG2)> 1000[7]
EthylparabenHuman Hepatocytes (HepG2)~1000[7]
PropylparabenHuman Hepatocytes (HepG2)~500[7]
ButylparabenHuman Hepatocytes (HepG2)~100[7]
BenzylparabenHuman Hepatocytes (HepG2)< 100[7]

Bioactivity Screening Workflow

cluster_assays Bioactivity Assays cluster_results Data Analysis Test_Compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate Antimicrobial_Assay Antimicrobial Susceptibility (e.g., Broth Microdilution) Test_Compound->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Test_Compound->Cytotoxicity_Assay Other_Assays Other Bioassays (e.g., Enzyme Inhibition) Test_Compound->Other_Assays MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination EC50_Calculation EC50 Calculation Cytotoxicity_Assay->EC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis Other_Assays->SAR_Analysis MIC_Determination->SAR_Analysis EC50_Calculation->SAR_Analysis

Caption: A general workflow for the bioactivity screening of the target compound.

Conclusion

References

A Comparative Safety Profile Analysis: (2-Amino-2-oxoethyl) 4-hydroxybenzoate versus Commercial Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel compound (2-Amino-2-oxoethyl) 4-hydroxybenzoate against commonly used commercial drugs with potential analogous applications. Due to the limited availability of direct toxicological data for this compound, this comparison utilizes data from its parent compound, 4-hydroxybenzoic acid (PHBA), as a surrogate to extrapolate its likely safety profile. This assumption is based on their structural similarity and the known low toxicity of PHBA and its derivatives (parabens). The selected commercial drugs for comparison—Aspirin, Ibuprofen, and Acetaminophen—are widely used analgesics and anti-inflammatory agents, a potential therapeutic area for the target compound based on its 4-hydroxybenzoate moiety, which is structurally related to salicylates.

Quantitative Safety Data Summary

The following table summarizes the available acute oral toxicity (LD50) and in vitro cytotoxicity (IC50) data for 4-hydroxybenzoic acid and the selected commercial drugs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Acute Oral LD50 (Rat, mg/kg)Cytotoxicity (IC50)
4-Hydroxybenzoic Acid (PHBA) C₇H₆O₃138.12>2000[1]Not widely reported
Aspirin C₉H₈O₄180.16200 - 1600[2][3]~15 µmol/ml (HepG2 cells)[4]
Ibuprofen C₁₃H₁₈O₂206.28636[5]~2.5 mg/ml (HeLa cells)[6]
Acetaminophen C₈H₉NO₂151.161944[7]~0.658 mg/ml (HeLa cells, 72h)[8]

Note: The LD50 is the dose of a substance that is lethal to 50% of a test population. The IC50 is the concentration of a substance that inhibits a biological process or response by 50%.

Experimental Methodologies

Detailed protocols for the key toxicological assays are provided below to ensure transparency and facilitate the replication of similar studies.

1. Acute Oral Toxicity (LD50) Determination

The assessment of acute oral toxicity is conducted following the OECD Guideline 423 for the Acute Toxic Class Method.[9][10] This method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used. The animals are acclimatized to the laboratory conditions before the test.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Procedure: The test proceeds in a stepwise manner. If an animal survives at the initial dose, the next higher dose is administered to a new group of animals. If an animal dies, the next lower dose is administered. The test is concluded when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[11][12]

  • Cell Culture: A suitable cell line (e.g., HeLa, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2 at 37°C.

  • Experimental Setup: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that results in 50% inhibition of cell viability.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assessment using the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HeLa, HepG2) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (24-72 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4 hours) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation end End calculation->end

References

Efficacy of 4-Hydroxybenzoic Acid Derivatives in Animal Models of Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of published in vivo efficacy data for (2-Amino-2-oxoethyl) 4-hydroxybenzoate in animal models of infection. This guide, therefore, broadens its scope to the wider class of 4-hydroxybenzoic acid derivatives, particularly parabens, to provide a comparative overview for researchers, scientists, and drug development professionals. While direct in vivo comparisons are not possible due to the lack of data, this document synthesizes available in vitro antimicrobial data for these derivatives and contrasts it with the established in vivo efficacy of standard-of-care antibiotics in relevant animal infection models. This serves to highlight the potential of this class of compounds and underscore the critical need for future in vivo research.

In Vitro Antimicrobial Activity of 4-Hydroxybenzoic Acid Esters (Parabens)

Parabens, the esters of 4-hydroxybenzoic acid, are known for their broad-spectrum antimicrobial activity and are commonly used as preservatives.[1][2] Their mechanism of action is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[3][4]

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of various parabens against common bacterial pathogens. This data provides a baseline for their potential as antibacterial agents.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Methylparaben>500 µg/mL--[5]
Ethylparaben---
Propylparaben500 ppm (2.778 mM)--[5]
Butylparaben---

Note: Data is limited and variable across studies. The provided values are illustrative of reported findings.

Standard-of-Care Antibiotics in Animal Models of Infection

To provide a benchmark for potential in vivo efficacy, this section outlines the performance of standard-of-care antibiotics in established animal models of infection for key pathogens.

Staphylococcus aureus Infection Models

Murine models are frequently employed to study S. aureus infections, including skin and soft tissue infections, osteomyelitis, and sepsis.[6][7][8][9]

AntibioticAnimal ModelInfection TypeEfficacy EndpointOutcomeReference
CefazolinRabbitOsteomyelitisReduction in infection rateSystemic cefazolin reduced the size and rate of infection.[6]
VancomycinMouseSepsisSurvival rateTreatment significantly improves survival compared to untreated controls.[10]
Pseudomonas aeruginosa Infection Models

P. aeruginosa infections, particularly in the context of pneumonia and wound infections, are often studied in murine models.[11][12][13][14]

AntibioticAnimal ModelInfection TypeEfficacy EndpointOutcomeReference
AztreonamMouse (leukopenic)PneumoniaBacterial load in lungsSignificant reduction in bacterial counts compared to placebo.[12]
AmikacinMouse (leukopenic)PneumoniaBacterial load in lungsSignificant reduction in bacterial counts compared to placebo.[12]
TobramycinRatChronic pulmonary infectionBacterial clearanceEffective in reducing bacterial load in the lungs.[14]
Escherichia coli Infection Models

Urinary tract infections (UTIs) and sepsis caused by E. coli are commonly modeled in mice.[15][16][17][18]

AntibioticAnimal ModelInfection TypeEfficacy EndpointOutcomeReference
AmpicillinMouseUrinary Tract InfectionBacterial persistenceLow levels of bacteria persisted despite treatment.[15]
CiprofloxacinMouseUrinary Tract InfectionBacterial persistenceLow levels of bacteria persisted despite treatment.[15]
FosfomycinMouseUrinary Tract InfectionBacterial persistenceLow levels of bacteria persisted despite treatment.[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for in vitro antimicrobial susceptibility testing and a generalized in vivo animal infection model.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compound (e.g., a paraben) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Generalized In Vivo Murine Sepsis Model

This model is used to evaluate the efficacy of a test compound in a systemic bacterial infection.

  • Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory conditions for at least one week.

  • Infection: A lethal dose of bacteria (e.g., S. aureus) is administered to the mice via intraperitoneal or intravenous injection.

  • Treatment: The test compound is administered at various doses and schedules (e.g., single or multiple doses, different routes of administration) starting at a specified time post-infection. A control group receives a vehicle or a standard-of-care antibiotic.

  • Monitoring: Mice are monitored for clinical signs of illness and survival over a period of several days.

  • Endpoint Analysis: The primary endpoint is typically survival rate. Secondary endpoints can include bacterial load in blood and organs (determined by CFU counts from samples taken at specific time points) and measurement of inflammatory markers.

Visualizing Experimental Workflows

In Vitro Antimicrobial Susceptibility Testing Workflow

G In Vitro Antimicrobial Susceptibility Testing Workflow prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serially Dilute Test Compound serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC incubate->read_mic G Generalized In Vivo Animal Infection and Treatment Workflow acclimatize Animal Acclimatization infect Induce Bacterial Infection acclimatize->infect treatment Administer Test Compound / Control infect->treatment monitor Monitor Survival and Clinical Signs treatment->monitor endpoint Endpoint Analysis (e.g., Bacterial Load) monitor->endpoint

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.

Key Disposal Principles and Considerations

All chemical waste must be managed in a way that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations. The following table summarizes the critical aspects of chemical waste management.

ParameterGuidelineRationale
Waste Identification Treat as hazardous chemical waste.Due to the presence of functional groups that can confer hazardous properties (e.g., toxicity, irritation).
Segregation Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[1]To prevent violent reactions, or the emission of flammable or poisonous gases.[1]
Container Use a designated, compatible, and properly sealed hazardous waste container.[1][2]To prevent leaks, ruptures, and environmental contamination. The container must not react with the waste.[1]
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".For proper identification, handling, and disposal by environmental health and safety (EHS) personnel.
Accumulation Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]To ensure proper containment and regular inspection.
Disposal Method Do not dispose of down the drain or in regular trash.[2][3] Arrange for pickup by your institution's EHS department.To prevent contamination of waterways and landfills, and to ensure compliance with regulations.

Detailed Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste label.

  • Spill containment materials (e.g., absorbent pads, sand).

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all waste (solid and liquid) containing this compound in a designated hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.[1]

  • Container Management:

    • Use a container that is in good condition and made of a material compatible with the chemical. Plastic containers are often preferred.[2]

    • Ensure the container is securely capped at all times, except when adding waste.[1]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]

  • Labeling:

    • Attach a completed hazardous waste label to the container.

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixed waste.

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2]

    • The SAA should be at or near the point of waste generation.[2]

    • Ensure the SAA is inspected weekly for any signs of leakage.[1]

  • Disposal:

    • Once the container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1][2]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, control personal contact with the substance by using appropriate PPE.[4]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[4]

    • For liquid spills, use absorbent materials to contain and collect the waste.

    • Place all spill cleanup materials into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

    • Wash the spill area with soap and water.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical like this compound.

G start Start: Chemical Waste Generated (this compound) check_sds Consult Safety Data Sheet (SDS) or Chemical Profile start->check_sds is_hazardous Is the chemical hazardous? check_sds->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes trash Trash Disposal (if solid & approved) non_hazardous->trash drain Drain Disposal (if liquid, soluble, pH neutral & approved) non_hazardous->drain end End: Proper Disposal trash->end drain->end collect Collect in a Labeled, Compatible Container hazardous->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Satellite Accumulation Area (SAA) segregate->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup ehs_pickup->end

Caption: Chemical Waste Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.